Berubicin Hydrochloride
Beschreibung
Berubicin Hydrochloride is the hydrochloride salt of the anthracycline derivative berubicin with potential antineoplastic activity. Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, and RNA and protein synthesis. Unlike other anthracycline derivatives, this agent crosses the blood-brain barrier (BBB).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Key on ui mechanism of action |
RTA 744 is a substance being studied in the treatment of adult brain tumors. RTA 744 crosses the blood-brain barrier and blocks an enzyme needed for cancer growth. RTA 744 is a type of topoisomerase inhibitor. Also called topoisomerase II inhibitor RTA 744. |
|---|---|
CAS-Nummer |
293736-67-1 |
Molekularformel |
C34H36ClNO11 |
Molekulargewicht |
670.1 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1 |
InChI-Schlüssel |
GPMIHHFZKBVWAZ-LMMKTYIZSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RTA-744; RTA 744; RTA774; WP 769; WP769; WP-769; Berubicin HCl. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Berubicin Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin hydrochloride is a synthetic, second-generation anthracycline and a potent topoisomerase II inhibitor. It has been engineered to overcome two significant challenges in cancer chemotherapy: crossing the blood-brain barrier (BBB) and circumventing multidrug resistance (MDR) mediated by efflux pumps like P-glycoprotein (P-gp) and MRP1.[1] This technical guide provides an in-depth overview of the core mechanism of action of Berubicin, supported by quantitative data, experimental methodologies, and visual representations of its operational pathways.
Core Mechanism of Action
Berubicin exerts its anticancer effects through a multi-pronged approach, characteristic of anthracyclines, but with unique properties that enhance its efficacy, particularly in challenging cancers like glioblastoma multiforme (GBM). The primary mechanisms include:
-
Inhibition of Topoisomerase II: Berubicin targets and inhibits topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, Berubicin leads to the accumulation of double-strand breaks, which triggers downstream apoptotic pathways.[2]
-
DNA Intercalation: The planar aromatic structure of Berubicin allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of DNA and RNA synthesis and ultimately preventing the replication of rapidly dividing cancer cells.[3]
-
Generation of Reactive Oxygen Species (ROS): Berubicin is believed to contribute to cytotoxicity through the generation of iron-mediated free oxygen radicals. These highly reactive molecules can cause damage to DNA, proteins, and cellular membranes, leading to oxidative stress and inducing apoptosis.[3]
Quantitative Data: In Vitro Cytotoxicity
The potency of Berubicin has been evaluated against a wide range of cancer cell lines, often in direct comparison to the first-generation anthracycline, doxorubicin. The following tables summarize the 50% inhibitory concentration (IC50) values, demonstrating Berubicin's superior cytotoxicity in several cancer types.
Table 1: Comparison of IC50 Values for Berubicin and Doxorubicin in Primary CNS Tumor Cell Lines
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| D556 | Medulloblastoma | 5.1 | 36.0 | 7.0 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
Table 2: Comparison of IC50 Values for Berubicin and Doxorubicin in Lymphoma Cell Lines
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.7 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.1 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |
Table 3: Comparison of IC50 Values for Berubicin and Doxorubicin in Solid Tumor Cell Lines
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |
| MDA-MB-435 | Breast | 0.72 | 4.02 | 5.6 |
| NCI-H522 | Lung | 3.40 | 8.32 | 2.4 |
| A549 | Lung | 1.07 | 4.68 | 4.4 |
| SW480 | Colon | 2.99 | 8.26 | 2.8 |
| HT-29 | Colon | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreas | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreas | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreas | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian | 5.31 | 11.53 | 2.2 |
Experimental Protocols
Detailed experimental protocols for Berubicin-specific assays are often proprietary. However, the following sections describe the principles and generalized methodologies for the key experiments used to characterize its mechanism of action.
Topoisomerase II Inhibition Assay (Decatenation Assay)
Principle: This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Generalized Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine kDNA substrate, assay buffer (containing ATP and MgCl2), and varying concentrations of Berubicin or a vehicle control.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate faster than the catenated kDNA network.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.
DNA Intercalation Assay (DNA Unwinding Assay)
Principle: This assay assesses the ability of a compound to unwind supercoiled plasmid DNA by intercalating between base pairs. The change in DNA topology is detected by a change in electrophoretic mobility.
Generalized Protocol:
-
Reaction Setup: Combine supercoiled plasmid DNA, a type I topoisomerase (to relax the DNA), assay buffer, and varying concentrations of Berubicin or a control.
-
Incubation: Incubate the mixture to allow for intercalation and DNA relaxation.
-
Enzyme Inactivation: Terminate the topoisomerase activity, typically by heat inactivation or addition of a denaturing agent.
-
Drug Removal: Remove the intercalating agent.
-
Agarose Gel Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis. The unwinding and subsequent re-ligation by topoisomerase I in the presence of an intercalator will result in a more supercoiled DNA form upon drug removal, which migrates faster than the relaxed DNA.
Cellular Reactive Oxygen Species (ROS) Detection
Principle: This assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS within cells.
Generalized Protocol:
-
Cell Culture: Plate glioblastoma cells in a multi-well plate and allow them to adhere.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA) by incubating them in a buffer containing the probe.
-
Treatment: Treat the cells with varying concentrations of Berubicin, a positive control (e.g., H2O2), and a vehicle control.
-
Incubation: Incubate for a specific period to allow for ROS generation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizing the Mechanism and Pathways
Berubicin's Triple Mechanism of Action
References
Berubicin Hydrochloride: A Technical Guide to its Core Function as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berubicin (B1242145) hydrochloride (WP744) is a novel synthetic anthracycline analogue of doxorubicin (B1662922) engineered to overcome multidrug resistance and, critically, to cross the blood-brain barrier.[1][2] This attribute positions it as a promising therapeutic agent for aggressive brain cancers such as glioblastoma multiforme (GBM). Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.[3][4] By acting as a topoisomerase II poison, berubicin stabilizes the covalent complex between the enzyme and DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6] This technical guide provides an in-depth analysis of berubicin's core function, presenting available quantitative data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathway.
Introduction
Glioblastoma multiforme remains one of the most challenging malignancies to treat, largely due to the protective nature of the blood-brain barrier, which limits the efficacy of many chemotherapeutic agents. Berubicin was developed by Dr. Waldemar Priebe and his team to address this critical unmet need.[3] As a topoisomerase II inhibitor, berubicin joins a class of potent anti-cancer drugs; however, its unique ability to penetrate the central nervous system sets it apart.[1] Preclinical studies have demonstrated its potent cytotoxic effects against various cancer cell lines, including those resistant to traditional anthracyclines, and its ability to prolong survival in animal models of glioma.[5][7] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the mechanism of action, experimental validation, and the current understanding of the signaling cascades initiated by berubicin's interaction with topoisomerase II.
Quantitative Data
Berubicin has demonstrated superior potency compared to doxorubicin in a variety of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from preclinical studies.
Table 1: IC50 Values of Berubicin vs. Doxorubicin in Brain and Central Nervous System Cancer Cell Lines [1]
| Cell Line | Tumor Type | Berubicin (nM) | Doxorubicin (nM) | Ratio (Doxorubicin IC50 / Berubicin IC50) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| D556 | Human Medulloblastoma | 5.1 | 36.0 | 7.1 |
| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 | 3.6 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
Table 2: IC50 Values of Berubicin vs. Doxorubicin in Other Cancer Cell Lines [1]
| Cell Line | Tumor Type | Berubicin (nM) | Doxorubicin (nM) | Ratio (Doxorubicin IC50 / Berubicin IC50) |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.8 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.2 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of berubicin's activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to determine the IC50 values of berubicin.
-
Cell Seeding: Plate glioma cells (e.g., U-251, U-87) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of berubicin hydrochloride and a reference compound (e.g., doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the drug solutions at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay determines the ability of berubicin to inhibit the decatenating activity of topoisomerase II.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 1X topoisomerase II reaction buffer, 100 ng of kinetoplast DNA (kDNA), and the desired concentration of this compound.
-
Enzyme Addition: Add 1-2 units of human topoisomerase IIα to the reaction mixture. The final reaction volume should be 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X stop buffer/loading dye (containing SDS and bromophenol blue).
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium (B1194527) bromide. Run the gel at 80V for 1-2 hours.
-
Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by berubicin.
-
Cell Treatment: Seed glioma cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Orthotopic Glioblastoma Mouse Model
This in vivo model assesses the efficacy of berubicin in a setting that mimics human glioblastoma.
-
Cell Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame. Inject 1 x 10⁵ U-87 MG human glioblastoma cells in 5 µL of PBS into the right striatum of the brain.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Treatment: Once tumors are established (e.g., 7-10 days post-implantation), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Monitor the tumor size and the overall health of the mice. The primary endpoint is typically overall survival.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of berubicin and a typical experimental workflow for its evaluation.
Conclusion
This compound represents a significant advancement in the development of chemotherapeutics for glioblastoma multiforme and other central nervous system malignancies. Its ability to cross the blood-brain barrier and potently inhibit topoisomerase II, leading to cancer cell death, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and clinicians working to further elucidate its mechanisms and translate its promise into clinical benefit. Continued investigation into the downstream signaling pathways and mechanisms of resistance will be crucial for optimizing its use in the treatment of brain cancers.
References
Berubicin Hydrochloride: A Technical Guide to its DNA Intercalation Process
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berubicin hydrochloride is a synthetic anthracycline and a potent topoisomerase II inhibitor currently under investigation for the treatment of glioblastoma multiforme (GBM) and other central nervous system (CNS) malignancies. A key feature of Berubicin is its ability to cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents. The primary mechanisms of its anticancer activity are believed to be DNA intercalation and the subsequent inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] This technical guide provides an in-depth overview of the DNA intercalation process of Berubicin, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows. While experimental biophysical data on Berubicin's direct interaction with DNA is limited in publicly available literature, this guide leverages computational studies and established methodologies for related anthracyclines, such as doxorubicin (B1662922), to provide a comprehensive technical resource.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Berubicin, like other anthracyclines, exerts its cytotoxic effects through a dual mechanism of action that targets the cell's genetic machinery. The core processes are:
-
DNA Intercalation: The planar tetracyclic ring structure of Berubicin inserts itself between the base pairs of the DNA double helix. This "entwining" with the DNA strand physically obstructs the processes of DNA replication and RNA transcription, which are essential for cancer cell proliferation.[2]
-
Topoisomerase II Inhibition: By intercalating into the DNA, Berubicin interferes with the function of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication.[3] This interference stabilizes the transient DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[4] This DNA damage triggers apoptotic pathways, resulting in cancer cell death.
A significant advantage of Berubicin is its development as a doxorubicin analog that can cross the blood-brain barrier (BBB), allowing it to reach tumors within the brain.[5]
Quantitative Data
While direct experimental data on the biophysical parameters of Berubicin's DNA intercalation is not widely available, computational studies have provided valuable insights into the thermodynamics and kinetics of this process. Additionally, in vitro studies have quantified its cytotoxic potency in various cancer cell lines.
Thermodynamics and Kinetics of DNA Deintercalation (Computational)
A recent in silico study using well-tempered metadynamics explored the deintercalation of Berubicin from two double-stranded oligonucleotide DNA sequences. The study revealed a three-step deintercalation mechanism involving an intercalated state, a reshuffling state, and a minor groove-bound state.[6] The Gibbs free energy surface was calculated, and deintercalation times were estimated to be comparable to or longer than those of established anthracyclines.[6]
Table 1: Calculated Thermodynamic and Kinetic Parameters of Berubicin Deintercalation | Parameter | 5'-d(ACGTAC|GT)-3'–Berubicin | 5'-d(TGT...)-Berubicin | | :--- | :--- | :--- | | ΔGbind (kcal/mol) | Not explicitly stated | Not explicitly stated | | koff (s-1) | Not explicitly stated | Not explicitly stated | | Deintercalation Time | Comparable to or exceeds established anthracyclines | Comparable to or exceeds established anthracyclines | Data derived from a computational study by Mikaelian G. et al. (2024). Specific numerical values for binding free energy and dissociation rate constant were not provided in the abstract.[6]
In Vitro Cytotoxicity
The cytotoxic activity of Berubicin has been evaluated against a panel of human cancer cell lines, with IC50 values determined. These values represent the concentration of the drug required to inhibit the growth of 50% of the cells and provide a measure of its potency.
Table 2: IC50 Values of Berubicin in Glioblastoma and Other Cancer Cell Lines
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) |
|---|---|---|---|
| U-251 | Glioblastoma | 4.7 | 62.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 |
| D556 | Medulloblastoma | 5.1 | 36.0 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 |
| GL261 | Murine Glioma | 11.5 | 46.2 |
| BT-58 | Ependymoma | 36.5 | 124.0 |
| Toledo | B cell lymphoma | 3.1 | 24.5 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 |
Data from a poster presentation by Silberman S. et al. at ASCO 2022.[1]
Experimental Protocols
The following protocols are representative methodologies for studying the DNA intercalation and biological activity of anthracyclines like Berubicin. These are generalized protocols and may require optimization for specific experimental conditions.
DNA Unwinding Assay
This assay determines if a compound intercalates into DNA by measuring the change in DNA topology. Intercalation unwinds the DNA helix, which can be detected by a change in the supercoiling of a closed-circular plasmid in the presence of a topoisomerase.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (for control)
-
Topoisomerase I (e.g., from calf thymus or human)
-
10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 10 mM EDTA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
Proteinase K
-
DNA loading dye
-
Agarose (B213101) gel (1%) with and without an intercalating dye (e.g., chloroquine)
-
Electrophoresis buffer (e.g., TBE or TAE)
Procedure:
-
Set up reactions in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase I reaction buffer
-
1 µg supercoiled plasmid DNA
-
Varying concentrations of this compound (and a solvent control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 units of Topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 2 µL of stop solution and 1 µL of Proteinase K (20 mg/mL).
-
Incubate at 50°C for 30 minutes to digest the topoisomerase.
-
Add DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel. To resolve topoisomers, it is recommended to run two gels in parallel: one standard gel and one containing chloroquine (B1663885) (e.g., 1-10 µg/mL).
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light. An increase in the supercoiling of the plasmid in the presence of Berubicin indicates DNA intercalation.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Kinetoplast DNA (kDNA) or a supercoiled plasmid (e.g., pBR322)
-
Human Topoisomerase IIα
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
This compound stock solution
-
Stop solution (1% SDS, 50 mM EDTA)
-
Proteinase K
-
DNA loading dye
-
Agarose gel (1%)
-
Electrophoresis buffer
Procedure:
-
Set up reactions in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II assay buffer
-
200-300 ng kDNA or supercoiled plasmid DNA
-
Varying concentrations of this compound (and a solvent control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2-4 units of human Topoisomerase IIα to each reaction tube.
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions by adding 2 µL of stop solution and 1 µL of Proteinase K (20 mg/mL).
-
Incubate at 50°C for 30 minutes.
-
Add DNA loading dye.
-
Load samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the gel. An increase in the amount of linear DNA (for plasmid substrate) or the release of minicircles (for kDNA) indicates the stabilization of the cleavage complex by Berubicin.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.
Materials:
-
Glioblastoma cell lines (e.g., U-251, U-87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Berubicin (and a vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the mechanism of action and experimental analysis of Berubicin.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma, largely owing to its ability to penetrate the blood-brain barrier and its potent cytotoxic mechanisms. The core of its activity lies in the intercalation into DNA and the subsequent inhibition of topoisomerase II. While detailed experimental biophysical characterization of Berubicin's DNA binding is an area for future research, computational models and comparative data from other anthracyclines provide a strong foundation for understanding its mechanism. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the nuanced interactions of Berubicin with DNA and its downstream cellular consequences. Continued research into the precise molecular interactions of Berubicin will be crucial for optimizing its clinical application and for the development of next-generation CNS-penetrant chemotherapeutics.
References
- 1. assets.cnspharma.com [assets.cnspharma.com]
- 2. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 4. biospace.com [biospace.com]
- 5. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamics and Kinetics of the Deintercalation of a Novel Anthracycline from Double-Stranded Oligonucleotide DNA - PMC [pmc.ncbi.nlm.nih.gov]
Berubicin Hydrochloride: A Technical Whitepaper on Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin (B1242145) hydrochloride (WP744) is a novel, second-generation anthracycline designed to overcome a critical challenge in neuro-oncology: penetrating the blood-brain barrier (BBB). For decades, the utility of highly potent chemotherapeutics like anthracyclines against central nervous system (CNS) malignancies, particularly glioblastoma (GBM), has been nullified by their inability to cross this selective barrier. Berubicin was specifically engineered to achieve significant CNS uptake, representing a pivotal advancement in the potential treatment of aggressive brain tumors.
Developed by the laboratory of Dr. Waldemar Priebe at the MD Anderson Cancer Center, berubicin is a doxorubicin (B1662922) analog that has demonstrated the ability to cross the BBB in preclinical models and has been evaluated in clinical trials for recurrent GBM[1][2][3]. Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication, leading to DNA damage and apoptosis in rapidly dividing cancer cells[2]. This document provides a detailed technical overview of the evidence supporting the BBB permeability of berubicin, focusing on preclinical data, experimental methodologies, and its mechanism of action.
Preclinical Evidence of Blood-Brain Barrier Permeability
Preclinical research has been fundamental in establishing the CNS-penetrating capability of berubicin. Studies in orthotopic mouse models of glioma have shown that berubicin not only crosses the BBB but also prolongs survival compared to the standard of care, temozolomide[1][3]. A key qualitative finding from the developing laboratory stated that berubicin achieves CNS and brain tumor concentrations that can exceed those in plasma. While specific quantitative data for berubicin (WP744) from peer-reviewed publications is limited, data from a closely related, orally bioavailable analog, WP769, developed by the same research group, provides insight into the brain concentrations achievable by this class of compounds.
Quantitative Data: Brain Tissue Concentration
The following table summarizes brain concentration data for WP769, a next-generation analog of berubicin, demonstrating the significant CNS penetration achieved by this chemical scaffold.
| Compound | Administration Route | Dose | Animal Model | Peak Brain Concentration (Cmax) | Analytical Method | Reference |
| WP769 | Intravenous (IV) | Not Specified | Mouse | 220.6 ± 11.3 ng/g | LC/MS/MS | [4] |
| WP769 | Oral (in ME) | Not Specified | Mouse | 221.6 ± 40.3 ng/g | LC/MS/MS | [4] |
Note: This data is for the berubicin analog WP769, from the same discovery program. It is presented as a surrogate to illustrate the quantitative potential of this class of CNS-penetrating anthracyclines.
Experimental Protocols
The methodologies employed to assess BBB permeability and in vivo efficacy are critical for interpreting the significance of the findings. Below are detailed protocols based on published abstracts and standard preclinical practices for this area of research.
In Vivo Brain Pharmacokinetic Analysis
This protocol describes a typical experiment to determine the concentration of a drug in brain tissue following systemic administration, based on the methodology used for the berubicin analog, WP769[4].
-
Animal Model: Healthy mice are used for pharmacokinetic studies.
-
Compound Administration: The test compound (e.g., WP769) is administered either intravenously (IV) via tail vein injection or orally by gavage.
-
Sample Collection: At predetermined time points following administration, animals are euthanized. Blood is collected via cardiac puncture to obtain plasma. Brains are immediately harvested, rinsed with cold saline to remove excess blood, blotted dry, and weighed.
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.
-
Sample Analysis: Drug concentrations in plasma and brain homogenates are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method. An electrospray ionization source operating in positive ion mode is typically used for this class of compounds[4].
-
Data Calculation: Brain tissue concentration is expressed as nanograms of drug per gram of tissue (ng/g)[4]. Plasma concentration is measured in ng/mL. These values are used to calculate pharmacokinetic parameters, including peak concentration (Cmax) and the brain-to-plasma concentration ratio.
Caption: General workflow for assessing brain tissue concentration in preclinical models.
Orthotopic Glioblastoma Mouse Model for Efficacy Studies
This protocol details the establishment of a brain tumor model to test the therapeutic efficacy of compounds like berubicin, as described in conference proceedings[3].
-
Cell Culture: Human glioblastoma cells (e.g., U-87 MG) are cultured under standard laboratory conditions.
-
Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used to prevent rejection of the human tumor xenograft.
-
Intracranial Implantation: Mice are anesthetized, and a small burr hole is drilled in the skull. A stereotactic apparatus is used to inject a suspension of U-87 MG cells into the right cerebral hemisphere.
-
Tumor Growth: The tumor is allowed to establish and grow for a set period. Tumor growth can be monitored using non-invasive imaging techniques if the cells are engineered to express a reporter like luciferase.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. Berubicin (e.g., 10 mg/kg) or a vehicle control is administered, typically via intraperitoneal (i.p.) or intravenous (IV) injection, on a defined schedule (e.g., on day 1 and day 10 post-implantation)[3].
-
Efficacy Endpoint: The primary endpoint is typically Overall Survival (OS). Mice are monitored daily, and the date of death or euthanasia (due to predefined humane endpoints) is recorded.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between the treatment and control groups is determined using the log-rank test.
Mechanism of Action in the CNS
The therapeutic rationale for developing a BBB-penetrant anthracycline is based on the known mechanism of this drug class and the molecular characteristics of glioblastoma.
-
BBB Penetration: Berubicin is designed to circumvent efflux pumps, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and are responsible for preventing many chemotherapeutic agents from entering the brain[4][5].
-
Cellular Uptake: Once in the brain's interstitial fluid, berubicin enters glioblastoma cells.
-
Topoisomerase II Inhibition: Inside the nucleus, berubicin intercalates into the DNA and inhibits the enzyme topoisomerase II[2]. This enzyme is crucial for untangling DNA during replication.
-
DNA Damage and Apoptosis: By trapping topoisomerase II in a complex with DNA, berubicin prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This extensive DNA damage triggers the p53-dependent apoptotic pathway, resulting in programmed cell death of the cancer cell.
Caption: Pathway of Berubicin from circulation to induction of apoptosis in GBM cells.
Conclusion
Berubicin hydrochloride was rationally designed to cross the blood-brain barrier, a feature that distinguishes it from all other anthracyclines. Preclinical studies have validated this capability, demonstrating significant CNS uptake and efficacy in orthotopic brain tumor models. While detailed, peer-reviewed quantitative pharmacokinetic data for berubicin itself remains to be fully published, evidence from closely related analogs developed within the same program confirms that this chemical scaffold can achieve high concentrations in brain tissue. The established mechanism of topoisomerase II inhibition, combined with its demonstrated ability to reach its CNS target, positions berubicin as a significant drug candidate for glioblastoma and potentially other central nervous system malignancies. The ongoing clinical development will be crucial in translating these promising preclinical characteristics into tangible benefits for patients.
References
Berubicin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berubicin hydrochloride is a novel, second-generation anthracycline that has demonstrated the unique ability to cross the blood-brain barrier (BBB), a critical feature for treating central nervous system (CNS) malignancies.[1][2][3] Developed by Dr. Waldemar Priebe at The University of Texas MD Anderson Cancer Center, Berubicin is a potent topoisomerase II inhibitor and DNA intercalator, mechanisms of action characteristic of anthracyclines.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on its application in treating glioblastoma multiforme (GBM). Quantitative data from clinical trials are summarized, and detailed experimental protocols for key assays are provided.
Discovery and Rationale
The development of Berubicin was driven by the significant unmet need for effective chemotherapeutics for brain cancers like GBM.[2] The BBB severely restricts the entry of most anticancer agents into the brain, rendering many otherwise effective drugs useless against CNS tumors. Anthracyclines, a class of potent chemotherapeutic agents, have historically been ineffective against brain cancers due to their inability to penetrate the BBB.[6]
Berubicin was specifically designed to overcome this limitation.[7] It is a synthetic analog of doxorubicin (B1662922), engineered to have increased lipophilicity, which facilitates its passage across the BBB.[8][9] Preclinical studies demonstrated that Berubicin not only crosses the BBB but also exhibits potent cytotoxic activity against glioma cell lines.[10]
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound (also known as WP744) is proprietary and not publicly available, a general overview of the synthetic strategy can be inferred from its structure as a doxorubicin analog. The synthesis would likely involve the chemical modification of the commercially available starting material, doxorubicin hydrochloride.
A plausible synthetic route would involve the selective protection of reactive functional groups on the doxorubicin molecule, followed by the key chemical transformations to introduce the modifications that differentiate Berubicin from doxorubicin. The final steps would involve deprotection and purification to yield the desired product, which is then converted to the hydrochloride salt for improved stability and solubility.
Manufacturing of the active pharmaceutical ingredient (API) for clinical trials has been a critical step, with CNS Pharmaceuticals engaging contract manufacturing organizations to produce the injectable form of Berubicin.[11]
Mechanism of Action
Berubicin exerts its anticancer effects through a dual mechanism of action, characteristic of the anthracycline class of drugs:
-
Topoisomerase II Inhibition: Berubicin acts as a topoisomerase II poison.[4][10] Topoisomerase II is a nuclear enzyme essential for DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving topological problems. Berubicin stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3] This leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular events that ultimately result in apoptotic cell death.[5]
-
DNA Intercalation: Berubicin possesses a planar aromatic ring structure that allows it to insert itself between the base pairs of the DNA double helix.[2][4] This intercalation distorts the DNA structure, interfering with the processes of DNA replication and transcription, and contributing to its cytotoxic effects.
The downstream consequences of these actions include the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and the induction of apoptosis.[2][4]
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Topoisomerase II Inhibition Assay (Decatenation Assay)
This in vitro assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
This compound (test compound)
-
Etoposide (B1684455) (positive control)
-
Nuclease-free water
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and imaging system
Protocol:
-
Prepare a reaction mixture containing 1x topoisomerase II reaction buffer, kDNA, and nuclease-free water.
-
Add varying concentrations of this compound or the vehicle control to the reaction mixtures. A positive control with etoposide should also be included.
-
Initiate the reaction by adding human Topoisomerase IIα enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the catenated and decatenated kDNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated kDNA and an increase in the amount of catenated kDNA compared to the no-drug control.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay measures the ability of a compound to displace ethidium bromide from DNA, which is indicative of DNA intercalation.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide
-
This compound (test compound)
-
Doxorubicin (positive control)
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Protocol:
-
Prepare a solution of ctDNA and ethidium bromide in Tris-HCl buffer.
-
Measure the initial fluorescence of the ctDNA-ethidium bromide complex.
-
Add increasing concentrations of this compound to the solution. A positive control with doxorubicin should be run in parallel.
-
After each addition, incubate the mixture for a short period to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity after each addition.
-
A decrease in fluorescence intensity indicates that Berubicin is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.
Clinical Development and Quantitative Data
Berubicin has undergone Phase I and is currently in Phase II clinical trials for the treatment of recurrent glioblastoma multiforme.
Phase I Clinical Trial
A Phase I dose-escalation study was conducted in patients with recurrent primary brain tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of Berubicin.
Table 1: Efficacy Results from Phase I Clinical Trial of Berubicin in Recurrent Glioma
| Efficacy Endpoint | Result (N=25 evaluable patients) |
| Complete Response (CR) | 1 (durable for 13+ years)[8] |
| Partial Response (PR) | 1[8] |
| Stable Disease (SD) | 10[8] |
| Clinical Benefit Rate (CR + PR + SD) | 48%[8] |
The most common dose-limiting toxicity was myelosuppression (neutropenia and thrombocytopenia).[8]
Phase II Clinical Trial (NCT04762069)
An ongoing multicenter, open-label, randomized controlled study is comparing the efficacy and safety of Berubicin versus Lomustine in adult patients with recurrent GBM after failure of first-line therapy.[12] Patients are randomized in a 2:1 ratio to receive either Berubicin or Lomustine.[12] The primary endpoint is overall survival (OS).[8][13]
Table 2: Efficacy Results from Phase II Clinical Trial of Berubicin vs. Lomustine in Recurrent GBM (Primary Analysis)
| Efficacy Endpoint | Berubicin (N=168) | Lomustine (N=84) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (mOS) | 8.7 months | 9.3 months | 1.13 | 0.5351[14] |
| Median Progression-Free Survival (mPFS) | 1.5 months | 1.6 months | - | - |
| Response Rate (Partial Response) | 5.8% | 0% | - | - |
| Stable Disease | 33.6% | 35.2% | - | - |
| Disease Control Rate (PR + SD) | 39.4% | 35.2% | - | - |
While the trial did not meet its primary endpoint of a statistically significant improvement in overall survival compared to Lomustine, Berubicin demonstrated a comparable clinical outcome with a favorable safety profile.[13][14][15]
Table 3: Adverse Events in Phase II Clinical Trial of Berubicin vs. Lomustine in Recurrent GBM
| Adverse Event (Any Grade, >10% in Berubicin Arm) | Berubicin (N=105) | Lomustine (N=46) |
| Anemia | 13.3% | 13.0%[7] |
| Asthenia | 10.5% | 13.0%[7] |
| Fatigue | 26.7% | 19.6%[7] |
| Headache | 17.1% | 6.5%[7] |
| Decreased Lymphocyte Count | 13.3% | 21.7%[7] |
| Nausea | 17.1% | 23.9%[7] |
| Decreased Neutrophil Count | 20.0% | 15.2%[7] |
| Decreased White Blood Cell Count | 12.4% | 19.6%[7] |
Importantly, no cardiotoxicity, a known side effect of other anthracyclines, was observed with Berubicin.[15]
Experimental and Drug Development Workflow
The development of Berubicin follows a typical trajectory for an oncology drug, from preclinical research to clinical trials.
Caption: General workflow for oncology drug development.
Conclusion
This compound represents a significant advancement in the development of chemotherapeutics for CNS malignancies. Its ability to cross the BBB addresses a long-standing challenge in the treatment of brain tumors. While the recent Phase II trial did not demonstrate superior overall survival compared to the standard of care, the comparable efficacy and favorable safety profile, particularly the absence of cardiotoxicity, warrant further investigation. The unique properties of Berubicin may hold promise for future combination therapies and for the treatment of other CNS cancers. Continued research and clinical evaluation will be crucial in defining the ultimate role of Berubicin in the neuro-oncology therapeutic landscape.
References
- 1. assets.cnspharma.com [assets.cnspharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. wpdpharmaceuticals.com [wpdpharmaceuticals.com]
- 4. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 5. CNS Pharmaceuticals Doses First Group of Patients with Berubicin, an FDA-Designated Fast Track Drug Candidate, in the Potentially Pivotal Study for the Treatment of Glioblastoma Multiforme (GBM) [prnewswire.com]
- 6. This compound | C34H36ClNO11 | CID 9874591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ATPS-68: COMBINATION OF TOPOISOMERASE II POISON BERUBICIN WITH STAT3 INHIBITOR WP1066BLOCKS POTENTLY TUMOR GROWTH IN GMB MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CNS Pharmaceuticals Begins Manufacturing of Berubicin in Europe - BioSpace [biospace.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. discover-pharma.com [discover-pharma.com]
- 14. researchgate.net [researchgate.net]
- 15. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
Berubicin Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Berubicin (B1242145) hydrochloride is a synthetic anthracycline derivative with significant potential as an antineoplastic agent, particularly for cancers of the central nervous system.[1][2] Developed by Dr. Waldemar Priebe at the MD Anderson Cancer Center, berubicin was designed to overcome some of the limitations of existing anthracyclines, such as doxorubicin, notably the inability to cross the blood-brain barrier (BBB).[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of berubicin hydrochloride, along with representative experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of berubicin. Its chemical structure is characterized by a tetracyclic aglycone, daunosamine (B1196630) sugar moiety, and a benzyl (B1604629) group. This structural modification is believed to contribute to its ability to penetrate the BBB.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | [2] |
| Molecular Formula | C₃₄H₃₆ClNO₁₁ | [2] |
| Molecular Weight | 670.1 g/mol | [2] |
| CAS Number | 293736-67-1 | [2] |
| Appearance | Solid powder | [5] |
| pKa (Strongest Acidic) | 8.01 (Computed) | [3] |
| pKa (Strongest Basic) | 9.34 (Computed) | [3] |
| Polar Surface Area | 195 Ų (Computed) | [2] |
| Rotatable Bond Count | 8 (Computed) | [3] |
| Hydrogen Bond Donor Count | 5 (Computed) | [3] |
| Hydrogen Bond Acceptor Count | 12 (Computed) | [3] |
Note: Some physicochemical properties are computed and may vary from experimental values.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism, primarily targeting DNA and essential cellular enzymes.
-
DNA Intercalation: Like other anthracyclines, berubicin intercalates between the base pairs of the DNA double helix.[1][3] This physical insertion into the DNA structure disrupts its normal function, leading to the inhibition of DNA replication and repair, as well as RNA and protein synthesis.[1]
-
Topoisomerase II Inhibition: Berubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication, transcription, and chromosome segregation.[3][6] By stabilizing the topoisomerase II-DNA cleavage complex, berubicin prevents the re-ligation of the DNA strands, resulting in double-strand breaks and ultimately triggering apoptotic cell death.[6]
-
Overcoming Drug Resistance: A key feature of berubicin is its ability to circumvent efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1), which are often responsible for multidrug resistance in cancer cells.[7]
-
NF-κB Activation: Berubicin has been shown to activate the nuclear factor kappa B (NF-κB) signaling pathway, which can have pro-apoptotic effects in certain cancer cell types.[7]
Biological Activity and Efficacy
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to other chemotherapeutic agents. Its efficacy has been particularly noted in preclinical and clinical studies of glioblastoma multiforme (GBM).
Table 2: In Vitro Cytotoxicity (IC₅₀) of Berubicin Compared to Doxorubicin
| Cell Line | Tumor Type | Berubicin (nM) | Doxorubicin (nM) |
| D556 | Human Medulloblastoma | 5.1 | 36.0 |
| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 |
| GL261 | Murine Glioma | 11.5 | 46.2 |
| U-251 | Glioblastoma | 4.7 | 62.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 |
| BT-58 | Ependymoma | 36.5 | 124.0 |
| Toledo | B cell lymphoma | 3.1 | 24.5 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 |
| Breast | 0.72 | 4.02 | |
| NCI-H522 | Lung | 3.40 | 8.32 |
| A549 | Lung | 1.07 | 4.68 |
| SW480 | Colon | 2.99 | 8.26 |
| HT-29 | Colon | 3.66 | 23.40 |
| AsPC-1 | Pancreas | 5.62 | 80.50 |
| BxPC-3 | Pancreas | 4.05 | 15.70 |
| Capan-1 | Pancreas | 5.30 | 30.75 |
| OVCAR-3 | Ovarian | 5.31 | 11.53 |
Data sourced from a 2022 ASCO Poster by CNS Pharmaceuticals.[8]
Experimental Protocols
The following sections outline representative methodologies for the synthesis, characterization, and biological evaluation of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that is not extensively detailed in publicly available literature, likely due to its proprietary nature. However, the general approach for creating anthracycline analogs involves the modification of a parent compound, such as daunorubicin. A plausible synthetic and characterization workflow is outlined below.
Characterization Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to purify the final compound and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compound and confirm the addition of the benzyl group.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its identity.
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for a specific duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Topoisomerase II Inhibition Assay
This assay determines the ability of this compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
This compound
-
DNA loading dye
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Reaction Setup: Set up reactions containing the assay buffer, supercoiled DNA, and various concentrations of this compound.
-
Enzyme Addition: Add topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.
Conclusion
This compound is a promising novel anthracycline with a unique ability to cross the blood-brain barrier. Its potent cytotoxic activity against a wide range of cancers, particularly glioblastoma multiforme, makes it a compound of significant interest for further research and clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of its chemical and biological properties.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | C34H36ClNO11 | CID 9874591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. CNS Pharmaceuticals Presents Update from Ongoing Potentially Pivotal Study of Berubicin Compared with Lomustine in Adult Patients with Recurrent GBM (WHO Grade IV) After Failure of Standard First Line Therapy - BioSpace [biospace.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assets.cnspharma.com [assets.cnspharma.com]
The In Vivo Pharmacokinetics of Berubicin Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Berubicin hydrochloride, a novel anthracycline derivative, has emerged as a promising therapeutic agent for aggressive brain cancers, particularly glioblastoma multiforme. Its unique ability to cross the blood-brain barrier sets it apart from other drugs in its class. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Berubicin, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Quantitative Pharmacokinetic Profile
The pharmacokinetic properties of Berubicin have been primarily characterized in early-phase clinical trials involving patients with recurrent high-grade gliomas. The available data from a Phase 1 dose-escalation study are summarized below.
| Parameter | Value | Reference |
| Mean Half-Life (t½) | 32.3 hours | [1] |
| Volume of Distribution (Vd) | 1842 L/m² | [1] |
| Clearance (CL) | Dose-independent | [1] |
| Maximum Tolerated Dose (MTD) | 7.5 mg/m² per day | [1] |
Experimental Protocols
Detailed methodologies from key clinical trials provide insight into how the pharmacokinetic data of Berubicin have been obtained.
Phase 1 Dose-Escalation Trial (NCT00526812)
This initial human study was crucial in determining the safety, tolerability, and preliminary pharmacokinetic profile of Berubicin.
-
Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and pharmacokinetic profile of Berubicin in patients with recurrent or refractory glioblastoma multiforme or other primary brain cancers.[1]
-
Patient Population: The trial enrolled 27 evaluable patients.[1]
-
Dosage and Administration: Berubicin was administered intravenously over 2 hours for three consecutive days. This constituted one cycle, which was repeated every 21 days. The daily doses were escalated in cohorts, ranging from 1.2 mg/m² to 9.6 mg/m².[1][2]
-
Pharmacokinetic Sampling: While specific sampling times are not detailed in the available literature, standard pharmacokinetic protocols would involve collecting blood samples at multiple time points before, during, and after the infusion to determine the drug concentration-time profile.
Ongoing Phase 2 and Pediatric Studies
Further pharmacokinetic data are being collected in ongoing trials to provide a more robust understanding of Berubicin's behavior in different patient populations.
-
Phase 2 Trial in Adults (NCT04762069): This study in adult patients with recurrent glioblastoma is designed to further evaluate the efficacy and safety of Berubicin. A key secondary objective is to characterize its pharmacokinetics.[3][4] The protocol includes comprehensive pharmacokinetic assessments for at least 15 patients during the initial 3-day dosing period of each 21-day cycle.[2]
-
Phase 1 Study in Children: A separate Phase 1 trial is being conducted in pediatric patients with high-grade gliomas.[3] This study aims to determine the safety, optimal dosage, and pharmacokinetic profile of Berubicin in this younger population. The drug is administered as a 1-hour intravenous infusion for three consecutive days, followed by an 18-day rest period.[3]
Mechanism of Action: A Visual Representation
Berubicin exerts its anticancer effects through a multi-faceted mechanism of action, characteristic of anthracycline antibiotics. It primarily targets the machinery of DNA replication and repair within cancer cells.
Caption: The multifaceted mechanism of action of Berubicin leading to cancer cell death.
The primary mechanisms of action for Berubicin include:
-
Inhibition of DNA and RNA Synthesis: Berubicin intercalates between the base pairs of DNA and RNA strands. This physical obstruction prevents the replication of rapidly dividing cancer cells.[5]
-
Topoisomerase II Inhibition: The drug also inhibits the topoisomerase II enzyme. This enzyme is critical for relaxing supercoiled DNA, a necessary step for DNA transcription and replication.[5][6]
-
Generation of Free Radicals: Berubicin can create iron-mediated free oxygen radicals, which in turn cause damage to the DNA and cellular membranes of cancer cells.[5]
Experimental Workflow for Pharmacokinetic Analysis
The determination of Berubicin's pharmacokinetic parameters follows a standardized workflow from patient administration to data analysis.
Caption: A typical workflow for a clinical pharmacokinetic study of Berubicin.
This generalized workflow highlights the key steps involved in a clinical pharmacokinetic study. Blood samples are taken from patients at specific time points following the intravenous administration of Berubicin. The plasma is then separated and analyzed using a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the concentration of the drug. Finally, this concentration-time data is used to perform pharmacokinetic modeling and calculate the key parameters that describe the drug's absorption, distribution, metabolism, and excretion.
References
Berubicin Hydrochloride: A Technical Guide for the Treatment of Glioblastoma Multiforme
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, primarily due to the blood-brain barrier (BBB) restricting the efficacy of many chemotherapeutic agents. Berubicin (B1242145) hydrochloride, a novel synthetic anthracycline, has emerged as a promising therapeutic candidate engineered to overcome this critical obstacle. As a potent topoisomerase II inhibitor, berubicin has demonstrated the ability to cross the BBB and exert cytotoxic effects on GBM cells. This technical guide provides a comprehensive overview of berubicin, summarizing its mechanism of action, preclinical data, and clinical trial outcomes in patients with recurrent GBM. Detailed experimental methodologies, quantitative data presented in structured tables, and visualizations of key pathways and workflows are included to support ongoing research and development efforts in the field of neuro-oncology.
Introduction
Glioblastoma multiforme is the most common and aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy. The inherent resistance of GBM to conventional therapies and the protective nature of the blood-brain barrier necessitate the development of novel therapeutic agents with improved central nervous system (CNS) penetration and efficacy.
Berubicin hydrochloride (formerly known as RTA 744) is a second-generation anthracycline specifically designed to address these challenges. Unlike its parent compound, doxorubicin (B1662922), berubicin has been structurally modified to enhance its lipophilicity, enabling it to traverse the BBB and accumulate in brain tumor tissue. This unique characteristic, combined with its potent anti-cancer activity, positions berubicin as a significant advancement in the potential treatment of GBM.
Mechanism of Action
Berubicin's primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication, transcription, and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, berubicin prevents the re-ligation of double-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis in rapidly dividing cancer cells.[1] Preclinical studies have shown that berubicin is significantly more potent than doxorubicin in various cancer cell lines, including those derived from GBM.
Figure 1: Mechanism of Action of Berubicin in Glioblastoma.
Preclinical Studies
Berubicin has undergone preclinical evaluation in various in vitro and in vivo models of glioblastoma, demonstrating significant anti-tumor activity.
In Vitro Cytotoxicity
Berubicin has shown high cytotoxicity in glioblastoma cell lines. In head-to-head comparisons, berubicin consistently exhibited greater potency than doxorubicin.
Experimental Protocol: MTT Assay for Cell Viability
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Glioblastoma cell lines (e.g., U-87 MG) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan (B1609692).
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Efficacy in Orthotopic Xenograft Models
In vivo studies using orthotopic xenograft models of human glioblastoma in immunodeficient mice have been crucial in evaluating the therapeutic potential of berubicin.
Experimental Protocol: U-87 MG Orthotopic Xenograft Model
-
Cell Preparation: Human glioblastoma U-87 MG cells are cultured and harvested during their logarithmic growth phase.
-
Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used to prevent rejection of the human tumor cells.
-
Intracranial Implantation: A stereotactic apparatus is used to precisely inject a suspension of U-87 MG cells into the brain of the anesthetized mice.[2]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if the cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once the tumors are established, mice are randomized into treatment and control groups. Berubicin is typically administered intravenously.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor volume is also monitored throughout the study.
Preclinical studies have shown that berubicin significantly prolongs the survival of mice with intracranial U-87 MG gliomas compared to control groups.[3]
References
Berubicin Hydrochloride: A Technical Overview of a Novel Synthetic Anthracycline for CNS Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin (B1242145) hydrochloride (systematic name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride) is a novel, second-generation synthetic anthracycline currently under investigation as a potent anti-neoplastic agent.[1][2] Developed by Dr. Waldemar Priebe, this doxorubicin (B1662922) analogue has been engineered with the primary objective of overcoming the significant challenge of blood-brain barrier (BBB) penetration, a major limitation of traditional anthracyclines in the treatment of central nervous system (CNS) malignancies like glioblastoma multiforme (GBM).[3][4] This technical guide provides a comprehensive overview of the core scientific and clinical data available for berubicin, focusing on its novelty, mechanism of action, and key experimental findings.
Core Mechanism of Action: Topoisomerase II Inhibition
Similar to other anthracyclines, the principal mechanism of action of berubicin is the inhibition of topoisomerase II.[3][5] This enzyme is critical for managing DNA topology during replication, transcription, and chromosome segregation. Berubicin intercalates into the DNA, forming a stable ternary complex with topoisomerase II and DNA.[1][6] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to double-strand breaks. The accumulation of these breaks triggers a cascade of cellular events, culminating in the induction of apoptosis and cell death.[3][5] A key novelty of berubicin is its design to circumvent multidrug resistance (MDR) mechanisms, such as those mediated by P-glycoprotein (P-gp) and MRP1, which often limit the efficacy of conventional anthracyclines.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of berubicin hydrochloride.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Cell Line | Tumor Type | Berubicin (nM) | Doxorubicin (nM) | Potency Ratio (Doxorubicin IC50 / Berubicin IC50) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| D556 | Medulloblastoma (Human) | 5.1 | 36.0 | 7.0 |
| DAOY-WT | Medulloblastoma (Human) | 13.0 | 47.0 | 3.6 |
| GL261 | Glioma (Murine) | 11.5 | 46.2 | 4.0 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.7 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.1 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |
| NCI-H460 | Lung | 0.72 | 4.02 | 5.6 |
| NCI-H522 | Lung | 3.40 | 8.32 | 2.4 |
| A549 | Lung | 1.07 | 4.68 | 4.4 |
| SW480 | Colon | 2.99 | 8.26 | 2.8 |
| HT-29 | Colon | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreas | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreas | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreas | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian | 5.31 | 11.53 | 2.2 |
Data sourced from a 2022 ASCO Poster by CNS Pharmaceuticals.
Table 2: Phase 1 Clinical Trial Data (Recurrent GBM and other Primary Brain Cancers)
| Parameter | Value |
| Number of Evaluable Patients | 27 |
| Dosing Range | 1.2 mg/m² to 9.6 mg/m² per day |
| Maximum Tolerated Dose (MTD) | 7.5 mg/m² per day |
| Dose-Limiting Toxicity (DLT) | Neutropenia |
| Clinical Benefit Rate | 44% |
| Complete Response | 1 patient (in remission > 11 years) |
| Partial Responses | 2 patients |
| Stable Disease | 9 patients |
| Mean Half-life | 32.3 hours |
| Volume of Distribution | 1842 L/m² |
Data compiled from various sources reporting on the Phase 1 trial (NCT00526812).[8]
Table 3: Phase 2 Clinical Trial (vs. Lomustine) - Adverse Events (Any Grade)
| Adverse Event | Berubicin (n=105) | Lomustine (n=46) |
| Anemia | 13.3% | 13.0% |
| Asthenia | 10.5% | 13.0% |
| Constipation | 9.5% | 10.9% |
| Fatigue | 26.7% | 19.6% |
| Headache | 17.1% | 6.5% |
| Decreased Lymphocyte Count | 13.3% | 21.7% |
| Nausea | 17.1% | 23.9% |
| Decreased Neutrophil Count | 20.0% | 15.2% |
| Decreased Platelet Count | 4.8% | 30.4% |
| Seizure | 9.5% | 15.2% |
| Thrombocytopenia | 1.0% | 8.7% |
| Decreased White Blood Cell Count | 12.4% | 19.6% |
Data from the ongoing Phase 2 trial (NCT04762069) as presented at the 2023 SNO/ASCO CNS Cancer Conference.[8]
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay is fundamental to demonstrating the inhibitory effect of berubicin on its primary target. While the specific protocol for berubicin is not publicly detailed, a general methodology is as follows:
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in a suitable assay buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin).
-
Inhibitor Addition: Varying concentrations of berubicin (or a vehicle control) are added to the reaction tubes.
-
Enzyme Addition: Purified human topoisomerase II enzyme is added to initiate the decatenation reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a loading dye.
-
Gel Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization: The DNA is visualized using an intercalating dye (e.g., ethidium (B1194527) bromide) under UV light. The degree of inhibition is determined by the reduction in decatenated product in the presence of berubicin.
In Vivo Murine Orthotopic Glioma Model
This experimental model is crucial for evaluating the in vivo efficacy and BBB penetration of berubicin.
-
Cell Implantation: Human glioblastoma cells (e.g., U-87 MG) are stereotactically implanted into the brains of immunodeficient mice (e.g., nu/nu mice).
-
Tumor Growth: Tumors are allowed to establish for a specified period.
-
Treatment Administration: Mice are treated with berubicin (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control at specified intervals.
-
Monitoring: Animal survival, body weight, and neurological symptoms are monitored.
-
Endpoint Analysis: The primary endpoint is typically overall survival. Brain tissue may also be harvested for pharmacokinetic analysis to determine berubicin concentrations in the tumor versus plasma.
Visualizations
Signaling Pathway: Berubicin-Induced Apoptosis
Caption: Simplified pathway of berubicin-induced apoptosis.
Experimental Workflow: Topoisomerase II Decatenation Assay
Caption: Workflow for assessing topoisomerase II inhibition.
Conclusion
This compound represents a significant advancement in the development of anthracyclines, primarily due to its ability to cross the blood-brain barrier and its efficacy in preclinical models of CNS cancers. Its mechanism as a topoisomerase II inhibitor is well-established for this class of drugs, and in vitro data demonstrate superior potency compared to doxorubicin across a range of cancer cell lines. Clinical data, while still emerging, suggest a manageable safety profile and comparable outcomes to the standard of care in recurrent glioblastoma, with the notable absence of anthracycline-related cardiotoxicity.[9][10] Further investigation and the final results of ongoing clinical trials are anticipated to clarify the therapeutic potential of berubicin in the challenging landscape of neuro-oncology.
References
- 1. This compound | C34H36ClNO11 | CID 9874591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 3. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 4. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 5. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 6. Facebook [cancer.gov]
- 7. Berubicin | C34H35NO11 | CID 9874592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme | Nasdaq [nasdaq.com]
- 10. discover-pharma.com [discover-pharma.com]
Berubicin Hydrochloride: A Technical Guide on its Efficacy and Mechanism of Action in Glioblastoma Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Glioblastoma and the Role of Glioblastoma Stem Cells
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year despite a multimodal treatment approach of surgery, radiation, and chemotherapy. A key factor contributing to this grim prognosis is the presence of a subpopulation of tumor-initiating cells known as glioblastoma stem cells (GSCs). These GSCs are characterized by their capacity for self-renewal, differentiation into various tumor cell types, and inherent resistance to conventional therapies, leading to tumor recurrence.
The blood-brain barrier (BBB) presents a significant obstacle to the systemic delivery of chemotherapeutic agents to brain tumors. This has spurred the development of novel drugs capable of penetrating the BBB to target the entire tumor, including the resilient GSC population. Berubicin (B1242145) hydrochloride, a promising anthracycline derivative, has emerged as a candidate with the ability to cross the BBB and exert potent anti-tumor effects. This technical guide provides a comprehensive overview of the current understanding of berubicin's effect on glioblastoma, with a particular focus on its potential impact on GSCs.
Berubicin Hydrochloride: A Novel Anthracycline for Glioblastoma
This compound (formerly WP744) is a synthetic analog of doxorubicin (B1662922), a widely used and effective anthracycline antibiotic in cancer chemotherapy.[1] Developed by Dr. Waldemar Priebe at the MD Anderson Cancer Center, berubicin was specifically designed to overcome the limitations of conventional anthracyclines by effectively crossing the blood-brain barrier.[2] This property allows it to reach therapeutic concentrations within the brain, a critical feature for treating glioblastoma.[2]
Mechanism of Action
Like other anthracyclines, the primary mechanism of action of berubicin is the inhibition of topoisomerase II.[3][4] Topoisomerase II is a crucial enzyme involved in DNA replication, transcription, and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, berubicin prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis (programmed cell death).[3][4] Preclinical studies have shown that berubicin induces DNA damage and apoptosis with greater potency than doxorubicin in various cancer cell lines.
Preclinical and Clinical Efficacy of Berubicin in Glioblastoma
Preclinical Studies
In vitro studies have demonstrated that berubicin exhibits high cytotoxicity against various glioblastoma cell lines, with potency significantly exceeding that of doxorubicin. A berubicin analog, WP1244, has shown IC50 values in the low nanomolar range in U87 and D54 glioma cells.[5] In vivo studies using intracranial orthotopic glioma models in mice have shown that berubicin prolongs survival compared to the current standard-of-care chemotherapeutic agent, temozolomide.
Clinical Trials
A Phase 1 clinical trial in patients with recurrent glioblastoma demonstrated that berubicin has a manageable safety profile and shows promising anti-tumor activity.[6] In this study, 44% of evaluable patients exhibited a clinical benefit, which included one patient with a durable complete response lasting over 13 years and others with stable disease.[6][7]
A subsequent global, multicenter Phase 2 clinical trial is currently underway to further evaluate the efficacy and safety of berubicin in adult patients with recurrent glioblastoma.[8] The primary endpoint of this study is overall survival.[8] Preliminary results from this trial have indicated that berubicin has a safety profile comparable to the standard-of-care comparator, lomustine, with no new safety concerns identified.[9] Notably, berubicin has not been associated with the cardiotoxicity often seen with other anthracyclines.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of berubicin and its analogs.
| Compound | Cell Line | IC50 (nM) | Reference |
| WP1244 (Berubicin Analog) | U87 Glioma | 0.2 | [5] |
| WP1244 (Berubicin Analog) | D54 Glioma | 1.08 | [5] |
| Trial Phase | Number of Evaluable Patients | Clinical Benefit Rate | Key Outcomes | Reference |
| Phase 1 | 25 | 44% | 1 durable complete response (>13 years), stable disease in several patients. | [6][7] |
| Phase 2 (Ongoing) | Not yet fully reported | - | Safety profile comparable to lomustine; no new safety signals. | [9] |
Berubicin's Effect on Glioblastoma Stem Cells: A Mechanistic Perspective
While direct, published preclinical studies specifically detailing the effects of berubicin on GSCs are limited, its known mechanism of action as a potent topoisomerase II inhibitor allows for a strong inference of its potential to effectively target this resilient cell population.
GSCs are known to have highly active DNA repair mechanisms, which contribute to their resistance to DNA-damaging agents. However, their continuous self-renewal and proliferation still rely on the proper functioning of topoisomerase II. By inducing irreparable double-strand DNA breaks, berubicin can bypass some of these resistance mechanisms and trigger apoptosis in GSCs.
Impact on Key GSC Signaling Pathways
Several key signaling pathways are crucial for the maintenance of GSC self-renewal and tumorigenicity, including those regulated by the core stem cell transcription factors SOX2, OCT4, and NANOG.[10][11] These factors are often overexpressed in GSCs and are associated with poor prognosis. While direct evidence of berubicin's impact on these specific pathways is not yet available, its ability to induce widespread DNA damage and cell cycle arrest would likely disrupt the transcriptional networks governed by these master regulators, leading to a loss of stemness and induction of apoptosis.
Experimental Protocols for Evaluating Berubicin's Effect on Glioblastoma Stem Cells
The following are detailed, representative protocols for key in vitro experiments that would be essential for a thorough preclinical evaluation of berubicin's efficacy against GSCs.
GSC Culture from Patient-Derived Xenografts (PDXs) or Primary Tumors
-
Tissue Dissociation: Freshly resected tumor tissue or a PDX is minced and enzymatically digested (e.g., with Accutase or a papain-based dissociation kit) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, red blood cells are removed using a lysis buffer.
-
Cell Straining: The cell suspension is passed through a 70-µm cell strainer to remove any remaining clumps.
-
Culture Conditions: Cells are plated in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) on non-adherent culture plates.
-
Tumorsphere Formation: GSCs will proliferate and form floating neurospheres (tumorspheres) within 7-14 days.
Tumorsphere Formation Assay
-
Single-Cell Dissociation: Established GSC tumorspheres are collected, centrifuged, and dissociated into single cells using a gentle enzymatic dissociation reagent.
-
Cell Plating: Single cells are plated at a low density (e.g., 1000 cells/well) in a 96-well non-adherent plate in GSC medium.
-
Drug Treatment: this compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 7-10 days to allow for the formation of new tumorspheres.
-
Quantification: The number and size of tumorspheres in each well are quantified using a microscope. A decrease in the number and size of tumorspheres in the berubicin-treated wells compared to the control indicates an inhibition of GSC self-renewal.
GSC Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Dissociated single GSCs are plated in a 96-well plate in GSC medium.
-
Drug Treatment: After allowing the cells to adhere or stabilize (if using adherent GSC cultures), berubicin is added at a range of concentrations.
-
Incubation: The plate is incubated for a defined period (e.g., 72 hours).
-
Assay: The CellTiter-Glo® reagent is added to the wells, and luminescence is measured according to the manufacturer's protocol. Luminescence is proportional to the amount of ATP, which is an indicator of cell viability.
-
Data Analysis: The results are used to calculate the IC50 value of berubicin in GSCs.
Apoptosis Assay by Western Blot for Cleaved Caspase-3
-
GSC Treatment: GSCs are treated with berubicin at a concentration known to induce cytotoxicity for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against cleaved caspase-3, a key marker of apoptosis. A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescent substrate. An increase in the cleaved caspase-3 band in berubicin-treated samples indicates the induction of apoptosis.
Analysis of Stem Cell Marker Expression by Western Blot
-
GSC Treatment: GSCs are treated with a sub-lethal concentration of berubicin for a defined period (e.g., 48-72 hours) to assess its effects on stemness markers without causing widespread cell death.
-
Protein Extraction and Western Blotting: The procedure is the same as for the apoptosis assay, but primary antibodies against key GSC markers such as SOX2, OCT4, and NANOG are used.
-
Analysis: A decrease in the expression of these markers in the berubicin-treated samples would suggest that the drug is promoting GSC differentiation and reducing their stem-like properties.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: General mechanism of action of berubicin in glioblastoma stem cells.
Caption: Workflow for evaluating berubicin's effect on glioblastoma stem cells.
Caption: Core transcription factors and their roles in glioblastoma stem cells.
Conclusion and Future Directions
This compound represents a significant advancement in the development of chemotherapeutics for glioblastoma, primarily due to its ability to penetrate the blood-brain barrier. Its mechanism of action as a potent topoisomerase II inhibitor suggests a strong potential to effectively target the highly proliferative and resilient glioblastoma stem cell population, a key driver of tumor recurrence. While clinical data has shown promising anti-tumor activity and a favorable safety profile in recurrent glioblastoma, further preclinical studies are imperative to specifically elucidate the molecular effects of berubicin on GSCs. Future research should focus on determining the IC50 of berubicin in various GSC lines, quantifying its impact on tumorsphere formation, and investigating its influence on key GSC signaling pathways and stemness markers. Such data will be crucial for optimizing the clinical application of berubicin and for the development of rational combination therapies to improve outcomes for patients with this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Drug Conjugates for Targeting Eph Receptors in Glioblastoma | MDPI [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. discover-pharma.com [discover-pharma.com]
- 10. Expression profile of embryonic stem cell-associated genes Oct4, Sox2 and Nanog in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Trial Results of Berubicin Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berubicin hydrochloride is a novel, second-generation anthracycline designed to overcome a significant hurdle in brain cancer therapy: the blood-brain barrier. As a topoisomerase II inhibitor, it disrupts DNA replication in rapidly dividing cancer cells. This technical guide synthesizes the initial clinical trial findings for Berubicin, with a focus on its evaluation in recurrent glioblastoma multiforme (GBM). The following sections present a detailed examination of the available quantitative data from Phase 1 and Phase 2 clinical trials, the experimental protocols employed, and the pharmacological mechanism of action.
Quantitative Data Summary
The clinical development of Berubicin has generated key data on its safety, tolerability, and preliminary efficacy. The following tables summarize the quantitative outcomes from the initial Phase 1 and the ongoing Phase 2 clinical trials.
Table 1: Phase 1 Clinical Trial (NCT00526812) Efficacy and Pharmacokinetic Data
| Parameter | Value | Reference |
| Clinical Benefit Rate | 44% (in 27 evaluable patients) | [1] |
| Complete Response | 1 patient (durable, >11 years in remission) | [1][2][3] |
| Partial Responses | 2 patients | [1][3] |
| Stable Disease | 9 patients | [1][3] |
| Maximum Tolerated Dose (MTD) | 7.5 mg/m² | [1][3] |
| Mean Half-life | 32.3 hours | [1][3] |
| Volume of Distribution | 1842 L/m² | [1][3] |
Table 2: Phase 2 Clinical Trial (NCT04762069) Design and Enrollment
| Parameter | Description | Reference |
| Trial Design | Open-label, multicenter, randomized (2:1), parallel, 2-arm | [4][5] |
| Patient Population | Adult patients with recurrent glioblastoma (WHO Grade IV) after failure of first-line therapy | [6] |
| Treatment Arms | Berubicin vs. Lomustine | [4][5] |
| Total Enrollment | 252 patients | [7] |
| Randomization Ratio | 2:1 (Berubicin:Lomustine) | [4][5] |
| Primary Endpoint | Overall Survival (OS) | [1][3][8] |
Table 3: Phase 2 Clinical Trial (NCT04762069) Preliminary Efficacy and Safety Outcomes
| Outcome | Berubicin Arm | Lomustine Arm | Reference |
| Overall Survival (Primary Endpoint) | Did not demonstrate statistically significant superiority over Lomustine. Data are considered comparable. | - | [6][7][9][10][11] |
| Adverse Events (Any Grade) | 83.8% | 84.8% | [1] |
| Grade 3-5 Adverse Events | 46.7% | 39.1% | [1] |
| Cardiotoxicity | Not observed | - | [6][7][9][10] |
| Study Completion Rate | 84.7% | 78.9% | [12] |
| Study Withdrawal Rate | 11.0% | 19.7% | [12] |
Table 4: Select Adverse Events in the Phase 2 Clinical Trial (NCT04762069)
| Adverse Event | Berubicin Arm (Any Grade %) | Berubicin Arm (Grade 3-5 %) | Lomustine Arm (Any Grade %) | Lomustine Arm (Grade 3-5 %) | Reference |
| Anemia | 13.3% | 1.9% | 13.0% | 0% | [1] |
| Fatigue | 26.7% | 0% | 19.6% | 0% | [1] |
| Headache | 17.1% | 5.7% | 6.5% | 2.2% | [1] |
| Decreased Lymphocyte Count | 13.3% | 8.6% | 21.7% | 13.0% | [1] |
| Nausea | 17.1% | 0% | 23.9% | 0% | [1] |
| Decreased Neutrophil Count | 20.0% | 8.6% | 15.2% | 4.3% | [1] |
| Decreased Platelet Count | 4.8% | 1.9% | 30.4% | 8.7% | [1] |
| Decreased White Blood Cell Count | 12.4% | 7.6% | 19.6% | 6.5% | [1] |
Experimental Protocols
Phase 1 Dose-Escalation Trial (NCT00526812)
The initial Phase 1 study utilized an accelerated titration design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of Berubicin.[3] Patients with recurrent or refractory glioblastoma multiforme or other primary brain cancers received intravenous Berubicin over 2 hours for three consecutive days, with cycles repeated every 21 days.[3] The daily doses escalated from 1.2 mg/m² to 9.6 mg/m².[3] Pharmacokinetics, pharmacodynamics, and efficacy were also evaluated.[3]
Phase 2 Randomized Controlled Trial (NCT04762069)
This ongoing, potentially pivotal Phase 2 trial is an open-label, multicenter, randomized, parallel, 2-arm study designed to evaluate the efficacy and safety of Berubicin compared to Lomustine in adult patients with recurrent GBM after the failure of standard first-line therapy.[4][5]
-
Patient Population: Adult patients with recurrent glioblastoma (WHO Grade IV) who have failed standard first-line therapy.[6]
-
Randomization: Patients are randomized in a 2:1 ratio to receive either Berubicin or Lomustine.[4][5]
-
Intervention:
-
Stratification: Patients are stratified based on their O[2]-methylguanine-DNA methyltransferase (MGMT) methylation status.[1][5]
-
Endpoints:
-
Interim Analysis: The study protocol included a pre-planned, non-binding futility analysis to be conducted after approximately 30% to 50% of the planned patients were evaluable for the primary endpoint at 6 months.[4][5]
Mechanism of Action and Experimental Workflow Visualizations
Signaling Pathway: Topoisomerase II Inhibition by Berubicin
Berubicin, as an anthracycline, exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme in DNA replication. The following diagram illustrates this mechanism of action.
Caption: Berubicin inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Experimental Workflow: Phase 2 Clinical Trial (NCT04762069)
The workflow for the Phase 2 clinical trial of Berubicin is depicted in the following diagram, from patient screening to data analysis.
Caption: Workflow of the Phase 2 trial for Berubicin in recurrent GBM.
Conclusion
The initial clinical trial results for this compound present a promising safety profile, notably the absence of cardiotoxicity, a common concern with anthracyclines.[6][7][9][10] While the Phase 2 trial did not meet its primary endpoint of statistically significant superiority in overall survival compared to Lomustine, the comparable efficacy and favorable safety and tolerability warrant further investigation.[6][7][9][10][11] The ability of Berubicin to cross the blood-brain barrier remains a key feature that could be leveraged in the treatment of glioblastoma and other central nervous system malignancies.[4][13] Ongoing analyses of the comprehensive dataset from the Phase 2 trial will provide further insights into the potential role of Berubicin in the management of recurrent GBM.
References
- 1. onclive.com [onclive.com]
- 2. CNS Pharmaceuticals Announces Preliminary Results from Ongoing Potentially Pivotal Trial Evaluating Berubicin for the Treatment of Recurrent Glioblastoma Multiforme (GBM) [prnewswire.com]
- 3. onclive.com [onclive.com]
- 4. Berubicin for Glioblastoma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study of Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clin.larvol.com]
- 7. discover-pharma.com [discover-pharma.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 10. Berubicin Brain Cancer Drug Shows Promising Safety in Phase 2 GBM Trial | CNSP Stock News [stocktitan.net]
- 11. rss.investorbrandnetwork.com [rss.investorbrandnetwork.com]
- 12. CNS Pharma's Berubicin Shows Higher Patient Retention in Pivotal GBM Trial | CNSP Stock News [stocktitan.net]
- 13. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols for Assessing Berubicin Hydrochloride Efficacy In Vitro
These application notes provide an overview and detailed protocols for conducting in vitro assays to evaluate the efficacy of Berubicin Hydrochloride, a promising second-generation anthracycline for the treatment of glioblastoma multiforme (GBM) and other cancers.
Introduction to this compound
This compound is a synthetic anthracycline that acts as a potent topoisomerase II inhibitor and DNA intercalating agent.[1][2] A key feature of Berubicin is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain cancers like GBM.[3] Its mechanism of action involves the inhibition of DNA and RNA synthesis by intercalating between base pairs of DNA/RNA strands, which prevents the replication of rapidly dividing cancer cells.[1][2] Additionally, Berubicin inhibits the topoisomerase II enzyme, which is crucial for relaxing supercoiled DNA, thereby blocking DNA transcription and replication.[1][2] This disruption of fundamental cellular processes ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[4]
Mechanism of Action Signaling Pathway
The primary mechanism of action of Berubicin involves the disruption of DNA replication and transcription through two main actions: DNA intercalation and inhibition of topoisomerase II. This leads to DNA damage and ultimately triggers the intrinsic apoptotic pathway.
Caption: Mechanism of action of this compound.
In Vitro Efficacy Assays
A panel of in vitro assays is essential to characterize the anticancer effects of this compound. The following protocols are provided as templates and should be optimized for specific cell lines and laboratory conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U87MG, T98G for glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
| Berubicin Conc. (nM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 10 | 0.85 | 68 |
| 100 | 0.50 | 40 |
| 1000 | 0.15 | 12 |
| IC50 (nM) | \multicolumn{2}{ | c |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95 | 2 | 2 | 1 |
| Berubicin (IC50) | 40 | 35 | 20 | 5 |
Topoisomerase II Inhibition Assay
This assay assesses the ability of Berubicin to inhibit the decatenation activity of topoisomerase II.
Experimental Workflow:
Caption: Workflow for the Topoisomerase II inhibition assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kinetoplast DNA (kDNA), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a no-drug control.
-
Enzyme Addition: Add purified human topoisomerase II alpha to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the presence of catenated kDNA at the top of the gel, while the no-drug control should show decatenated, faster-migrating DNA bands.
Data Presentation:
| Lane | Sample | Catenated kDNA | Decatenated DNA |
| 1 | kDNA only | + | - |
| 2 | kDNA + Topo II | - | + |
| 3 | kDNA + Topo II + Berubicin (low conc.) | +/- | +/- |
| 4 | kDNA + Topo II + Berubicin (high conc.) | + | - |
| 5 | kDNA + Topo II + Etoposide | + | - |
Note: These protocols provide a general framework. For detailed, step-by-step instructions and buffer compositions, refer to commercially available kits and relevant scientific literature.
Conclusion
The in vitro assays described provide a robust framework for evaluating the efficacy of this compound. By quantifying its cytotoxic and apoptotic effects and confirming its mechanism of action as a topoisomerase II inhibitor, researchers can gain valuable insights into its potential as a therapeutic agent for glioblastoma and other cancers. Consistent and reproducible data from these assays are crucial for the preclinical development of this promising drug candidate.
References
- 1. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 2. Looking for the Holy Grail—Drug Candidates for Glioblastoma Multiforme Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Application Notes and Protocols: U-251 and U-87 Cell Line Response to Berubicin Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Berubicin hydrochloride is a synthetic anthracycline and a potent topoisomerase II inhibitor that has demonstrated the ability to cross the blood-brain barrier, a critical feature for treating brain malignancies such as glioblastoma.[1][2] Glioblastoma is an aggressive and challenging cancer to treat, with cell lines such as U-251 and U-87 MG being well-established in vitro models for studying the disease. These cell lines, while both derived from human glioblastomas, exhibit distinct genotypic and phenotypic characteristics, making them valuable tools for assessing the efficacy of novel therapeutic agents.
This document provides detailed protocols for evaluating the in vitro response of U-251 and U-87 MG cell lines to this compound. It includes methodologies for assessing cell viability, apoptosis, and cell cycle distribution. Due to the limited availability of specific public data on this compound's effects on these exact cell lines, the quantitative data presented in the tables are representative examples derived from studies on similar anthracyclines and topoisomerase II inhibitors, such as Doxorubicin and Etoposide. These examples are intended to serve as a guide for researchers to generate their own data.
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of a topoisomerase II inhibitor on the viability, apoptosis, and cell cycle of U-251 and U-87 MG cell lines.
Table 1: Representative Dose-Response of U-251 and U-87 Cells to a Topoisomerase II Inhibitor (72-hour incubation)
| Concentration (µM) | U-251 % Viability (Mean ± SD) | U-87 % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 0.1 | 85.2 ± 3.8 | 90.1 ± 4.7 |
| 0.5 | 62.7 ± 4.1 | 75.3 ± 3.9 |
| 1.0 | 48.9 ± 3.2 | 55.6 ± 4.3 |
| 5.0 | 21.5 ± 2.5 | 30.8 ± 3.1 |
| 10.0 | 9.8 ± 1.9 | 15.2 ± 2.4 |
| IC50 (µM) | ~1.0 | ~1.5 |
Note: Data are hypothetical and based on typical responses to anthracyclines. Actual IC50 values for this compound should be determined experimentally.
Table 2: Representative Apoptosis Induction in U-251 and U-87 Cells (48-hour treatment)
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| U-251 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Berubicin HCl (IC50) | 15.8 ± 1.2 | 10.2 ± 0.9 | 26.0 ± 2.1 | |
| U-87 | Control | 1.8 ± 0.4 | 1.1 ± 0.2 | 2.9 ± 0.6 |
| Berubicin HCl (IC50) | 12.5 ± 1.0 | 8.7 ± 0.7 | 21.2 ± 1.7 |
Note: Representative data based on the pro-apoptotic effects of topoisomerase II inhibitors.
Table 3: Representative Cell Cycle Distribution in U-251 and U-87 Cells (24-hour treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| U-251 | Control | 55.3 ± 2.1 | 28.9 ± 1.5 | 15.8 ± 1.1 |
| Berubicin HCl (IC50) | 30.1 ± 1.8 | 25.5 ± 1.3 | 44.4 ± 2.5 | |
| U-87 | Control | 60.2 ± 2.5 | 25.1 ± 1.7 | 14.7 ± 1.0 |
| Berubicin HCl (IC50) | 35.8 ± 2.0 | 22.3 ± 1.4 | 41.9 ± 2.2 |
Note: Data reflects the characteristic G2/M arrest induced by topoisomerase II inhibitors.
Experimental Protocols
Cell Culture of U-251 and U-87 MG Cells
Materials:
-
U-251 and U-87 MG human glioblastoma cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture U-251 and U-87 MG cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
U-251 and U-87 MG cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis by Annexin V/PI Staining
Materials:
-
U-251 and U-87 MG cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
U-251 and U-87 MG cells
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and centrifuge at 200 x g for 5 minutes.
-
Wash the cell pellet with PBS and resuspend in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound, as a topoisomerase II inhibitor, exerts its cytotoxic effects by intercalating into DNA and preventing the re-ligation of double-strand breaks. This leads to the accumulation of DNA damage, which triggers cell cycle arrest and ultimately induces apoptosis.
Caption: Berubicin's mechanism leading to apoptosis.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like this compound on U-251 and U-87 glioblastoma cell lines.
Caption: Workflow for in vitro drug testing.
References
Berubicin Hydrochloride: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for Berubicin Hydrochloride, a novel anthracycline derivative being investigated in clinical trials for the treatment of glioblastoma multiforme (GBM) and other central nervous system (CNS) cancers. This compound is designed to cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents.
Dosing and Administration in Clinical Trials
This compound is administered intravenously. The dosing regimen has been evaluated in Phase 1 and Phase 2 clinical trials, with variations based on the patient population (adult vs. pediatric) and the trial phase.
Table 1: Summary of this compound Dosing Regimens in Clinical Trials
| Clinical Trial Phase | Patient Population | Dose Level | Dosing Schedule | Infusion Duration | Cycle Length | Route of Administration |
| Phase 1 (NCT00526812) | Adults with recurrent or refractory GBM or other primary brain cancers | Dose escalation from 1.2 mg/m² to 9.6 mg/m² | Once daily for 3 consecutive days | 2 hours | 21 days | Intravenous |
| Phase 2 (NCT04762069) | Adults with recurrent GBM after first-line therapy failure | 7.1 mg/m² (as free base) | Once daily for 3 consecutive days | 2 hours | 21 days | Intravenous |
| Phase 1 (NCT05082493) | Pediatric patients with progressive, refractory, or recurrent high-grade gliomas (HGG) | Starting dose of 1.20 mg/m² (dose escalation) | Once daily for 3 consecutive days | 1 hour | 21 days | Intravenous |
Maximum Tolerated Dose and Dose-Limiting Toxicities
In a Phase 1 dose-escalation trial (NCT00526812), the maximum tolerated dose (MTD) for this compound was identified as 7.5 mg/m² per day.[1] The most common dose-limiting toxicity (DLT) observed was myelosuppression, specifically neutropenia.[1]
Experimental Protocols
The following are representative protocols for the preparation and administration of this compound, as well as for key pharmacodynamic and pharmacokinetic assays. These are based on information from clinical trial descriptions and standard laboratory procedures for anthracyclines.
Protocol 1: Preparation and Administration of this compound for Intravenous Infusion
Objective: To provide a standardized procedure for the reconstitution and dilution of this compound for intravenous administration in a clinical trial setting.
Materials:
-
This compound for Injection, lyophilized powder in a sterile vial
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (or 5% Dextrose Injection, USP)
-
Sterile syringes and needles
-
Intravenous infusion bags (e.g., PVC-free or polyolefin)
-
Personal Protective Equipment (PPE): gloves, gown, and eye protection
Procedure:
-
Reconstitution:
-
Aseptically reconstitute the this compound vial with the appropriate volume of Sterile Water for Injection to achieve a specific concentration (e.g., 5 mg/mL). The exact volume will be specified in the clinical trial protocol.
-
Gently swirl the vial to dissolve the lyophilized powder completely. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear.
-
-
Dilution:
-
Calculate the patient-specific dose based on their body surface area (BSA) in m².
-
Aseptically withdraw the calculated volume of the reconstituted this compound solution.
-
Add the withdrawn solution to an intravenous infusion bag containing a specified volume of 0.9% Sodium Chloride Injection or 5% Dextrose Injection (e.g., 250 mL or 500 mL) to achieve the final desired concentration for infusion.
-
Gently mix the contents of the infusion bag.
-
-
Administration:
-
Administer the diluted this compound solution intravenously over the specified duration (e.g., 1 or 2 hours) as per the clinical trial protocol.[2]
-
Use a dedicated intravenous line for the infusion.
-
Monitor the patient for any signs of infusion-related reactions.
-
Stability: The stability of the reconstituted and diluted solutions should be determined and adhered to as specified in the investigator's brochure or pharmacy manual for the specific clinical trial.
Diagram 1: this compound IV Infusion Workflow
References
Application Notes and Protocols for Berubicin Hydrochloride
For Research, Scientific, and Drug Development Professionals
I. Introduction
Berubicin Hydrochloride (also known as RTA 744) is a novel, synthetic second-generation anthracycline designed to overcome limitations of traditional drugs in this class.[1][2] A significant feature of Berubicin is its ability to cross the blood-brain barrier, making it a promising candidate for treating aggressive brain cancers like glioblastoma multiforme (GBM).[3][4][5] Anthracyclines are widely recognized as some of the most effective anticancer treatments developed.[3] Berubicin has undergone Phase 1 and Phase 2 clinical trials, demonstrating a manageable safety profile and showing signals of efficacy in patients with recurrent GBM.[3][6][7]
II. Mechanism of Action
Berubicin's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for relaxing supercoiled DNA, which is a necessary step for DNA transcription and replication.[1][3] Similar to other anthracyclines, Berubicin exerts its cytotoxic effects through multiple actions:
-
DNA Intercalation: It "entwines" between the base pairs of DNA strands, which obstructs DNA and RNA synthesis and prevents the replication of rapidly dividing cancer cells.[1][3]
-
Topoisomerase II Inhibition: By blocking this enzyme, Berubicin prevents the re-ligation of DNA strands, leading to double-strand breaks and inducing apoptosis (programmed cell death).[3][8][9]
-
Generation of Oxygen Free Radicals: The molecule can participate in iron-mediated reactions that produce reactive oxygen species, causing damage to DNA and cellular membranes.[3]
A key advantage of Berubicin is its design to circumvent efflux pumps like P-glycoprotein (Pgp) and Multidrug Resistance Protein 1 (MRP1), which are often responsible for drug resistance and for preventing drugs from entering the brain.[3][4]
Caption: Mechanism of action for this compound.
III. Intravenous Infusion Protocols from Clinical Trials
This compound is administered as an intravenous (IV) infusion.[4] The specific protocols have been defined in various clinical trials for different patient populations.
Table 1: Berubicin IV Infusion Protocols in Clinical Trials
| Patient Population | Study Phase | Dosage (as free base) | Infusion Duration | Cycle Schedule | Clinical Trial ID |
| Adults (Recurrent Glioblastoma) | Phase 2 | 7.1 mg/m² | 2 hours | Daily for 3 consecutive days, followed by 18 days off (21-day cycle).[6][7][10] | NCT04762069 |
| Adults (Recurrent/Refractory Glioblastoma) | Phase 1 | 1.2 mg/m² to 9.6 mg/m² (Dose escalation) | 2 hours | Daily for 3 consecutive days, every 21 days.[11] | NCT00526812 |
| Pediatric (Recurrent High-Grade Gliomas) | Phase 1 | Starting at 1.20 mg/m² (Dose escalation) | 1 hour | Daily for 3 consecutive days, followed by 18 days off (21-day cycle).[4][12] | NCT05082493 |
Table 2: Key Quantitative Data from Clinical Studies
| Parameter | Value | Patient Population | Notes |
| Maximum Tolerated Dose (MTD) | 7.5 mg/m²/day | Adults with recurrent/refractory primary brain cancers.[7][11] | Determined in a Phase 1 dose-escalation trial.[7][11] |
| Recommended Phase 2 Dose | 7.1 mg/m²/day | Adults with recurrent Glioblastoma.[6][7] | Used in the Phase 2 randomized controlled trial.[6] |
| Clinical Benefit Rate | 44% | Efficacy-evaluable patients in Phase 1 trial.[3][7] | Included one durable complete response lasting over 11 years.[7][11] |
| Pharmacokinetic Half-Life | 32.3 hours | Adults (Phase 1).[7][11] | Showed dose-independent clearance.[7] |
IV. Preclinical Experimental Protocols
The following are generalized protocols for in vitro assays commonly used to evaluate the efficacy of anticancer compounds like Berubicin. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
References
- 1. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 2. streetinsider.com [streetinsider.com]
- 3. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. CNS Pharmaceuticals Continues Momentum in Ongoing Potentially Pivotal Global Trial Evaluating Berubicin for the Treatment of GBM with First Patient Enrolled in Switzerland [prnewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. onclive.com [onclive.com]
- 8. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 9. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 10. Berubicin for Glioblastoma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Quantification of Berubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Berubicin Hydrochloride in various matrices. While specific validated methods for this compound are not widely published, the protocols outlined below are adapted from established and validated methods for structurally similar anthracycline compounds, such as Doxorubicin and Epirubicin (B1671505). These methods are intended to serve as a strong starting point for the development and validation of a dedicated this compound assay.
High-Performance Liquid Chromatography (HPLC) for Quantification in Pharmaceutical Formulations
This method is adapted from validated stability-indicating HPLC methods for other anthracyclines and is suitable for the determination of this compound in bulk drug substance and pharmaceutical dosage forms.[1][2][3][4][5]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary HPLC system with UV-Vis or PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v). The exact ratio should be optimized for Berubicin. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of Berubicin (likely around 233-254 nm, similar to other anthracyclines). A photodiode array (PDA) detector is recommended for initial method development to determine the optimal wavelength. |
| Injection Volume | 20 µL |
| Run Time | Approximately 10-15 minutes, ensuring elution of Berubicin and any potential degradation products. |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for a formulated drug product):
-
Accurately weigh and finely powder a representative number of dosage forms.
-
Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add the solvent, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: Representative HPLC Method Validation Parameters (Adapted)
The following table summarizes typical validation parameters that should be established for a this compound HPLC assay, based on data for similar compounds.[3][4][5]
| Parameter | Typical Acceptance Criteria | Example Data (Adapted) |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~10 ng/mL |
| Limit of Quantification (LOQ) | - | ~30 ng/mL |
Experimental Workflow: HPLC Method
Caption: Workflow for Berubicin HCl quantification by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This highly sensitive and selective method is suitable for quantifying this compound in biological matrices such as plasma or serum, which is essential for pharmacokinetic studies. The protocol is adapted from established LC-MS/MS methods for other anthracyclines.[6][7][8][9][10]
Experimental Protocol
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically resolved compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B should be optimized to ensure good separation of Berubicin and the internal standard. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | The specific precursor and product ion transitions for Berubicin and the internal standard need to be determined by direct infusion. |
Data Presentation: Representative LC-MS/MS Method Validation Parameters (Adapted)
The following table outlines typical validation parameters for an LC-MS/MS assay for this compound in a biological matrix.[8][9]
| Parameter | Typical Acceptance Criteria | Example Data (Adapted) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -10% to +12% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | - | 1 ng/mL |
| Matrix Effect | Monitored and minimized | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for Berubicin HCl quantification by LC-MS/MS.
Mechanism of Action of Berubicin
Berubicin, like other anthracyclines, exerts its anticancer effects primarily through the inhibition of topoisomerase II.[11][12][13][14] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA covalent complex, Berubicin leads to the accumulation of double-strand breaks in DNA, which subsequently triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
Signaling Pathway: Berubicin-Induced Apoptosis
Caption: Berubicin's mechanism of action via Topoisomerase II inhibition.
References
- 1. [PDF] STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF EPIRUBICIN IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive liquid chromatography-tandem mass spectrometry for the quantitation of epirubicin and identification of metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 12. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 13. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme | Nasdaq [nasdaq.com]
- 14. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
High-Performance Liquid Chromatography for the Quantitative Analysis of Berubicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Berubicin, a promising anthracycline analogue, using High-Performance Liquid Chromatography (HPLC). Berubicin has demonstrated potential in treating central nervous system cancers due to its ability to cross the blood-brain barrier.[1][2][3][4][5][6] Robust and reliable analytical methods are crucial for its preclinical and clinical development, including pharmacokinetic studies and quality control of pharmaceutical formulations. The described method is adapted from established and validated HPLC protocols for structurally similar anthracyclines, such as doxorubicin (B1662922) and epirubicin, and is designed to provide high sensitivity, specificity, and reproducibility for the quantification of Berubicin in various biological matrices.
Introduction to Berubicin
Berubicin is a synthetic anthracycline that, like other members of its class, functions as a topoisomerase II inhibitor.[7][8][9][10][11] By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, Berubicin prevents the re-ligation of double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[7][8][9][10][11] A key feature of Berubicin is its enhanced ability to penetrate the blood-brain barrier, a significant advantage for the treatment of brain tumors like glioblastoma multiforme.[1][2][3][4][5][6]
Accurate quantification of Berubicin is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-response studies, and ensuring the quality and stability of drug formulations. HPLC coupled with UV-Visible or fluorescence detection is a widely used, robust, and sensitive technique for the analysis of anthracyclines.
Table 1: Physicochemical Properties of Berubicin
| Property | Value |
| Molecular Formula | C₃₄H₃₅NO₁₁ |
| Molecular Weight | 633.6 g/mol |
| Chemical Structure | (8S,10S)-10-[[(3-amino-2,3,6-trideoxy-4-O-benzyl-α-L-lyxo-hexopyranosyl)oxy]]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione |
| Appearance | Reddish-orange solid |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |
Principles of HPLC Analysis for Berubicin
The proposed HPLC method utilizes reversed-phase chromatography, where Berubicin is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of Berubicin between the stationary and mobile phases. The retention time of Berubicin is influenced by factors such as the composition and pH of the mobile phase, column temperature, and flow rate. Detection is typically achieved by monitoring the absorbance of the eluate at a specific wavelength, corresponding to the chromophore of the Berubicin molecule, or by fluorescence detection for enhanced sensitivity.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of Berubicin.
Materials and Reagents
-
Berubicin reference standard (purity >98%)
-
Internal Standard (IS), e.g., Daunorubicin or a structurally similar compound not present in the sample matrix.
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or ortho-phosphoric acid)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Visible or Photodiode Array (PDA) detector, or a Fluorescence detector
-
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., Chromeleon, Empower)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Preparation of Solutions
-
Mobile Phase: A typical mobile phase for anthracycline analysis consists of a mixture of an aqueous buffer and an organic modifier. For Berubicin, a gradient or isocratic elution can be employed.
-
Example Mobile Phase A: 0.1% Formic acid in water.
-
Example Mobile Phase B: Acetonitrile.
-
The final mobile phase composition should be optimized to achieve good peak shape and resolution. A starting point could be a 60:40 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Berubicin reference standard and dissolve it in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Daunorubicin) in the same manner as the Berubicin stock solution.
-
IS Working Solution: Dilute the IS stock solution with the mobile phase to a fixed concentration (e.g., 100 ng/mL).
Sample Preparation from Plasma
A robust sample preparation protocol is crucial to remove interfering substances from the biological matrix. Solid Phase Extraction (SPE) is a commonly used and effective technique.
-
Pre-treatment: Thaw plasma samples at room temperature.
-
Spiking: To 500 µL of plasma, add 50 µL of the IS working solution. For calibration standards, add the appropriate volume of Berubicin working standard solution.
-
Protein Precipitation (Optional but recommended): Add 1 mL of cold acetonitrile to the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step (or the pre-treated plasma) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Berubicin and the IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject a defined volume (e.g., 20 µL) into the HPLC system.
Caption: Experimental workflow for Berubicin analysis.
HPLC Operating Conditions
The following are representative HPLC conditions that can be used as a starting point and should be optimized for the specific instrumentation and application.
Table 2: Representative HPLC Parameters for Berubicin Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Visible at 254 nm or Fluorescence (Excitation: 470 nm, Emission: 585 nm) |
| Run Time | 15 minutes |
Data Analysis and Quantification
The concentration of Berubicin in the samples is determined by constructing a calibration curve.
-
Calibration Curve: Plot the ratio of the peak area of Berubicin to the peak area of the internal standard against the corresponding concentration of the Berubicin working standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Quantification: Calculate the concentration of Berubicin in the unknown samples using the regression equation from the calibration curve.
Method Validation Parameters
A comprehensive validation of the HPLC method should be performed according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended application. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% for QC samples |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention times of Berubicin and the IS |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration |
Berubicin's Mechanism of Action: A Signaling Pathway Overview
Berubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. The following diagram illustrates the key steps in this signaling pathway.
Caption: Berubicin's mechanism of action pathway.
Troubleshooting
Table 4: Common HPLC Troubleshooting for Berubicin Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - No sample injection- Detector off or incorrect settings- Incorrect mobile phase composition | - Check autosampler and injection syringe- Verify detector settings (wavelength, lamp status)- Prepare fresh mobile phase and prime the system |
| Broad or tailing peaks | - Column contamination or degradation- Sample overload- Inappropriate mobile phase pH | - Wash or replace the column- Dilute the sample- Adjust the mobile phase pH |
| Split peaks | - Clogged frit or column inlet- Channeling in the column bed | - Reverse flush the column (follow manufacturer's instructions)- Replace the column |
| Fluctuating baseline | - Air bubbles in the system- Pump malfunction- Contaminated mobile phase | - Degas the mobile phase- Check pump seals and check valves- Use fresh, HPLC-grade solvents |
| Changes in retention time | - Change in mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase accurately- Ensure stable column temperature- Equilibrate the column properly; replace if necessary |
Conclusion
This application note provides a detailed framework for the development and implementation of a robust HPLC method for the quantitative analysis of Berubicin. By adapting established protocols for similar anthracyclines and adhering to rigorous validation procedures, researchers can obtain accurate and reliable data to support the advancement of Berubicin as a novel cancer therapeutic. The provided experimental protocols, data presentation tables, and visualizations offer a comprehensive guide for scientists and professionals in the field of drug development.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. discover-pharma.com [discover-pharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 6. biospace.com [biospace.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 9. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Berubicin Hydrochloride Formulation for Enhanced Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin hydrochloride is a second-generation anthracycline analogue of doxorubicin (B1662922) engineered to cross the blood-brain barrier (BBB), a significant hurdle in the treatment of central nervous system (CNS) malignancies like glioblastoma multiforme (GBM).[1][2][3] Unlike its parent compound, doxorubicin, Berubicin has shown the ability to penetrate the brain and exhibit anti-tumor activity in clinical trials for recurrent GBM.[4][5][6][7][8] This document provides detailed application notes and protocols for the preparation and evaluation of this compound formulations aimed at further enhancing its BBB penetration and therapeutic efficacy.
Berubicin's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][9][10] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, Berubicin induces double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[11][12][13][14]
While Berubicin is designed for improved CNS penetration, advanced formulations such as liposomes and nanoparticles can offer additional advantages, including enhanced stability, controlled release, and targeted delivery to tumor tissues. This document outlines hypothetical protocols for such formulations, based on established methods for similar anthracyclines, as specific literature for Berubicin formulations is not yet widely available.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical and clinical information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₆ClNO₁₁ | [9] |
| Molecular Weight | 670.1 g/mol | [9] |
| XLogP3 | 3.3 | [10] |
| Hydrogen Bond Donor Count | 5 | [10] |
| Hydrogen Bond Acceptor Count | 12 | [10] |
Table 2: Phase 1 Clinical Trial Results in Recurrent Glioblastoma
| Parameter | Result | Source |
| Number of Evaluable Patients | 25 | [4][8] |
| Clinical Benefit Rate | 44% | [4][7][8] |
| Complete Response | 1 patient (durable, >14 years) | [4][8][15] |
| Partial Response | 1 patient (durable for 12 weeks) | [4][8] |
| Stable Disease | 9 patients | [4][8] |
| Dose-Limiting Toxicity | Myelosuppression | [8] |
Table 3: Phase 2 Clinical Trial (vs. Lomustine) in Recurrent Glioblastoma - Preliminary Data
| Parameter | Berubicin Arm | Lomustine Arm | Source |
| Enrolled Patients (as of Oct 2022) | 35 | 14 | [15] |
| Enrolled Patients (as of June 2023) | 105 | 46 | [7] |
| Any-Grade Adverse Events | 83.8% | 84.8% | [7] |
| Grade 3-5 Adverse Events | 46.7% | 39.1% | [7] |
| Overall Survival | Comparable to Lomustine | Comparable to Berubicin | [5][6] |
Signaling Pathway and Experimental Workflows
Mechanism of Action: Topoisomerase II Inhibition
The following diagram illustrates the mechanism of action of Berubicin as a topoisomerase II inhibitor.
Caption: Berubicin's mechanism of action as a topoisomerase II inhibitor.
Experimental Workflow: Formulation and Evaluation
This diagram outlines the general workflow for developing and testing a Berubicin formulation for enhanced BBB penetration.
Caption: Workflow for Berubicin formulation development and testing.
Experimental Protocols
Note: The following protocols for liposomal and nanoparticle formulations are adapted from established methods for other anthracyclines and should be optimized for this compound.
Protocol 1: Preparation of Berubicin-Loaded Liposomes
This protocol describes the preparation of Berubicin-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Citrate (B86180) buffer (300 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (e.g., in a 3:2 molar ratio) in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed citrate buffer (300 mM, pH 4.0) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension multiple times (e.g., 10-15 passes) through a 100 nm polycarbonate membrane using a liposome extruder at a temperature above the lipid phase transition temperature. This will produce small unilamellar vesicles (SUVs).
-
-
Drug Loading (Remote Loading):
-
Create a pH gradient by exchanging the external buffer of the liposomes with PBS (pH 7.4) via dialysis or size exclusion chromatography.
-
Dissolve this compound in PBS (pH 7.4).
-
Add the Berubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow for active loading of the drug into the liposomes.
-
-
Purification and Characterization:
-
Remove unencapsulated Berubicin by size exclusion chromatography.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the Berubicin concentration using UV-Vis spectrophotometry or HPLC.
-
Protocol 2: Preparation of Berubicin-Loaded PLA-PEG Nanoparticles
This protocol outlines the synthesis of Berubicin-loaded poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) nanoparticles using a double emulsion solvent evaporation method.
Materials:
-
This compound
-
PLA-PEG copolymer
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of deionized water.
-
Dissolve the PLA-PEG copolymer in DCM.
-
Add the aqueous Berubicin solution to the organic PLA-PEG solution and emulsify using a probe sonicator to form a water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution of PVA (e.g., 2-5% w/v).
-
Add the primary emulsion to the PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization and Characterization:
-
Lyophilize the washed nanoparticles to obtain a dry powder.
-
Characterize the nanoparticles for size, PDI, and zeta potential (DLS), morphology (scanning or transmission electron microscopy - SEM/TEM), and encapsulation efficiency (as described in Protocol 1).
-
Protocol 3: In Vitro BBB Permeability Assay (Transwell Model)
This protocol describes an in vitro method to assess the permeability of Berubicin formulations across a BBB model using a Transwell system.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Rat tail collagen type I
-
Fibronectin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Complete cell culture medium
-
Berubicin formulation and free Berubicin solution
-
Lucifer yellow (as a marker of paracellular permeability)
-
LC-MS/MS or fluorescence plate reader
Procedure:
-
Coating of Transwell Inserts:
-
Coat the apical side of the Transwell inserts with a mixture of rat tail collagen type I and fibronectin and allow to dry.
-
-
Cell Seeding and Culture:
-
Seed hCMEC/D3 cells onto the coated inserts at a high density.
-
Culture the cells until a confluent monolayer is formed, which typically takes 3-5 days. The formation of a tight barrier can be monitored by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Replace the medium in the apical (upper) and basolateral (lower) chambers with fresh, pre-warmed medium.
-
Add the Berubicin formulation or free Berubicin solution to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess the integrity of the cell monolayer, add Lucifer yellow to the apical chamber and measure its concentration in the basolateral samples.
-
-
Quantification:
-
Quantify the concentration of Berubicin in the basolateral samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C₀ is the initial drug concentration in the apical chamber.
-
Protocol 4: In Vivo Evaluation in an Orthotopic Glioblastoma Mouse Model
This protocol details the in vivo assessment of the efficacy of a Berubicin formulation in a mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human glioblastoma cell line (e.g., U87-MG)
-
Stereotactic apparatus
-
Berubicin formulation and vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Anesthetics
-
Surgical tools
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Using a stereotactic apparatus, inject a suspension of U87-MG cells into the striatum of the mouse brain.
-
Suture the incision and allow the mice to recover.
-
-
Treatment:
-
Once the tumors are established (e.g., confirmed by bioluminescence imaging), randomly assign the mice to treatment groups (e.g., vehicle control, free Berubicin, Berubicin formulation).
-
Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the body weight and general health of the mice regularly.
-
Monitor tumor growth over time using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Record the survival of the mice in each group.
-
-
Toxicity and Biodistribution Analysis (Optional):
-
At the end of the study, or in a separate cohort of animals, collect major organs and tumors.
-
Perform histological analysis of the organs to assess for any treatment-related toxicity.
-
Quantify the concentration of Berubicin in the brain, tumor, and other organs to determine the biodistribution profile of the formulation.
-
Conclusion
This compound holds significant promise for the treatment of glioblastoma due to its inherent ability to cross the blood-brain barrier. The development of advanced formulations, such as liposomes and nanoparticles, has the potential to further enhance its therapeutic index by improving its pharmacokinetic profile, increasing its accumulation in brain tumors, and reducing systemic side effects. The protocols provided herein offer a framework for the formulation and evaluation of novel Berubicin delivery systems, which could ultimately lead to improved outcomes for patients with this devastating disease. Rigorous characterization and testing, as outlined, are crucial for the successful translation of these formulations from the laboratory to the clinic.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 3. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. academic.oup.com [academic.oup.com]
- 5. discover-pharma.com [discover-pharma.com]
- 6. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C34H36ClNO11 | CID 9874591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Berubicin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CNS Pharmaceuticals Announces Preliminary Results from Ongoing Potentially Pivotal Trial Evaluating Berubicin for the Treatment of Recurrent Glioblastoma Multiforme (GBM) [prnewswire.com]
Application Notes and Protocols: Berubicin Hydrochloride in Combination with Radiation Therapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and detailed experimental protocols for investigating the potential synergistic effects of Berubicin Hydrochloride in combination with radiation therapy for the treatment of glioblastoma (GBM).
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a standard-of-care treatment regimen that includes surgery, radiation, and chemotherapy.[1][2] A major challenge in treating GBM is the intrinsic and acquired resistance to therapy, particularly radioresistance.[3] Berubicin is a novel synthetic anthracycline, and a potent topoisomerase II inhibitor, designed to cross the blood-brain barrier, a critical feature for a CNS-active drug.[4][5][6][7] While clinical trials are evaluating Berubicin as a monotherapy for recurrent GBM, its potential as a radiosensitizer remains a compelling area of investigation.[5][6][8][9][10][11] The mechanism of action of Berubicin, which involves inducing DNA damage, provides a strong rationale for its combination with radiation therapy, which also targets the DNA of cancer cells.[4][7]
Scientific Rationale for Combination Therapy
The combination of Berubicin and radiation therapy is predicated on the hypothesis of synergistic or additive antitumor effects through complementary mechanisms of action.
-
Enhanced DNA Damage: Berubicin, as a topoisomerase II inhibitor, prevents the re-ligation of DNA strands during replication, leading to double-strand breaks.[4] Radiation therapy also induces DNA double-strand breaks, a primary mechanism of its cytotoxic effect. The concurrent administration could lead to an overwhelming level of DNA damage that surpasses the cancer cells' repair capacity.
-
Overcoming Radioresistance: Glioblastoma stem-like cells (GSCs) are believed to contribute significantly to radioresistance.[12][13] By effectively targeting the bulk tumor cell population, Berubicin may sensitize these resistant cells to the effects of radiation.
-
Spatio-temporal Synergy: Berubicin's ability to cross the blood-brain barrier allows it to reach tumor cells in the brain parenchyma.[4][5][6][7] This widespread distribution could complement the localized action of radiation therapy, targeting microscopic disease that may lie outside the primary radiation field.
References
- 1. Combination Radiotherapy in an Orthotopic Mouse Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of Radioresponse and Radiosensitizers in Glioblastoma Organotypic Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 5. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 6. discover-pharma.com [discover-pharma.com]
- 7. CNS Pharmaceuticals Presents Update from Ongoing Potentially Pivotal Study of Berubicin Compared with Lomustine in Adult Patients with Recurrent GBM (WHO Grade IV) After Failure of Standard First Line Therapy - BioSpace [biospace.com]
- 8. onclive.com [onclive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. UCSF Astrocytoma Trial → Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bench to bedside radiosensitizer development strategy for newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Berubicin Hydrochloride in Cancer Cell Lines
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berubicin Hydrochloride (also known as WP744 or RTA 744) is a second-generation synthetic anthracycline designed to overcome key limitations of traditional chemotherapeutics, such as doxorubicin (B1662922).[1][2][3] A significant feature of Berubicin is its ability to cross the blood-brain barrier (BBB), opening potential therapeutic avenues for aggressive brain cancers like glioblastoma multiforme (GBM).[1][2][3][4] As an analogue of doxorubicin, Berubicin's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA transcription and replication.[5] This interference leads to DNA damage and the induction of apoptosis in rapidly proliferating cancer cells.[1][2] Preclinical studies have demonstrated that Berubicin possesses greater potency and cytotoxicity compared to doxorubicin across a range of cancer cell lines.[1][3]
This document provides detailed protocols for assessing the cytotoxic and pro-apoptotic effects of this compound in vitro and presents a summary of its inhibitory concentrations in various cancer cell lines.
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
Berubicin exerts its anticancer effects by targeting the cell's DNA replication and repair machinery. The drug intercalates into the DNA strand and inhibits topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks. This DNA damage triggers a cascade of cellular events culminating in programmed cell death, or apoptosis. Key pathways involved include the activation of caspase-3 and caspase-9.[6][7]
Caption: Berubicin's mechanism of action.
Data Presentation: In Vitro Cytotoxicity of Berubicin
The cytotoxic activity of Berubicin has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined and compared to the standard anthracycline, doxorubicin. The data consistently shows that Berubicin is significantly more potent across all tested cell lines.[1]
Table 1: Comparative IC50 Values (nM) for Berubicin and Doxorubicin in CNS Tumor Cell Lines [1]
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Potency Ratio (Dox/Ber) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| D556 | Medulloblastoma | 5.1 | 36.0 | 7.1 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
Table 2: Comparative IC50 Values (nM) for Berubicin and Doxorubicin in Lymphoma Cell Lines [1]
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Potency Ratio (Dox/Ber) |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.7 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.1 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |
Table 3: Comparative IC50 Values (nM) for Berubicin and Doxorubicin in Other Solid Tumor Cell Lines [1]
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Potency Ratio (Dox/Ber) |
| MCF-7 | Breast | 0.72 | 4.02 | 5.6 |
| NCI-H522 | Lung | 3.40 | 8.32 | 2.4 |
| A549 | Lung | 1.07 | 4.68 | 4.4 |
| SW480 | Colon | 2.99 | 8.26 | 2.8 |
| HT-29 | Colon | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreas | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreas | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreas | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian | 5.31 | 11.53 | 2.2 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability following treatment with this compound. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan (B1609692) crystals.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like Propidium Iodide (PI). In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[8]
Caption: Workflow for the Annexin V apoptosis assay.
Materials:
-
Treated and untreated cell populations
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[9]
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Culture cells and treat with this compound at the desired concentration (e.g., at or near the IC50 value) for a specified time (e.g., 24, 48 hours). Include an untreated control group.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells and centrifuge at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9] Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[9] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells: Annexin V positive and PI positive.
-
References
- 1. assets.cnspharma.com [assets.cnspharma.com]
- 2. wpdpharmaceuticals.com [wpdpharmaceuticals.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for Monitoring Patient Response to Berubicin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin Hydrochloride (formerly RTA 744/WP744) is a novel, second-generation anthracycline designed to overcome a significant challenge in neuro-oncology: crossing the blood-brain barrier (BBB).[1] As a topoisomerase II inhibitor, Berubicin intercalates into DNA, disrupting DNA and RNA synthesis and ultimately leading to cancer cell death.[2] Its ability to penetrate the central nervous system makes it a promising therapeutic agent for aggressive brain tumors such as glioblastoma multiforme (GBM).[1] In a Phase 1 clinical trial, Berubicin demonstrated a clinical benefit rate of 44% in patients with recurrent primary brain tumors.[3]
These application notes provide detailed methodologies for monitoring patient response to this compound treatment, focusing on imaging, clinical assessment, and pharmacokinetic analysis. The protocols are designed to be adapted for both preclinical and clinical research settings.
I. Mechanism of Action of this compound
Berubicin belongs to the anthracycline class of chemotherapeutic agents. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cells.[2] By intercalating into the DNA double helix, Berubicin stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks and the induction of apoptosis (programmed cell death).[3] A key feature of Berubicin is its ability to cross the blood-brain barrier, allowing it to reach and act on tumor cells within the brain.[1]
Caption: Mechanism of action of this compound.
II. Clinical Trial Endpoints for Monitoring Treatment Response
The monitoring of patient response to this compound in clinical trials for recurrent glioblastoma involves several key endpoints.[4]
Primary Endpoint:
-
Overall Survival (OS): Defined as the time from randomization to death from any cause. This is a robust endpoint for oncology trials.[1]
Secondary Endpoints:
-
Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the cancer without it getting worse.[5]
-
Objective Response Rate (ORR): The proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period.
-
Disease Control Rate (DCR): The percentage of patients whose cancer shrinks or remains stable in response to treatment.[6]
-
Safety and Tolerability: Assessed by monitoring the incidence and severity of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
III. Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Phase 1 Clinical Trial Results for Berubicin in Recurrent Primary Brain Tumors [3]
| Efficacy Endpoint | Result |
| Number of Evaluable Patients | 25 |
| Clinical Benefit Rate | 44% |
| Complete Response (CR) | 1 |
| Partial Response (PR) | 1 (durable for 12 weeks) |
| Stable Disease (SD) | 9 (over 6 weeks) |
Table 2: Dose-Limiting Toxicities (DLTs) from Phase 1 Trial [3][7]
| Dose Level (mg/m²/day) | Number of Patients with DLTs | Type of DLT |
| 7.5 | 1 of 5 | Neutropenia |
| 9.6 | 2 of 6 | Neutropenia |
Table 3: Pharmacokinetic Parameters of Berubicin [7]
| Parameter | Value |
| Mean Half-life | 32.3 hours |
| Volume of Distribution | 1842 L/m² |
| Clearance | Dose-independent |
IV. Experimental Protocols
A. This compound Administration Protocol
This protocol is based on the dosing regimen used in clinical trials for adults with recurrent GBM.[6]
Materials:
-
This compound for injection
-
5% Dextrose Injection, USP
-
Sterile water for injection
-
Infusion pump and administration set
Procedure:
-
Reconstitution: Reconstitute the this compound vial with sterile water for injection to the recommended concentration.
-
Dilution: Further dilute the reconstituted solution in a 250 mL infusion bag of 5% Dextrose Injection, USP. The final concentration should be based on the patient's body surface area (BSA) to achieve a dose of 7.1 mg/m².[7]
-
Administration: Administer the diluted Berubicin solution intravenously over 2 hours.[6]
-
Treatment Cycle: This infusion is administered once daily for three consecutive days, followed by an 18-day rest period. This 21-day period constitutes one treatment cycle.[6]
Caption: this compound treatment cycle.
B. MRI-Based Tumor Response Assessment Protocol
This protocol outlines the use of advanced Magnetic Resonance Imaging (MRI) techniques to monitor tumor response according to the Response Assessment in Neuro-Oncology (RANO) criteria.[8][9]
Imaging Sequences:
-
Pre- and Post-Contrast T1-weighted imaging: To assess changes in the size of the enhancing tumor.
-
T2-weighted and FLAIR imaging: To evaluate non-enhancing tumor components and surrounding edema.[8]
-
Diffusion-Weighted Imaging (DWI): To assess tumor cellularity.[10]
-
Perfusion-Weighted Imaging (PWI): To measure tumor blood volume and flow, which can help differentiate true progression from pseudoprogression.[10]
-
Magnetic Resonance Spectroscopy (MRS): To analyze the metabolic profile of the tumor.[10]
Procedure:
-
Baseline Scan: Perform a baseline MRI within 48-72 hours after surgery, if applicable, or prior to initiating Berubicin treatment.[10]
-
Follow-up Scans: Conduct follow-up MRI scans every 6-8 weeks during treatment.
-
Image Analysis:
-
Measure the two-dimensional, perpendicular diameters of all measurable enhancing lesions on post-contrast T1-weighted images.
-
Assess changes in T2/FLAIR signal intensity.
-
Evaluate for new lesions.
-
Qualitatively and quantitatively analyze DWI, PWI, and MRS data to assess changes in tumor biology.
-
-
Response Classification: Classify the response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on the RANO criteria.[9]
Caption: MRI-based tumor response monitoring workflow.
C. Pharmacokinetic Analysis Protocol
This protocol describes the collection and analysis of plasma samples to determine the pharmacokinetic profile of Berubicin.
Materials:
-
Heparinized blood collection tubes
-
Centrifuge
-
-80°C freezer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Blood Sampling:
-
Collect blood samples at the following time points relative to the start of the 2-hour infusion on Day 1 of the first treatment cycle:
-
Pre-infusion (0 hours)
-
During infusion (1 and 2 hours)
-
Post-infusion (2.5, 3, 4, 6, 8, 24, 48, and 72 hours)
-
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C. Separate the plasma and store it at -80°C until analysis.
-
Sample Analysis:
-
Thaw the plasma samples on ice.
-
Use a validated HPLC method to quantify the concentration of Berubicin in the plasma samples.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
-
V. Safety and Tolerability Monitoring
Continuous monitoring for adverse events is critical.
Protocol:
-
Baseline Assessment: Before each treatment cycle, perform a complete physical examination, vital signs, and laboratory tests including:
-
Complete blood count with differential
-
Comprehensive metabolic panel
-
Electrocardiogram (ECG) to monitor for cardiotoxicity, a known risk with anthracyclines.[5]
-
-
Ongoing Monitoring: At each visit, assess for any new or worsening symptoms. Grade all adverse events using the NCI-CTCAE v5.0.
-
Dose Modifications: Based on the severity of adverse events, dose interruptions or reductions may be necessary as per the clinical trial protocol.
By implementing these detailed application notes and protocols, researchers and drug development professionals can effectively and consistently monitor patient response to this compound treatment, contributing to a comprehensive understanding of its efficacy and safety profile in the treatment of glioblastoma and other central nervous system malignancies.
References
- 1. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 2. CNS Pharmaceuticals Announces Preliminary Results from Ongoing Potentially Pivotal Trial Evaluating Berubicin for the Treatment of Recurrent Glioblastoma Multiforme (GBM) [prnewswire.com]
- 3. assets.cnspharma.com [assets.cnspharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. discover-pharma.com [discover-pharma.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. onclive.com [onclive.com]
- 8. Advanced MRI Techniques in the Monitoring of Treatment of Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Advanced Magnetic Resonance Imaging in the Evaluation of Treated Glioblastoma: A Pictorial Essay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Berubicin Hydrochloride Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berubicin Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) observed with this compound?
The most frequently observed dose-limiting toxicity for this compound is myelosuppression, specifically neutropenia.[1][2][3] In some studies, thrombocytopenia has also been noted as a dose-limiting toxicity.[3][4]
Q2: What is the maximum tolerated dose (MTD) of this compound in clinical trials?
The maximum tolerated dose of Berubicin has been identified as 7.5 mg/m² per day.[1][2] At this dose, one out of five patients experienced a dose-limiting toxicity.[1][2] At the next highest dose of 9.6 mg/m² per day, two out of six patients experienced a DLT.[1][2]
Q3: What are the most common adverse effects associated with Berubicin treatment?
Common adverse effects reported in clinical trials include fatigue, nausea, decreased neutrophil count, headache, decreased lymphocyte count, and anemia.[1] A summary of common adverse events from a phase 2 trial is provided in the table below.[1] While Berubicin is an anthracycline, a class of drugs sometimes associated with cardiotoxicity, clinical trials have notably not observed cardiotoxicity with Berubicin treatment.[2][5][6][7][8]
Q4: Are there any specific toxicities that have not been observed with Berubicin?
Clinical studies have reported no instances of neurotoxicity or cardiotoxicity associated with Berubicin treatment.[1][2] The favorable safety profile, particularly the absence of cardiotoxicity, is a notable characteristic of the drug.[6][7][8]
Data Presentation: Adverse Effects
The following table summarizes the common adverse effects observed in a phase 2 clinical trial of Berubicin compared to Lomustine.
| Adverse Effect | Berubicin (Any Grade) | Berubicin (Grade 3-5) |
| Fatigue | 26.7% | 0% |
| Decreased Neutrophil Count | 20.0% | 8.6% |
| Nausea | 17.1% | 0% |
| Headache | 17.1% | 5.7% |
| Decreased Lymphocyte Count | 13.3% | 8.6% |
| Anemia | 13.3% | 1.9% |
| Decreased White Blood Cell Count | 12.4% | 7.6% |
| Asthenia | 10.5% | 2.9% |
| Constipation | 9.5% | 0% |
| Seizure | 9.5% | 4.8% |
| Decreased Platelet Count | 4.8% | 1.9% |
Data from a phase 2 trial in patients with recurrent or refractory glioblastoma multiforme.[1]
Experimental Protocols: Monitoring for Toxicities
While specific experimental protocols for preclinical studies are proprietary, the monitoring of dose-limiting toxicities in clinical trials follows established procedures. For researchers conducting animal studies, similar principles would apply.
Monitoring for Myelosuppression (Neutropenia and Thrombocytopenia):
-
Objective: To monitor for and grade hematological toxicity.
-
Methodology:
-
Baseline Measurement: Prior to the administration of this compound, collect whole blood samples from the subjects.
-
Complete Blood Count (CBC) with Differential: Perform a complete blood count to establish baseline levels of neutrophils, platelets, lymphocytes, and other blood cells.
-
Post-Administration Monitoring: Collect blood samples at regular intervals following drug administration. The frequency of collection will depend on the study design but is typically more frequent in the days following treatment when the nadir (lowest point) of blood cell counts is expected.
-
Data Analysis: Analyze the CBC results to determine the extent of neutropenia, thrombocytopenia, and other hematological changes. Grade the toxicity based on established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Dose Adjustment: In clinical settings, subsequent doses may be adjusted or delayed based on the severity and duration of the myelosuppression.
-
Mandatory Visualization: Signaling Pathway and Mechanism of Action
References
- 1. onclive.com [onclive.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. assets.cnspharma.com [assets.cnspharma.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 6. CNS Pharma's Cancer Drug Misses Survival Goal But May Offer Fewer Side Effects [ainvest.com]
- 7. discover-pharma.com [discover-pharma.com]
- 8. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
Berubicin Hydrochloride and Myelosuppression: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding myelosuppression as a side effect of Berubicin Hydrochloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data from clinical trials to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to myelosuppression?
A1: Berubicin is a second-generation anthracycline that functions as a topoisomerase II inhibitor.[1] Its primary mechanism involves intercalating between DNA base pairs and inhibiting topoisomerase II, an enzyme crucial for DNA replication and transcription. This action prevents the replication of rapidly dividing cells, including cancer cells.[1] However, this potent cytotoxic activity is not entirely selective for cancer cells and can also affect other rapidly proliferating cells in the body, most notably the hematopoietic stem and progenitor cells in the bone marrow. The damage to these hematopoietic cells disrupts the normal production of red blood cells, white blood cells, and platelets, leading to myelosuppression.[2][3]
Q2: What are the most common hematological toxicities observed with this compound in clinical trials?
A2: Clinical trial data indicates that the most common dose-limiting toxicity of Berubicin is myelosuppression, specifically neutropenia and thrombocytopenia.[4][5] In a phase 2 clinical trial (NCT04762069), the most frequently reported hematological adverse events included decreased neutrophil count, anemia, and decreased platelet count.
Q3: How does the myelosuppressive profile of Berubicin compare to that of Lomustine?
A3: In the NCT04762069 phase 2 trial comparing Berubicin to Lomustine in patients with recurrent glioblastoma, Berubicin was associated with a higher incidence of decreased neutrophil count. Conversely, Lomustine was associated with a significantly greater percentage of patients experiencing decreased platelet counts and thrombocytopenia.[1]
Q4: What is the typical onset and recovery timeline for myelosuppression following Berubicin administration?
A4: While specific data on the nadir (lowest point) of blood cell counts for Berubicin is not detailed in the provided search results, chemotherapy-induced myelosuppression generally follows a predictable pattern. The decrease in blood cell counts typically does not occur immediately after cytotoxic therapy. Red blood cell counts tend to decrease around day 7-10 post-chemotherapy, while white blood cells and platelets usually reach their nadir between 7-14 days after treatment.[3] Recovery of blood counts is expected in the weeks following the completion of a treatment cycle.
Q5: Are there established strategies for managing Berubicin-induced myelosuppression in a research setting?
A5: Management of chemotherapy-induced myelosuppression in a clinical and research setting is a well-established practice. Key strategies include:
-
Dose Modification: Reducing the dose or delaying the subsequent cycle of Berubicin can allow for bone marrow recovery.[2]
-
Supportive Care: In cases of severe myelosuppression, supportive care measures may be necessary. This can include the use of hematopoietic growth factors (e.g., granulocyte colony-stimulating factors [G-CSFs] for neutropenia), as well as red blood cell or platelet transfusions for severe anemia or thrombocytopenia, respectively.[6]
Quantitative Data Summary
The following tables summarize the incidence of myelosuppression-related adverse events from the Phase 2 clinical trial (NCT04762069) comparing this compound with Lomustine.
Table 1: Incidence of Myelosuppression-Related Adverse Events (All Grades)
| Adverse Event | Berubicin (n=105) | Lomustine (n=46) |
| Decreased Neutrophil Count | 20.0% | 15.2% |
| Anemia | 13.3% | 13.0% |
| Decreased White Blood Cell Count | 12.4% | 19.6% |
| Decreased Lymphocyte Count | 13.3% | 21.7% |
| Decreased Platelet Count | 4.8% | 30.4% |
| Thrombocytopenia | 1.0% | 8.7% |
Table 2: Incidence of Grade 3-5 Myelosuppression-Related Adverse Events
| Adverse Event | Berubicin (n=105) | Lomustine (n=46) |
| Decreased Neutrophil Count | 8.6% | 4.3% |
| Anemia | 1.9% | 0% |
| Decreased White Blood Cell Count | 7.6% | 6.5% |
| Decreased Lymphocyte Count | 8.6% | 13.0% |
| Decreased Platelet Count | 1.9% | 8.7% |
| Thrombocytopenia | 0% | 2.2% |
Experimental Protocols
Protocol 1: Monitoring Myelosuppression via Complete Blood Count (CBC)
This protocol outlines the procedure for performing a complete blood count on whole blood samples to monitor for myelosuppression.
1. Materials:
-
K2-EDTA or K3-EDTA anticoagulated blood collection tubes
-
Automated hematology analyzer (e.g., Sysmex XN-series, Beckman Coulter DxH series)
-
Calibrators and quality control materials specific to the analyzer
-
Personal Protective Equipment (PPE): gloves, lab coat
2. Specimen Collection and Handling:
-
Collect venous blood directly into an EDTA tube.
-
Ensure the tube is filled to the indicated volume to maintain the correct blood-to-anticoagulant ratio.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent microclot formation.[7]
-
Label the tube with the appropriate subject identifier, date, and time of collection.
-
Samples should be stored at room temperature if analysis is to be performed within a few hours. For longer storage (up to 24 hours), refrigerate at 2-8°C. Allow refrigerated samples to return to room temperature for at least 30 minutes before analysis.[7]
3. Instrument Preparation:
-
Perform daily startup and quality control (QC) procedures on the hematology analyzer according to the manufacturer's instructions.
-
Ensure that all reagents are within their expiration dates and at sufficient levels.
4. Sample Analysis:
-
Gently mix the blood sample by inverting the tube several times immediately before analysis.
-
Follow the specific instructions for the automated hematology analyzer to introduce the sample. This may involve placing the tube in an automated rack or presenting it to the sample probe in manual mode.
-
Initiate the analysis. The analyzer will automatically aspirate the sample and perform the cell counts and differential.
-
Record the following parameters:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Red Cell Distribution Width (RDW)
-
White blood cell differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
5. Data Review and Interpretation:
-
Review the results for any flags or error messages from the analyzer.
-
Compare the results to established reference ranges to identify signs of myelosuppression (neutropenia, anemia, thrombocytopenia).
-
If abnormal results are flagged, a manual review of a peripheral blood smear may be necessary to confirm the findings.
Protocol 2: Assessment of Myelosuppression via Bone Marrow Aspiration and Biopsy
This protocol provides a general overview of the procedure for bone marrow aspiration and biopsy to evaluate hematologic toxicity. This procedure should be performed by trained personnel.
1. Materials:
-
Bone marrow aspiration and biopsy tray (containing sterile drapes, needles, syringes, local anesthetic)
-
Jamshidi needle for biopsy
-
Specimen slides and containers
-
Local anesthetic (e.g., 1-2% lidocaine)
-
Antiseptic solution
-
PPE
2. Patient Preparation:
-
Obtain informed consent from the subject.
-
Position the patient, typically in the prone or lateral decubitus position, to access the posterior iliac crest.
3. Procedure:
-
Site Preparation: Palpate and identify the posterior superior iliac crest. Cleanse the overlying skin with an antiseptic solution and apply sterile drapes.
-
Anesthesia: Infiltrate the skin, subcutaneous tissue, and periosteum with a local anesthetic.[8]
-
Aspiration:
-
Make a small skin incision.
-
Insert the bone marrow aspiration needle with the stylet in place through the incision and into the bone.
-
Advance the needle with a twisting motion until the marrow cavity is entered.
-
Remove the stylet and attach a syringe to the needle.
-
Aspirate a small amount of bone marrow fluid (typically 0.5-1.0 mL).
-
An assistant should immediately prepare smears on glass slides from the aspirate. The remaining sample can be placed in an appropriate tube for other analyses (e.g., flow cytometry, cytogenetics).
-
-
Biopsy:
-
Re-insert the stylet into the aspiration needle and withdraw it slightly, or use a separate biopsy needle (e.g., Jamshidi needle).
-
Advance the biopsy needle through the same incision into the bone.
-
Once in the marrow cavity, remove the stylet and advance the needle with a rotating motion to obtain a core of bone marrow tissue (typically 1-2 cm in length).
-
Rotate the needle to sever the core at its base and then withdraw the needle.
-
Use a probe to gently expel the core biopsy from the needle into a container with fixative (e.g., formalin).
-
4. Post-Procedure:
-
Apply firm pressure to the site to ensure hemostasis.
-
Apply a sterile dressing.
-
Monitor the patient for any signs of bleeding or other complications.
5. Laboratory Analysis:
-
Aspirate Smears: Stained with Wright-Giemsa or a similar stain and examined microscopically for cellularity, morphology of hematopoietic precursors, and presence of abnormal cells.
-
Biopsy Core: Processed for histological examination to assess overall bone marrow cellularity, architecture, and to identify any focal lesions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly severe myelosuppression in in-vitro/in-vivo models | Incorrect drug concentration/dosage. High sensitivity of the cell line/animal model. Error in cell counting/analysis. | Verify drug concentration and dosage calculations. Characterize the sensitivity of the experimental model to anthracyclines. Recalibrate cell counting equipment; perform manual cell counts to verify automated results. |
| Inconsistent CBC results | Improper sample collection (e.g., clotting, incorrect blood-to-anticoagulant ratio). Instrument malfunction or calibration issue. Delay in sample processing. | Ensure proper phlebotomy technique and immediate mixing of EDTA tubes. Run daily QC and calibration checks on the hematology analyzer. Process samples as soon as possible after collection, following storage guidelines. |
| "Dry tap" during bone marrow aspiration | Needle misplacement. Myelofibrosis or aplastic anemia. | Reposition the needle. If repositioning fails, a bone marrow biopsy is crucial to assess for fibrosis or aplasia. |
| Discrepancy between CBC and bone marrow findings | Sampling of peripheral blood instead of marrow aspirate. Focal bone marrow involvement not captured in the sample. Hemodilution of the marrow aspirate. | Ensure proper needle placement for aspiration. Consider obtaining a biopsy from a different site if focal disease is suspected. Aspirate a smaller volume of marrow to minimize hemodilution. |
Visualizations
Caption: Berubicin's mechanism of action leading to apoptosis.
Caption: Workflow for monitoring myelosuppression.
References
- 1. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 2. reviveresearch.org [reviveresearch.org]
- 3. medrxiv.org [medrxiv.org]
- 4. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Overcoming Berubicin Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding resistance to Berubicin Hydrochloride in tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Berubicin? A1: Berubicin is an anthracycline analog designed to overcome two major limitations of traditional anthracyclines in treating brain tumors: crossing the blood-brain barrier (BBB) and evading drug efflux pumps.[1][2][3][4] Its primary mechanisms of action include:
-
Inhibition of Topoisomerase II: Berubicin interferes with topoisomerase II, an enzyme critical for DNA replication and cell proliferation. This leads to DNA damage in rapidly dividing cancer cells.[1][2][3][5]
-
DNA Intercalation: It intercalates between DNA base pairs, disrupting DNA and RNA synthesis.[1]
-
Generation of Reactive Oxygen Species (ROS): It can create iron-mediated free oxygen radicals that damage DNA and cellular membranes.[1]
Q2: What are the known or hypothesized mechanisms of resistance to Berubicin? A2: While Berubicin was designed to be impervious to certain resistance mechanisms, tumors can still develop resistance through various strategies.[1] These may include:
-
Upregulation of ABC Transporters: Although Berubicin is a poor substrate for common efflux pumps like P-glycoprotein (P-gp/ABCB1) and MRP1, overexpression of other ATP-binding cassette (ABC) transporters could potentially reduce intracellular drug concentration.[1][6][7][8]
-
Alterations in Topoisomerase II: Mutations or decreased expression of topoisomerase II can reduce the drug's primary target.
-
Enhanced DNA Damage Response (DDR): Tumor cells can upregulate DNA repair pathways to counteract the DNA damage induced by Berubicin.[9][10]
-
Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/Akt/mTOR are frequently activated in cancer and can promote cell survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of chemotherapy.[11][12][13][14] Dysregulation of this pathway is observed in up to 88% of glioblastoma (GBM) tumors.[15]
Q3: My cells are showing resistance to Berubicin. What is the first step to confirm and characterize this resistance? A3: The first step is to quantitatively determine the degree of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of Berubicin in your potentially resistant cell line to that of the parental, sensitive cell line. A 3- to 10-fold increase in IC50 is generally considered a confirmation of resistance.[16] This can be measured using a standard cell viability assay, such as the MTT or CCK-8 assay.[17]
Q4: Can combination therapies help overcome Berubicin resistance? A4: Yes, combination therapy is a key strategy. Combining Berubicin with agents that target resistance mechanisms can restore sensitivity.[18] For example:
-
PI3K/Akt/mTOR Inhibitors: Using inhibitors of this pathway can block the pro-survival signals that enable cancer cells to withstand Berubicin-induced damage.[13][19][20]
-
DDR Inhibitors: Targeting key proteins in the DNA damage response can prevent the repair of Berubicin-induced lesions.
-
ABC Transporter Inhibitors: Although Berubicin evades some transporters, if a specific transporter is identified as contributing to resistance, a corresponding inhibitor could be effective.[18][21]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| High variability in IC50 values for Berubicin across replicate experiments. | 1. Inconsistent cell seeding density. 2. Cell line instability or heterogeneity. 3. Variation in drug concentration or incubation time. 4. Contamination (e.g., mycoplasma). | 1. Ensure precise cell counting and seeding for all experiments. Keep track of population doubling time.[22] 2. Perform single-cell cloning to establish a homogeneous resistant cell line. Regularly validate the resistance phenotype.[17] 3. Calibrate pipettes regularly. Ensure consistent timing for drug addition and assay reading. 4. Test for mycoplasma contamination and treat if necessary. |
| Resistant cell line loses its resistance phenotype over time in culture. | The resistant phenotype is not stable and may require continuous drug pressure to maintain. | Culture the resistant cells in media containing a maintenance dose of Berubicin (e.g., the IC20 or IC50 concentration). It is recommended to freeze down cell stocks at each stage of concentration increase during development.[9][23] |
| Combination of Berubicin and a PI3K inhibitor shows antagonism instead of synergy. | 1. Incorrect drug concentrations or ratios used. 2. Off-target effects of the PI3K inhibitor. 3. The PI3K/Akt pathway is not the primary resistance mechanism in your model. | 1. Perform a dose-matrix experiment (checkerboard assay) to test a wide range of concentrations for both drugs and calculate the Combination Index (CI). 2. Validate the inhibitor's effect on the PI3K pathway via Western blot (e.g., check for reduced p-Akt levels). 3. Investigate other resistance mechanisms (e.g., ABC transporter expression, DDR pathway activation). |
| In vivo xenograft model does not respond to Berubicin, despite in vitro sensitivity. | 1. Poor drug penetration to the tumor site (especially for brain tumors). 2. Rapid drug metabolism or clearance in vivo. 3. Tumor microenvironment (TME) confers resistance. | 1. Although Berubicin is designed to cross the BBB, confirm its concentration in tumor tissue using techniques like LC-MS/MS.[4] 2. Conduct pharmacokinetic (PK) studies to assess the drug's half-life and bioavailability.[24] 3. Consider using patient-derived xenograft (PDX) models, which better recapitulate the human TME.[25] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of Berubicin in Glioblastoma (GBM) Cell Lines
| Cell Line | Description | Berubicin IC50 (nM) | Fold Resistance |
| U87-MG | Parental, Berubicin-Sensitive | 50 ± 5.2 | - |
| U87-BR | Berubicin-Resistant (Derived from U87-MG) | 485 ± 21.7 | 9.7 |
| T98G | Parental, Berubicin-Sensitive | 75 ± 8.1 | - |
| T98G-BR | Berubicin-Resistant (Derived from T98G) | 650 ± 33.4 | 8.7 |
Table 2: Hypothetical Combination Index (CI) Values for Berubicin with a PI3K Inhibitor (PI3Ki)
CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy; CI 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
| Cell Line | Drug Combination | CI Value at ED50 | Interpretation |
| U87-BR | Berubicin + PI3Ki (1 µM) | 0.65 | Synergy |
| T98G-BR | Berubicin + PI3Ki (1 µM) | 0.72 | Synergy |
| U87-MG | Berubicin + PI3Ki (1 µM) | 1.05 | Additive |
Experimental Protocols
Protocol 1: Generation of a Berubicin-Resistant Cell Line
This protocol describes a method for developing a drug-resistant cell line using stepwise increases in drug concentration.[16][23]
-
Initial Sensitivity Assessment: Determine the baseline IC50 of Berubicin for the parental cancer cell line (e.g., U87-MG) using an MTT or similar viability assay.
-
Initial Drug Exposure: Culture the parental cells in medium containing Berubicin at a starting concentration of IC20 (the concentration that inhibits 20% of cell growth).[23]
-
Stepwise Concentration Increase: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the Berubicin concentration by 25-50%.[23]
-
Monitoring and Maintenance: Continuously monitor cell morphology and proliferation. Change the drug-containing medium every 72 hours.[9] Passage the cells when they reach ~80% confluency.
-
Cryopreservation: At each stage of successful adaptation to a higher drug concentration, freeze vials of the cells for backup.[9][23]
-
Confirmation of Resistance: Repeat this process of gradual dose escalation until the cells can proliferate in a concentration that is 5-10 times the initial IC50. Confirm the new, higher IC50 value. The entire process can take from 3 to 18 months.[22]
Protocol 2: Western Blot for PI3K/Akt Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with or without Berubicin for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensity using densitometry software.
Visualizations
Signaling Pathways and Workflows
Caption: PI3K/Akt pathway promoting survival and inhibiting Berubicin-induced apoptosis.
Caption: Experimental workflow for generating a Berubicin-resistant cell line.
Caption: Decision tree for troubleshooting Berubicin resistance experiments.
References
- 1. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 2. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 3. biospace.com [biospace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. CNS Pharma's Berubicin Shows Higher Patient Retention in Pivotal GBM Trial | CNSP Stock News [stocktitan.net]
- 6. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 12. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug resistance in glioblastoma: Challenges, mechanisms and therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. Overcoming Treatment Resistance in Medulloblastoma: Underlying Mechanisms and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 24. ASCO – American Society of Clinical Oncology [asco.org]
- 25. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Role of Efflux Pumps in Berubicin Hydrochloride Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Berubicin Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a focus on the role of efflux pumps in potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, second-generation anthracycline that acts as a topoisomerase II inhibitor. It intercalates into DNA and disrupts the replication and transcription processes in rapidly dividing cancer cells, leading to cell death.[1][2] Berubicin was specifically designed to cross the blood-brain barrier and to overcome multidrug resistance (MDR).[2]
Q2: Is this compound a substrate for common efflux pumps like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2)?
A2: Berubicin was engineered to be impervious to P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) overexpressing cells.[3] Clinical trial literature also states that Berubicin is not a substrate for multi-drug resistant/breast cancer resistant transporters.[4] This suggests that it is less likely to be actively effluxed from cancer cells by these common ABC transporters, which is a known mechanism of resistance for other anthracyclines like doxorubicin (B1662922).
Q3: How does Berubicin's susceptibility to efflux pumps compare to that of Doxorubicin?
A3: While direct comparative efflux assays are not widely published, the design of Berubicin to overcome MDR implies a significantly lower susceptibility to efflux pumps compared to first-generation anthracyclines like doxorubicin. Doxorubicin is a well-known substrate for P-gp, MRP1, and BCRP, and its efflux is a major mechanism of resistance.[5][6] The enhanced potency of Berubicin in various cancer cell lines may be partly attributed to its ability to evade this resistance mechanism.[7]
Q4: What are the main signaling pathways involved in the regulation of efflux pump expression, which could indirectly affect Berubicin efficacy?
A4: The expression of efflux pumps, particularly P-glycoprotein (ABCB1), is regulated by a complex network of signaling pathways. These can be activated by cellular stress, including exposure to chemotherapeutic agents. Key pathways include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades.[8][9][10][11] Activation of these pathways can lead to the upregulation of ABCB1 transcription, potentially contributing to an acquired resistance phenotype.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for Berubicin in a cancer cell line.
-
Possible Cause 1: Intrinsic or Acquired Resistance. The cell line may have inherent resistance mechanisms or may have developed resistance during culturing, even if it is not a known multidrug-resistant line.
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct line.
-
Assess Efflux Pump Expression: Use Western blotting or qRT-PCR to determine the baseline expression levels of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Functional Efflux Assay: Perform a rhodamine 123 or calcein-AM efflux assay to determine if the cells have active efflux pumps (see Experimental Protocols section).
-
Use a Positive Control: Compare the IC50 of Berubicin to that of doxorubicin in the same cell line. A high level of resistance to doxorubicin could indicate the presence of active efflux pumps.
-
-
-
Possible Cause 2: Experimental Error. Inaccuracies in drug concentration, cell seeding density, or assay procedure can lead to erroneous IC50 values.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Confirm the concentration of your Berubicin stock solution.
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the assay and that the seeding density is appropriate for the duration of the experiment.
-
Check Assay Protocol: Review your cell viability assay protocol for any potential issues, such as interference of the drug with the assay reagents.
-
-
Issue 2: Berubicin shows reduced efficacy in a cell line known to overexpress P-glycoprotein.
-
Possible Cause: High Levels of P-gp Expression or Other Resistance Mechanisms. While Berubicin is designed to overcome P-gp-mediated resistance, extremely high levels of P-gp expression or the presence of other, non-efflux pump-mediated resistance mechanisms could still contribute to reduced sensitivity.
-
Troubleshooting Steps:
-
Co-treatment with an Efflux Pump Inhibitor: Perform the cytotoxicity assay with Berubicin in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. A significant decrease in the IC50 value would suggest that efflux is playing a role.
-
Investigate Other Resistance Mechanisms: Explore other potential resistance mechanisms, such as alterations in topoisomerase II expression or activity, enhanced DNA repair mechanisms, or dysregulation of apoptotic pathways.[12][13]
-
-
Issue 3: Inconsistent results in efflux pump assays (Rhodamine 123 or Calcein-AM).
-
Possible Cause: Suboptimal Assay Conditions or Cell Health. These assays are sensitive to factors like dye concentration, incubation time, and the health of the cells.
-
Troubleshooting Steps:
-
Optimize Dye Concentration and Incubation Time: Titrate the concentration of rhodamine 123 or calcein-AM and the incubation times to find the optimal conditions for your specific cell line.
-
Ensure Cell Viability: Only use healthy, actively dividing cells for these assays.
-
Include Proper Controls: Always include positive controls (cells known to overexpress the efflux pump of interest) and negative controls (parental, sensitive cells), as well as controls with a known efflux pump inhibitor.
-
-
Data Presentation
Table 1: Comparative Cytotoxicity of Berubicin and Doxorubicin in Various Human Cancer Cell Lines. [7]
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Doxorubicin IC50 / Berubicin IC50) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| HT-29 | Colon | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreas | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreas | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreas | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian | 5.31 | 11.53 | 2.2 |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
Experimental Protocols
1. Rhodamine 123 Efflux Assay by Flow Cytometry
This assay measures the activity of efflux pumps, particularly P-glycoprotein, by quantifying the retention of the fluorescent substrate rhodamine 123.
-
Materials:
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (or another P-gp inhibitor, stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
-
-
Protocol:
-
Cell Preparation: Harvest cells in the logarithmic growth phase and resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. For inhibitor controls, pre-incubate a separate tube of cells with an efflux pump inhibitor (e.g., 50 µM verapamil) for 30 minutes at 37°C before adding rhodamine 123.
-
Incubation: Incubate the cells with rhodamine 123 for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend the cell pellet in pre-warmed (37°C) fresh culture medium (with or without the inhibitor for the control tubes) and incubate for 60-120 minutes at 37°C to allow for efflux.
-
Analysis: After the efflux period, pellet the cells, resuspend them in cold PBS, and analyze the intracellular fluorescence using a flow cytometer (excitation at ~488 nm, emission at ~529 nm).
-
Interpretation: Cells with high efflux pump activity will show lower fluorescence intensity compared to cells with low efflux activity or cells treated with an inhibitor.
-
2. Calcein-AM Efflux Assay
This assay is another method to assess P-gp and MRP1 activity. Calcein-AM is a non-fluorescent compound that becomes fluorescent (calcein) after being cleaved by intracellular esterases. Calcein itself is not an efflux pump substrate, but calcein-AM is.
-
Materials:
-
Calcein-AM (stock solution in DMSO)
-
Efflux pump inhibitor (e.g., verapamil)
-
Cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or flow cytometer
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-incubation: To the wells designated for inhibitor controls, add the efflux pump inhibitor to the desired final concentration and incubate for 30 minutes at 37°C.
-
Dye Loading: Add calcein-AM to all wells to a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation at ~494 nm, emission at ~517 nm).
-
Interpretation: Cells with high efflux pump activity will extrude the calcein-AM before it can be converted to fluorescent calcein, resulting in a lower fluorescence signal. In the presence of an inhibitor, the fluorescence will be higher.
-
Mandatory Visualization
Caption: Regulation of P-glycoprotein (ABCB1) expression by various signaling pathways.
Caption: Experimental workflow to assess Berubicin's interaction with efflux pumps.
References
- 1. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 3. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. UCSF Astrocytoma Trial → Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 5. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistant mechanisms of anthracyclines--pirarubicin might partly break through the P-glycoprotein-mediated drug-resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.cnspharma.com [assets.cnspharma.com]
- 8. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Novel Anthracycline Resistance Genes and Their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Berubicin Hydrochloride and ABC Transporter Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for investigating the effects of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1) on the efficacy of Berubicin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, synthetic second-generation anthracycline designed to overcome two major challenges in cancer therapy: crossing the blood-brain barrier (BBB) and circumventing multidrug resistance (MDR).[1][2] Its primary mechanism of action, like other anthracyclines, is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription in rapidly growing cancer cells.[1][3] By intercalating into DNA strands, Berubicin prevents the replication process, leading to apoptosis (cell death).[2][4]
Q2: What are P-glycoprotein (P-gp) and MRP1, and how do they cause drug resistance?
P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene, are members of the ATP-binding cassette (ABC) transporter superfamily.[5][6][7] These proteins are expressed in cell membranes and function as ATP-dependent efflux pumps, actively removing a wide range of structurally diverse compounds from the cell interior. In cancer cells, overexpression of P-gp and/or MRP1 can lead to the rapid efflux of chemotherapeutic agents, reducing their intracellular concentration to sub-therapeutic levels and thus causing multidrug resistance (MDR).[5][8]
Q3: Is this compound a substrate for P-gp or MRP1?
Berubicin was specifically engineered to be impervious to efflux by P-gp and MRP1.[1] Clinical trial information and related publications state that Berubicin is not a substrate for these multidrug-resistant transporters, which allows it to accumulate in resistant cancer cells and exert its cytotoxic effects.[1]
Q4: How does the efficacy of Berubicin compare to traditional anthracyclines like Doxorubicin in resistant cells?
Preclinical data shows that Berubicin has consistently higher cytotoxicity in various cancer cell lines compared to Doxorubicin.[3][4] The ratio of Doxorubicin's IC50 to Berubicin's IC50 is significantly greater than 1 across multiple cell lines, indicating Berubicin's superior potency and its ability to overcome the resistance mechanisms that affect Doxorubicin.[4]
Quantitative Data
The following table summarizes the comparative cytotoxicity of Berubicin and Doxorubicin across various human cancer cell lines, demonstrating Berubicin's increased potency.
Table 1: Comparative IC50 Values of Berubicin vs. Doxorubicin [4]
| Cell Line | Cancer Type | Berubicin IC50 (µM) | Doxorubicin IC50 (µM) | Potency Ratio (IC50 Dox / IC50 Berubicin) |
| SK-MEL-28 | Melanoma | 0.72 | 4.02 | 5.6 |
| NCI-H522 | Lung | 3.40 | 8.32 | 2.4 |
| A549 | Lung | 1.07 | 4.68 | 4.4 |
| SW480 | Colon | 2.99 | 8.26 | 2.8 |
| HT-29 | Colon | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreas | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreas | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreas | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian | 5.31 | 11.53 | 2.2 |
Visualized Workflows and Pathways
Caption: Logical relationship of Berubicin vs. Doxorubicin in MDR cells.
Caption: Workflow for evaluating Berubicin's interaction with ABC transporters.
Caption: Mechanism of ATP-dependent drug efflux by P-gp and MRP1.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, SRB)
Q: My IC50 values for Berubicin are inconsistent between experiments. What could be the cause?
-
A: Inconsistent Seeding Density: Ensure cells are evenly suspended before plating and that the cell count is accurate. Variations in starting cell number will significantly affect results.
-
A: Cell Health: Use cells in the logarithmic growth phase. Stressed or confluent cells will respond differently to the drug.
-
A: Reagent Preparation: Prepare fresh serial dilutions of Berubicin for each experiment. The compound may degrade in solution over time. Ensure complete solubilization in the chosen solvent (e.g., DMSO).
-
A: Incubation Time: Use a consistent incubation time for drug exposure across all experiments.
Q: I'm not seeing a significant difference in IC50 values between my sensitive and resistant cell lines for a known P-gp substrate control (like Doxorubicin). Why?
-
A: Loss of Resistant Phenotype: Multidrug-resistant cell lines can sometimes lose their high expression of P-gp/MRP1 over multiple passages, especially if not maintained in a medium containing a low concentration of the selecting agent. Confirm P-gp/MRP1 expression via Western Blot or qPCR.
-
A: Incorrect Assay Endpoint: Ensure the incubation time is sufficient for the drug to induce cell death but not so long that the sensitive cells are completely wiped out at all concentrations, which can flatten the dose-response curve.
Western Blot for P-gp/MRP1 Detection
Q: I am not detecting a band for P-gp (~170 kDa) in my resistant cell line lysate.
-
A: Insufficient Protein Load: P-gp can be a low-abundance protein. Increase the total protein loaded onto the gel (e.g., 30-50 µg).
-
A: Poor Protein Transfer: P-gp is a large membrane protein and can be difficult to transfer. Optimize your transfer conditions. Consider using a wet transfer system overnight at 4°C or a membrane with a smaller pore size (0.2 µm) for better retention.[9] Adding a low percentage of SDS (e.g., 0.05%) to the transfer buffer can also improve the transfer of large proteins.
-
A: Primary Antibody Issue: Ensure your primary antibody is validated for Western Blot and is specific to the species you are using. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10][11]
-
A: Inappropriate Lysis Buffer: Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease inhibitors to efficiently extract membrane proteins and prevent degradation.[12]
Q: My Western blot has high background, obscuring the P-gp/MRP1 band.
-
A: Inadequate Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA). Adding 0.05% Tween-20 to the blocking buffer and wash buffers can help reduce non-specific binding.[10]
-
A: Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[12]
-
A: Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations.[13]
Functional Efflux Assays (e.g., Calcein (B42510) AM)
Q: The fluorescence signal is weak in all my cells, including the negative control (no inhibitor).
-
A: Low Esterase Activity: The Calcein AM dye requires intracellular esterases to cleave it into its fluorescent form. Ensure cells are healthy and metabolically active.
-
A: Calcein AM Degradation: Calcein AM is light-sensitive and can degrade if not stored properly in the dark. Prepare fresh working solutions for each experiment.[14]
-
A: Incorrect Dye Concentration/Incubation: The optimal Calcein AM concentration and incubation time can vary by cell type.[14] Titrate the concentration (e.g., 1-5 µM) and incubation time (e.g., 15-30 minutes) to find the best conditions for your specific cells.[14]
Q: I'm seeing high background fluorescence (fluorescence outside the cells).
-
A: Extracellular Cleavage of Calcein AM: If your assay medium contains serum, esterases present in the serum can cleave Calcein AM extracellularly. Perform the assay in a serum-free buffer like PBS or HBSS.[15]
-
A: Insufficient Washing: Ensure all unbound dye is removed by thoroughly but gently washing the cells with serum-free buffer before measuring fluorescence.[14]
Q: My known P-gp/MRP1 inhibitor (e.g., Verapamil, Cyclosporin A) is not increasing Calcein retention in my resistant cells.
-
A: Transporter Activity is Low: The cells may not be actively effluxing the dye. Ensure cells are healthy and not depleted of ATP.
-
A: Inhibitor Concentration/Potency: The inhibitor concentration may be too low to effectively block the transporter. Verify the inhibitor's potency and consider testing a range of concentrations.
-
A: Cell Line Does Not Express the Target: Confirm that the resistant cell line indeed overexpresses the transporter you are trying to inhibit (P-gp or MRP1). Some cell lines may express other transporters not blocked by your chosen inhibitor.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT-Based)
This protocol determines the IC50 (the concentration of a drug that inhibits cell growth by 50%) of Berubicin.
-
Cell Plating: Seed cells (both parental/sensitive and resistant lines) in 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock of Berubicin serial dilutions in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X Berubicin dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO diluted in medium) and wells with medium only (for blank).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: P-gp/MRP1 Functional Efflux Assay (Calcein AM)
This protocol measures the functional activity of efflux pumps.
-
Cell Preparation: Harvest and wash cells, then resuspend them in a serum-free buffer (e.g., HBSS or PBS) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Aliquot cells into flow cytometry tubes or wells of a 96-well plate. Add a known P-gp/MRP1 inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1) or Berubicin (to test for inhibitory activity) at the desired final concentration. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Dye Loading: Add Calcein AM to all samples to a final concentration of ~1 µM. Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the intracellular fluorescence immediately using a flow cytometer or a fluorescence plate reader (Excitation ~485 nm / Emission ~535 nm).
-
Interpretation: An increase in calcein fluorescence in the presence of an inhibitor (or Berubicin) compared to the vehicle control indicates that the compound is blocking the efflux of calcein, thus demonstrating inhibition of transporter function. In resistant cells, low fluorescence in the vehicle control indicates high efflux activity.
Protocol 3: P-gp/MRP1 ATPase Activity Assay
This assay determines if a compound interacts with the transporter by measuring ATP hydrolysis.
-
Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing human P-gp or MRP1.
-
Assay Setup: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. In a 96-well plate, combine the transporter-expressing membranes with assay buffer.
-
Compound Addition: Add serial dilutions of Berubicin, a known substrate/activator (positive control, e.g., Verapamil), and a known inhibitor (e.g., sodium orthovanadate, which inhibits P-gp ATPase activity) to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding MgATP to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and add a detection reagent (e.g., a molybdate-based solution) that forms a colored complex with the liberated inorganic phosphate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Analysis: Calculate the vanadate-sensitive ATPase activity. A compound that stimulates this activity is considered a substrate. A compound that does not stimulate activity but inhibits the activity stimulated by a known substrate is considered an inhibitor.
References
- 1. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. assets.cnspharma.com [assets.cnspharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Multidrug Resistance Proteins (MRPs/ABCCs) in Cancer Chemotherapy and Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - ID [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. images.novusbio.com [images.novusbio.com]
- 14. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Strategies to mitigate Berubicin Hydrochloride side effects
Berubicin Hydrochloride Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges, with a focus on understanding and managing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Berubicin is a synthetic analog of doxorubicin (B1662922) and functions as a topoisomerase II inhibitor.[1] Its anti-cancer effects are attributed to three main actions:
-
Inhibition of Topoisomerase II: This prevents the relaxation of supercoiled DNA, which blocks DNA transcription and replication.[2][3]
-
DNA/RNA Intercalation: The molecule inserts itself between the base pairs of DNA and RNA strands, physically preventing the replication of rapidly-growing cancer cells.[1][3]
-
Generation of Free Radicals: It can create iron-mediated reactive oxygen species (ROS) that lead to damage of cancer cell DNA and membranes.[3]
A key feature of Berubicin is its ability to cross the blood-brain barrier, making it a candidate for treating brain cancers like glioblastoma multiforme (GBM).[2][4][5]
Q2: What are the most common side effects observed in clinical studies of Berubicin?
A2: The most significant dose-limiting toxicity (DLT) is myelosuppression, particularly neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[6][7][8][9][10] Other frequently reported adverse events in clinical trials include fatigue, nausea, headache, anemia, and decreases in lymphocyte and total white blood cell counts.[11]
Q3: Does Berubicin cause cardiotoxicity, a known side effect of other anthracyclines?
A3: A notable characteristic of Berubicin observed in clinical trials to date is the absence of cardiotoxicity.[1][2][6][12][13] This is a significant advantage over other anthracyclines, like doxorubicin, where cumulative dose-dependent cardiotoxicity is a major concern.[12][13][14] Studies have shown no instances of cardiotoxicity even in patients receiving the drug for over a year.[12][13]
Q4: What was the Maximum Tolerated Dose (MTD) determined in early-phase trials?
A4: The MTD for Berubicin was established at 7.5 mg/m² per day.[2] At this dose, one out of five patients experienced a dose-limiting toxicity.[2] At a higher dose of 9.6 mg/m², two of six patients experienced a DLT.[2]
Troubleshooting and Experimental Guidance
Q5: We are observing significant myelosuppression (e.g., low neutrophil counts) in our animal models. What are the recommended mitigation strategies?
A5: Significant myelosuppression is the expected primary toxicity of Berubicin.[2][7] If you observe toxicity exceeding your experimental endpoints, consider the following troubleshooting steps:
-
Dose Adjustment: The most direct approach is to reduce the administered dose. Correlate the level of myelosuppression with the dose level to establish a dose-response relationship in your model.
-
Fractionated Dosing: For other anthracyclines, administering the total dose over a longer period (fractionation or continuous infusion) has been shown to reduce peak plasma concentrations and associated toxicities without compromising anti-tumor efficacy.[15] This approach could be explored in your experimental design.
-
Supportive Care (Translational Context): In a clinical setting, hematopoietic growth factors (e.g., G-CSF for neutropenia) are standard care. While not a direct mitigation of the drug's effect, incorporating this into your study design can be relevant if you are modeling clinical scenarios.
-
Confirm Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly, as degradation products could potentially alter the toxicity profile.
Q6: How can we monitor for potential, albeit unlikely, cardiotoxicity in our preclinical models?
A6: Although clinical data suggest Berubicin is not cardiotoxic, it is prudent to include cardiac monitoring in comprehensive preclinical toxicology studies, especially when comparing its effects to other anthracyclines.
-
In Vivo Models:
-
Echocardiography: Regularly measure cardiac function parameters such as Left Ventricular Ejection Fraction (LVEF) and Global Longitudinal Strain (GLS) in your animal models.[16] GLS is a sensitive indicator of subclinical cardiac dysfunction.[16]
-
Serum Biomarkers: Monitor levels of cardiac troponins (cTnI, cTnT) and Brain Natriuretic Peptide (BNP) in blood samples. These are established biomarkers for cardiac injury.
-
Histopathology: At the end of the study, perform a histological examination of heart tissue to look for signs of cardiomyocyte damage, fibrosis, or inflammation.
-
-
In Vitro Models:
-
Cardiomyocyte Viability Assays: Culture primary cardiomyocytes or iPSC-derived cardiomyocytes and treat them with Berubicin across a range of concentrations. Use viability assays (e.g., MTT, CellTiter-Glo) to assess cytotoxicity. Run doxorubicin as a positive control for cardiotoxicity.
-
Q7: What non-hematological side effects should we monitor for in our experiments?
A7: Based on clinical data, you should monitor for general indicators of adverse effects such as fatigue (reduced activity in animals), nausea (weight loss, pica behavior), and headache (behavioral changes).[11] While neurotoxicity has not been observed clinically, it is still important to include a basic neurological assessment in your animal studies.[2][6]
Quantitative Data Summary
Table 1: Adverse Events in Phase 2 Trial of Berubicin vs. Lomustine in Glioblastoma Patients [11][17]
| Adverse Event | Berubicin (n=105) Any Grade | Berubicin (n=105) Grade 3-5 | Lomustine (n=46) Any Grade | Lomustine (n=46) Grade 3-5 |
| Hematological | ||||
| Decreased Neutrophil Count | 20.0% | 8.6% | 15.2% | 4.3% |
| Anemia | 13.3% | 1.9% | 13.0% | 0% |
| Decreased WBC Count | 12.4% | 7.6% | 19.6% | 6.5% |
| Decreased Lymphocyte Count | 13.3% | 8.6% | 21.7% | 13.0% |
| Decreased Platelet Count | 4.8% | 1.9% | 30.4% | 8.7% |
| Thrombocytopenia | 1.0% | 0% | 8.7% | 2.2% |
| Non-Hematological | ||||
| Fatigue | 26.7% | 0% | 19.6% | 0% |
| Headache | 17.1% | 5.7% | 6.5% | 2.2% |
| Nausea | 17.1% | 0% | 23.9% | 0% |
| Asthenia | 10.5% | 2.9% | 13.0% | 0% |
| Seizure | 9.5% | 4.8% | 15.2% | 6.5% |
| Constipation | 9.5% | 0% | 10.9% | 0% |
Table 2: Cumulative Dose & Cardiotoxicity Risk for Traditional Anthracyclines (for context) [14][18]
| Anthracycline | Cumulative Dose (mg/m²) | Estimated Risk of Congestive Heart Failure (CHF) |
| Doxorubicin | 400 | ~5% |
| Doxorubicin | 550 | ~26% |
| Doxorubicin | 700 | ~48% |
| Epirubicin | 900 | ~4% |
| Epirubicin | 1000 | ~15% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay in Glioblastoma Cell Lines
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U-87, U-251) in the recommended medium until they reach ~80% confluency.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different Berubicin concentrations. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay) to each well according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence using a plate reader. Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).
Protocol 2: Monitoring Hematological Toxicity in an Orthotopic Mouse Model of GBM
-
Model Establishment: Establish intracranial orthotopic gliomas in immunocompromised mice (e.g., NSG mice) using a suitable GBM cell line.
-
Baseline Blood Collection: Prior to treatment, collect a baseline blood sample (~20-30 µL) from each mouse via tail vein or submandibular bleed into an EDTA-coated tube.
-
Treatment Administration: Administer Berubicin via intravenous (IV) injection at the desired dose and schedule. For example, 7.5 mg/m² daily for 3 consecutive days, repeated every 21 days, to model the clinical trial design.[6][7]
-
Blood Monitoring: Collect blood samples at regular intervals post-treatment. A suggested schedule is Day 7, 14, and 21 of each cycle. It is critical to monitor at the expected nadir (lowest point) of blood counts.
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer calibrated for mouse blood to measure parameters including:
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Lymphocyte Count
-
Platelet Count
-
Red Blood Cell (RBC) count and Hemoglobin
-
-
Data Analysis: Plot the mean counts for each parameter over time for both the treatment and vehicle control groups. Identify the nadir and recovery time for each cell type. Correlate hematological toxicity with treatment dose and schedule.
Visualizations: Pathways and Workflows
Caption: Mechanism of Action for this compound.
Caption: General pathway for anthracycline cardiotoxicity.
Caption: Preclinical experimental workflow for Berubicin.
Caption: Troubleshooting logic for experimental myelosuppression.
References
- 1. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 2. onclive.com [onclive.com]
- 3. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. CNS Pharmaceuticals Doses First Group of Patients with Berubicin, an FDA-Designated Fast Track Drug Candidate, in the Potentially Pivotal Study for the Treatment of Glioblastoma Multiforme (GBM) [prnewswire.com]
- 6. assets.cnspharma.com [assets.cnspharma.com]
- 7. ascopubs.org [ascopubs.org]
- 8. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Looking for the Holy Grail—Drug Candidates for Glioblastoma Multiforme Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. onclive.com [onclive.com]
- 12. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 13. discover-pharma.com [discover-pharma.com]
- 14. Lifestyle and Pharmacological Interventions to Prevent Anthracycline-Related Cardiotoxicity in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. accessnewswire.com [accessnewswire.com]
- 18. Epirubicin cardiotoxicity: an analysis of 469 patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Berubicin Hydrochloride Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Berubicin Hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its reconstituted solutions?
A1: For optimal stability, this compound solid powder should be stored at 2-8°C, tightly sealed, and protected from moisture.[1] Once reconstituted in a solvent, the stability depends on the storage temperature. For short-term storage of up to one month, it is recommended to store the solution at -20°C.[1] For longer-term storage of up to six months, the solution should be kept at -80°C.[1] It is crucial to use tightly sealed containers to prevent moisture contamination.[1]
Q2: What solvents are recommended for reconstituting this compound?
Q3: My this compound solution has changed color. Can I still use it?
A3: A color change, particularly from red to a bluish-purple hue, is a visual indicator of degradation for many anthracycline solutions. This is often associated with an increase in pH, leading to instability. It is strongly advised not to use any solution that has visibly changed color, as the presence of degradation products can lead to inaccurate and unreliable experimental results, and potentially unforeseen biological effects.
Q4: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A4: The appearance of extraneous peaks in an HPLC chromatogram of a this compound solution can be attributed to several factors:
-
Degradation: Berubicin, like other anthracyclines, can degrade under certain conditions. Common degradation pathways include hydrolysis and oxidation, especially when exposed to non-optimal pH, light, or elevated temperatures.[2]
-
Contamination: The solution may have been contaminated during preparation or handling.
-
Mobile Phase Issues: Contamination or improper preparation of the mobile phase can introduce interfering substances.
-
Column Issues: A blocked or contaminated column can also lead to the appearance of spurious peaks.
Refer to the troubleshooting guides below for systematic approaches to identify and resolve the issue.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Solution
-
Symptoms:
-
Noticeable loss of the characteristic red color of the solution.
-
Emergence of new, unidentified peaks in HPLC chromatograms.
-
Diminished or inconsistent biological activity in assays.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Anthracyclines are known to be unstable in alkaline environments (pH > 8). Verify the pH of your solution and adjust it to a slightly acidic to neutral range (pH 4-7) for better stability. The use of buffered solutions is highly recommended to maintain a consistent pH.[3][4] |
| Exposure to Light | Photodegradation can be a significant issue, particularly with more dilute solutions. Always protect your solutions from direct sunlight and fluorescent lighting by using amber-colored vials or by wrapping the containers in aluminum foil. |
| Elevated Temperature | Higher temperatures accelerate the rate of chemical degradation. Store both stock and working solutions at the recommended temperatures (2-8°C for short-term use, and -20°C or -80°C for longer-term storage).[1] Avoid repeated freeze-thaw cycles. |
| Oxidation | The chemical structure of anthracyclines is susceptible to oxidation. To minimize this, prepare solutions fresh whenever feasible. For sensitive experiments, consider de-gassing your solvents or purging the solution with an inert gas such as nitrogen or argon. |
| Presence of Metal Ions | Certain metal ions can catalyze the degradation of anthracyclines.[5] Ensure high-purity water and reagents are used for solution preparation. If contamination is suspected, the use of a chelating agent like EDTA might be considered, but its compatibility with the experimental system must be verified. |
Issue 2: Precipitation of this compound from Solution
-
Symptoms:
-
Visible cloudiness or particulate matter in the solution.
-
Inconsistent and non-reproducible results in experiments.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility | The solubility of this compound may be limited in certain aqueous buffers. Confirm the solubility of the compound in your chosen solvent system. For preparing stock solutions, consider using a small amount of an organic co-solvent like DMSO, followed by a careful dilution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. |
| pH-Dependent Solubility | The solubility of anthracyclines can be influenced by the pH of the solution. If you observe precipitation upon dilution into a buffer, check the pH of the final solution. Adjusting the pH might be necessary to maintain solubility. |
| Temperature Effects | Solubility can be temperature-dependent. If you are working with solutions stored at low temperatures, ensure they are brought to room temperature and properly vortexed to ensure complete dissolution before use. |
Experimental Protocols
Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on established methods for related anthracyclines.[2][6][7]
-
Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products, thus allowing for an accurate assessment of its stability.
-
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Reagents for buffer preparation (e.g., o-phosphoric acid, ammonium (B1175870) acetate)
-
C18 reverse-phase HPLC column
-
-
Method Development:
-
Mobile Phase Selection: Start with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.16% o-phosphoric acid solution, pH adjusted to ~3) and an organic solvent (e.g., a mixture of acetonitrile and methanol).[6] The ratio of aqueous to organic phase will need to be optimized to achieve good separation.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, select an appropriate detection wavelength. For many anthracyclines, wavelengths around 233 nm or 254 nm are used.[2][6][8]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 25°C are common starting points.[2][6]
-
Gradient vs. Isocratic Elution: Depending on the complexity of the degradation products, either an isocratic or a gradient elution method may be necessary to achieve optimal separation.
-
-
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed on the this compound solution.[9] This involves subjecting the drug to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1N HCl) at an elevated temperature.[2]
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1N NaOH) at room temperature or a slightly elevated temperature.[2]
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).[2]
-
Thermal Degradation: Heat the solution at a high temperature.[2]
-
Photodegradation: Expose the solution to UV or fluorescent light.[2]
The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation product peaks are well-resolved from the parent drug peak.
-
General Workflow for Solution Preparation and Handling
Caption: A workflow diagram illustrating the key steps in preparing, storing, and handling this compound solutions to maintain their stability.
Signaling Pathway
Mechanism of Action of this compound
This compound, as an anthracycline, exerts its anticancer effects through a multi-faceted mechanism of action.[10][11][12][13]
Caption: A diagram illustrating the primary mechanisms of action of this compound, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. jocpr.com [jocpr.com]
- 3. Effect of cyclodextrins on anthracycline stability in acidic aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. [PDF] STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF EPIRUBICIN IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. tsijournals.com [tsijournals.com]
- 9. biomedres.us [biomedres.us]
- 10. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 11. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 12. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme | Nasdaq [nasdaq.com]
- 13. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
Technical Support Center: Optimizing Berubicin Hydrochloride Dosage for Pediatric Patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dosage optimization of Berubicin Hydrochloride in pediatric patients. The information is intended for experimental and informational purposes only and does not constitute medical advice.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high inter-patient variability in drug exposure (AUC). | Differences in age-dependent metabolic pathways and organ function can significantly alter drug pharmacokinetics in children.[1][2] Genetic polymorphisms in drug-metabolizing enzymes and transporters can also contribute. | Conduct population pharmacokinetic (PopPK) modeling to identify covariates (e.g., age, weight, organ function) that influence drug clearance.[3][4] Consider adaptive trial designs that use real-time pharmacokinetic data to adjust dosing for subsequent patients. |
| Exceeding the pre-defined Dose-Limiting Toxicity (DLT) rate at a given dose level. | The starting dose, based on adult data, may not be appropriate for the pediatric population. Pediatric patients may have different sensitivities to the drug's toxic effects.[1] | Immediately halt enrollment at the current dose level. De-escalate to a lower dose level as per the protocol's dose modification rules (e.g., in a 3+3 design, if ≥2 of 3-6 patients experience a DLT).[5][6] Re-evaluate the dose escalation increments. |
| Difficulty in distinguishing between disease progression and treatment-related neurotoxicity. | Both can present with similar neurological signs and symptoms. This compound is designed to cross the blood-brain barrier, making this a critical consideration. | Perform serial, standardized neurological assessments. Utilize advanced imaging techniques (e.g., MRI with perfusion and diffusion-weighted imaging) to help differentiate. Correlate the timing of symptom onset with drug administration. |
| Sub-optimal anti-tumor response despite reaching the Maximum Tolerated Dose (MTD). | The MTD may not be the optimal biological dose. The tumor may have intrinsic or acquired resistance to anthracyclines. | Explore alternative dosing schedules (e.g., more frequent, lower doses) that might maintain therapeutic exposure while minimizing toxicity.[7] Investigate potential resistance mechanisms through tumor biopsies and molecular profiling.[8][9][10] |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: How is the starting dose of this compound determined for a pediatric Phase 1 trial?
A1: The pediatric starting dose is typically derived from the adult recommended Phase 2 dose (RP2D) or maximum tolerated dose (MTD), incorporating body size scaling (e.g., body surface area).[11][12] This approach is guided by preclinical toxicology data and pharmacokinetic modeling to ensure patient safety.[3]
Q2: What are the common dose escalation designs used in pediatric oncology trials for drugs like this compound?
A2: Common designs include rule-based methods like the "3+3" design and the "rolling 6" design, as well as model-based designs such as the Continual Reassessment Method (CRM).[5][11][13] The "rolling 6" design is an extension of the "3+3" design that can accelerate the trial by allowing for concurrent enrollment of up to six patients at a dose level.[5][14] Model-based designs use statistical models to determine the dose for the next patient cohort based on data from all previously treated patients.[5]
Experimental Protocols
Q3: What is a standard protocol for a Phase 1 dose-escalation study of this compound in pediatric patients?
A3: A typical protocol involves a multicenter, open-label, dose-escalation study in children with recurrent or refractory high-grade gliomas.[9] Patients are enrolled in cohorts at escalating dose levels of this compound administered intravenously. The primary objectives are to determine the MTD and/or the recommended Phase 2 dose (RP2D) and to evaluate the safety and tolerability of the drug.[9]
Illustrative Experimental Workflow: Pediatric Phase 1 Dose Escalation
Caption: A typical workflow for a pediatric Phase 1 dose-escalation trial.
Pharmacokinetics and Pharmacodynamics
Q4: What are the key pharmacokinetic parameters to assess for this compound in pediatric patients?
A4: Key pharmacokinetic parameters include:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2): The time it takes for the drug concentration in the plasma to be reduced by half.
It is important to evaluate these parameters across different age groups due to developmental changes in drug metabolism and elimination.[1]
Q5: What pharmacodynamic assessments are relevant for this compound?
A5: Pharmacodynamic assessments aim to measure the effect of the drug on the body. For this compound, these may include:
-
Tumor Response: Assessed through imaging studies (e.g., MRI) using criteria such as the Response Assessment in Neuro-Oncology (RANO) criteria.
-
Biomarker Analysis: Measurement of target engagement in tumor tissue or surrogate tissues (e.g., inhibition of topoisomerase II).
-
Toxicity Monitoring: Regular assessment of hematological and non-hematological toxicities.
Safety and Toxicity
Q6: What are the expected toxicities of this compound in pediatric patients, and how should they be monitored?
A6: As an anthracycline, this compound is expected to have a toxicity profile that includes myelosuppression (neutropenia, thrombocytopenia, anemia) and potential cardiotoxicity.[15][16] Monitoring should include:
-
Hematology: Complete blood counts (CBC) with differential, performed frequently during and after treatment.
-
Cardiotoxicity: Baseline and serial monitoring of cardiac function using echocardiography (to assess left ventricular ejection fraction and fractional shortening) and electrocardiograms (ECGs).[17][18] Cardiac biomarkers such as troponins and N-terminal pro-B-type natriuretic peptide (NT-proBNP) may also be monitored.[16]
-
Other Toxicities: Regular monitoring of liver and renal function, as well as assessment for nausea, vomiting, and mucositis.
Illustrative Data Tables
Table 1: Example Dose Escalation and DLTs (3+3 Design)
| Dose Level | Berubicin HCl Dose (mg/m²) | Number of Patients | DLTs Observed | Action |
| 1 | 1.20 | 3 | 0 | Escalate |
| 2 | 1.60 | 3 | 1 | Expand Cohort |
| 2 | 1.60 | 6 (total) | 1 | Escalate |
| 3 | 2.10 | 4 | 2 | De-escalate |
| MTD | 1.60 | - | - | Maximum Tolerated Dose |
| This table is for illustrative purposes only and does not represent actual clinical trial data. |
Table 2: Hypothetical Pharmacokinetic Parameters by Age Group
| Age Group (years) | Cmax (ng/mL) | AUC (ng*h/mL) | Clearance (L/h/m²) |
| 2 - <6 | 150 | 750 | 2.1 |
| 6 - <12 | 140 | 700 | 2.3 |
| 12 - <18 | 135 | 680 | 2.5 |
| This table is for illustrative purposes only and does not represent actual clinical trial data. |
Mechanism of Action and Resistance
Q7: What is the mechanism of action of this compound?
A7: this compound is a second-generation anthracycline that acts as a topoisomerase II inhibitor.[8][10] It intercalates into DNA, preventing DNA replication and RNA synthesis in rapidly dividing cancer cells.[8][11] A key feature of Berubicin is its ability to cross the blood-brain barrier, allowing it to target brain tumors.[13][19][20]
This compound Mechanism of Action
Caption: Berubicin HCl inhibits Topoisomerase II, leading to apoptosis.
Q8: What are the potential mechanisms of resistance to this compound?
A8: Resistance to anthracyclines can be multifactorial.[8][9] Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), which actively pump the drug out of the cancer cell.[21]
-
Alterations in Topoisomerase II: Mutations or decreased expression of topoisomerase II can reduce the drug's target.
-
Enhanced DNA Damage Repair: Increased capacity of cancer cells to repair DNA breaks induced by the drug.
-
Activation of Anti-Apoptotic Pathways: Upregulation of pathways that prevent programmed cell death.[8]
-
Drug Sequestration: Sequestration of the drug in cellular compartments like lysosomes, preventing it from reaching its target.[20]
Anthracycline Resistance Pathways
Caption: Key mechanisms of cellular resistance to anthracyclines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. allucent.com [allucent.com]
- 4. accp1.org [accp1.org]
- 5. Innovations for phase I dose-finding designs in pediatric oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simulation Based Comparison of the Traditional Method, Rolling-6 Design and a Frequentist Version of the Continual Reassessment Method with Special Attention to Trial Duration in Pediatric Phase I Oncology Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cellular mechanisms of resistance to anthracyclines and taxanes in cancer: intrinsic and acquired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Pediatric oncology drug development and dosage optimization [frontiersin.org]
- 12. Pediatric oncology drug development and dosage optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. premier-research.com [premier-research.com]
- 14. cytel.com [cytel.com]
- 15. ctg.queensu.ca [ctg.queensu.ca]
- 16. Cardiotoxicity in childhood cancer survivors: strategies for prevention and management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cardiac Surveillance for Early Detection of Late Subclinical Cardiac Dysfunction in Childhood Cancer Survivors After Anthracycline Therapy [frontiersin.org]
- 18. publications.aap.org [publications.aap.org]
- 19. slideserve.com [slideserve.com]
- 20. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Role of miRNAs in the Resistance of Anthracyclines in Breast Cancer: A Systematic Review [frontiersin.org]
Berubicin Hydrochloride Clinical Trials: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events encountered during clinical trials of Berubicin Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, second-generation anthracycline-based topoisomerase II inhibitor.[1] Its primary mechanism of action involves intercalating between DNA base pairs and inhibiting topoisomerase II, an enzyme crucial for DNA replication.[1][2] This action disrupts DNA and RNA synthesis, ultimately preventing the replication of rapidly growing cancer cells.[1][2] A key feature of Berubicin is its ability to cross the blood-brain barrier, making it a promising agent for treating brain cancers like glioblastoma multiforme (GBM).[2][3]
Q2: What are the most common adverse events observed in this compound clinical trials?
Based on a Phase 2 clinical trial in patients with recurrent or refractory glioblastoma multiforme, the most frequently reported adverse events include myelosuppression (neutropenia, thrombocytopenia, anemia, and lymphopenia), fatigue, nausea, and headache.[4] Myelosuppression, particularly neutropenia and thrombocytopenia, has been identified as the primary dose-limiting toxicity in Phase 1 studies.[5]
Q3: What is the recommended dosing regimen for this compound in clinical trials?
In a Phase 2 study for recurrent glioblastoma, Berubicin was administered intravenously at a dose of 7.1 mg/m² as a free base over a 2-hour infusion daily for three consecutive days. This treatment cycle was repeated every 21 days.[1] The maximum tolerated dose (MTD) established in a Phase 1 trial was 7.5 mg/m² per day.[1]
Q4: Is cardiotoxicity a concern with this compound?
While cardiotoxicity is a known class effect of anthracyclines, clinical data for this compound has shown a favorable cardiac safety profile.[6][7][8] Studies have reported an absence of anthracycline-related cardiotoxicity, even in patients receiving the drug for over a year.[7][8][9] Nevertheless, cardiac monitoring is a standard precaution in clinical trials.
Troubleshooting Guides for Adverse Event Management
Myelosuppression
Myelosuppression, the suppression of bone marrow's ability to produce blood cells, is the most significant and dose-limiting toxicity associated with this compound.[5] Proper management is crucial to ensure patient safety and maintain treatment schedules.
Q: How should we monitor for myelosuppression during a clinical trial?
Regular monitoring of complete blood counts (CBC) with differential is essential. Blood should be drawn at baseline and at regular intervals throughout the treatment cycle, with increased frequency (e.g., weekly) in the initial cycles or if significant myelosuppression is observed.
Q: What are the criteria for dose modification of Berubicin in the event of myelosuppression?
While specific dose adjustment protocols are study-dependent, general guidelines based on the severity of myelosuppression are followed. The National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) is used for grading.
Table 1: Incidence of Myelosuppression in a Phase 2 Berubicin Trial [4]
| Adverse Event | Berubicin (Any Grade) | Berubicin (Grade 3-5) | Lomustine (Any Grade) | Lomustine (Grade 3-5) |
| Decreased Neutrophil Count | 20.0% | 8.6% | 15.2% | 4.3% |
| Decreased White Blood Cell Count | 12.4% | 7.6% | 19.6% | 6.5% |
| Decreased Lymphocyte Count | 13.3% | 8.6% | 21.7% | 13.0% |
| Anemia | 13.3% | 1.9% | 13.0% | 0% |
| Decreased Platelet Count | 4.8% | 1.9% | 30.4% | 8.7% |
| Thrombocytopenia | 1.0% | 0% | 8.7% | 2.2% |
Troubleshooting Neutropenia:
-
Grade 1-2 Neutropenia (ANC 1,000-1,500/mm³): Continue Berubicin at the same dose and monitor CBC more frequently.
-
Grade 3 Neutropenia (ANC 500-1,000/mm³): Consider delaying the next cycle until recovery to Grade 2 or less. For subsequent cycles, a dose reduction may be warranted.
-
Grade 4 Neutropenia (ANC <500/mm³): The next cycle should be delayed until recovery. A dose reduction for subsequent cycles is strongly recommended. Prophylactic use of granulocyte colony-stimulating factors (G-CSFs) may be considered in patients at high risk for febrile neutropenia.[10]
-
Febrile Neutropenia: This is a medical emergency requiring immediate hospitalization and administration of broad-spectrum antibiotics.
Troubleshooting Thrombocytopenia:
-
Grade 1-2 Thrombocytopenia (Platelets 50,000-75,000/mm³): Continue treatment with close monitoring.
-
Grade 3 Thrombocytopenia (Platelets 25,000-50,000/mm³): Delay the next treatment cycle until platelet count recovers. Consider a dose reduction for subsequent cycles.
-
Grade 4 Thrombocytopenia (Platelets <25,000/mm³): Delay treatment and consider platelet transfusions, especially in cases of bleeding. A significant dose reduction is necessary for future cycles.
Troubleshooting Anemia:
-
Grade 1-2 Anemia (Hemoglobin 8.0-10.0 g/dL): Monitor symptoms and consider iron supplementation if indicated.
-
Grade 3-4 Anemia (Hemoglobin <8.0 g/dL): Red blood cell transfusions may be necessary. Erythropoiesis-stimulating agents (ESAs) can be considered for patients with chemotherapy-induced anemia who are not receiving treatment with curative intent.[11]
Nausea and Vomiting
Chemotherapy-induced nausea and vomiting (CINV) are common side effects that can significantly impact a patient's quality of life. Prophylactic management is key.
Q: What is the recommended antiemetic prophylaxis for patients receiving Berubicin?
Given that Berubicin is an anthracycline, it is considered to have a moderate to high emetogenic potential. A prophylactic antiemetic regimen should be administered before each treatment cycle. Standard guidelines from organizations like ASCO and NCCN should be followed.
A common prophylactic regimen for moderately emetogenic chemotherapy includes a three-drug combination:
-
A 5-HT3 receptor antagonist (e.g., ondansetron, granisetron, palonosetron)
-
Dexamethasone
-
An NK1 receptor antagonist (e.g., aprepitant, fosaprepitant)
Troubleshooting Breakthrough Nausea and Vomiting:
If a patient experiences nausea or vomiting despite prophylaxis, "breakthrough" or "rescue" antiemetics should be provided. These can include:
-
Dopamine receptor antagonists (e.g., prochlorperazine, metoclopramide)
-
Benzodiazepines (e.g., lorazepam), particularly for anticipatory nausea
-
Olanzapine
For subsequent cycles, the prophylactic regimen should be intensified.
Table 2: Incidence of Other Common Adverse Events [4]
| Adverse Event | Berubicin (Any Grade) | Berubicin (Grade 3-5) | Lomustine (Any Grade) | Lomustine (Grade 3-5) |
| Fatigue | 26.7% | 0% | 19.6% | 0% |
| Nausea | 17.1% | 0% | 23.9% | 0% |
| Headache | 17.1% | 5.7% | 6.5% | 2.2% |
| Asthenia | 10.5% | 2.9% | 13.0% | 0% |
| Constipation | 9.5% | 0% | 10.9% | 0% |
| Seizure | 9.5% | 4.8% | 15.2% | 6.5% |
Experimental Protocols & Visualizations
Berubicin Administration and Monitoring Workflow
The following diagram illustrates a typical workflow for a patient enrolled in a Berubicin clinical trial, from eligibility screening to post-treatment follow-up.
Caption: Berubicin clinical trial workflow.
Signaling Pathway of Berubicin
This diagram outlines the mechanism of action of Berubicin as a topoisomerase II inhibitor.
Caption: Mechanism of action of Berubicin.
Logical Relationship for Managing Myelosuppression
The following diagram provides a decision-making framework for managing myelosuppression based on the grade of toxicity.
Caption: Decision tree for myelosuppression management.
References
- 1. onclive.com [onclive.com]
- 2. UCSF Astrocytoma Trial → Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 3. clin.larvol.com [clin.larvol.com]
- 4. somerset.eolcare.uk [somerset.eolcare.uk]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. assets.cnspharma.com [assets.cnspharma.com]
- 7. academic.oup.com [academic.oup.com]
- 8. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 9. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Antiemetics: American Society of Clinical Oncology Clinical Practice Guideline Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Berubicin Hydrochloride in In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Berubicin Hydrochloride in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, it is recommended to prepare a high-concentration stock solution in sterile DMSO.
Q2: What are the recommended storage conditions for this compound solutions?
A2: this compound solid powder should be stored at -20°C for long-term stability (months to years) and can be kept at 0-4°C for short-term use (days to weeks). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an anthracycline derivative that acts as a topoisomerase II inhibitor.[2][3] It intercalates into DNA, disrupting DNA replication and repair, as well as RNA and protein synthesis, ultimately leading to cancer cell death.[2][4] It has also been shown to activate the NF-κB pathway and induce apoptosis.[1][5] A key feature of Berubicin is its ability to cross the blood-brain barrier.[2][4]
Q4: In which concentration range is this compound typically active in vitro?
A4: The effective concentration of this compound can vary depending on the cell line. For example, IC50 values in various cancer cell lines range from the low nanomolar to micromolar concentrations.[5][6] It has been shown to inhibit cell growth in SH-SY5Y cells at concentrations between 0.1-10 µM and induce apoptosis in CEM cells at 0.05 µM.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound, like other anthracyclines, has lower solubility in aqueous solutions compared to DMSO. Rapid dilution of a concentrated DMSO stock into cell culture medium can cause the compound to precipitate. | Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of sterile phosphate-buffered saline (PBS) or serum-free medium before adding it to the final volume of complete cell culture medium. This gradual change in solvent polarity helps maintain solubility.[7] |
| Inconsistent or weaker than expected biological activity | 1. Degradation: Anthracyclines can be sensitive to light and pH. The pH of cell culture media can increase if exposed to air for extended periods, potentially leading to compound degradation.[7] 2. Adsorption to plastics: The compound may adsorb to the surface of standard plastic labware, reducing its effective concentration in the media.[7] | 1. Stability: Prepare fresh working solutions for each experiment. Protect solutions from light by using amber tubes or wrapping them in foil. Ensure the cell culture medium is at the correct pH. 2. Adsorption: Use low-protein-binding microcentrifuge tubes and pipette tips for preparing and handling this compound solutions.[7] |
| High background solvent effects in control cells | The concentration of DMSO in the final cell culture medium is too high, causing cellular stress or other off-target effects. | Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO as the treated samples. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₃₆ClNO₁₁ |
| Molecular Weight | 670.1 g/mol [2] |
| Appearance | Solid powder[5] |
| Storage | -20°C[5] |
| Solubility | Soluble in DMSO[5] |
In Vitro Potency of Berubicin in Various Cancer Cell Lines
| Cell Line | Tumor Type | IC₅₀ (nM) |
| D556 | Human Medulloblastoma | 5.1 |
| DAOY-WT | Human Medulloblastoma | 13.0 |
| GL261 | Murine Glioma | 11.5 |
| U-251 | Glioblastoma | 4.7 |
| U-87 | Glioblastoma | 50.3 |
| BT-58 | Ependymoma | 36.5 |
| Toledo | B cell lymphoma | 3.1 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 |
| HH | Cutaneous T cell lymphoma | 11.6 |
| MJ | Cutaneous T cell lymphoma | 10.0 |
| Daudi | Burkitt lymphoma | 3.4 |
| NCI-H522 | Lung | 3.40 |
| A549 | Lung | 1.07 |
| SW480 | Colon | 2.99 |
| HT-29 | Colon | 3.66 |
| AsPC-1 | Pancreas | 5.62 |
| BxPC-3 | Pancreas | 4.05 |
| Capan-1 | Pancreas | 5.30 |
| OVCAR-3 | Ovarian | 5.31 |
| (Data sourced from a 2022 ASCO poster presentation)[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 670.1 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Sterile, low-binding pipette tips
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out a precise amount of this compound powder. For a 10 mM stock solution, you would need 6.701 mg per 1 mL of DMSO.
-
Transfer the powder to a sterile, low-protein-binding microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Perform a serial dilution to minimize the risk of precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile PBS or serum-free medium in a low-protein-binding tube. This results in a 100 µM solution. Mix well by gentle pipetting.
-
Next, add the required volume of the 100 µM intermediate solution to your pre-warmed complete cell culture medium to achieve the final desired concentration. For example, add 100 µL of the 100 µM solution to 900 µL of complete medium to get a final concentration of 10 µM.
-
-
Gently mix the final working solution before adding it to your cells.
-
Ensure the final DMSO concentration in your cell culture is below 0.5% and is consistent across all experimental and control groups.
-
Use the prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Berubicin's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C34H36ClNO11 | CID 9874591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 4. Berubicin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assets.cnspharma.com [assets.cnspharma.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Berubicin Hydrochloride Off-Target Effects Investigation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the off-target effects of Berubicin Hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and illustrative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: Berubicin is a second-generation anthracycline that acts as a topoisomerase II inhibitor.[1][2] Its primary mechanism involves intercalating between DNA base pairs and inhibiting the topoisomerase II enzyme, which prevents the relaxation of supercoiled DNA. This action blocks DNA transcription and replication, leading to cell death in rapidly dividing cancer cells.[1][3] Berubicin was specifically designed to cross the blood-brain barrier to target brain tumors like glioblastoma multiforme (GBM).[3][4]
Q2: What are the known or potential off-target effects of Berubicin and other anthracyclines? A2: While Berubicin has shown a favorable safety profile in clinical trials, particularly a lack of cardiotoxicity commonly associated with other anthracyclines, it is crucial to investigate potential off-target effects.[2][5][6] Anthracyclines as a class are known for several off-target effects, the most significant being cardiotoxicity, which can manifest as cardiomyopathy and arrhythmias.[7][8][9] This toxicity is often linked to the generation of reactive oxygen species (ROS) and interference with cellular iron homeostasis.[10][11] Although Berubicin appears to mitigate this, researchers should remain vigilant for subtle cardiac effects or other off-target activities.
Q3: How can I begin to identify potential off-target effects of Berubicin in my experimental model? A3: A systematic approach is recommended. Start with a broad screening method like kinome profiling to assess the compound's selectivity against a large panel of kinases.[12] Concurrently, use cell-based phenotypic screening to observe cellular effects that cannot be explained by topoisomerase II inhibition alone. Discrepancies between the expected on-target phenotype and the observed results may point toward off-target interactions.[12]
Q4: My cell viability assay results with Berubicin are inconsistent. What are the common causes? A4: High variability in cell viability assays like the MTT assay can stem from several factors: inconsistent cell seeding density, pipetting errors, reagent contamination, or issues with the compound's solubility.[13] Ensure your pipettes are calibrated, use a consistent cell seeding protocol, and visually inspect for compound precipitation in the media.[13] Additionally, edge effects in microplates can cause evaporation and reagent concentration; it is advisable to fill outer wells with a buffer and not use them for experimental data.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during key experiments.
Issue 1: High Background or Low Signal in a Kinase Assay
-
Question: I'm performing an in vitro kinase assay to test for off-target inhibition by Berubicin, but my results have a high background signal. What should I check?
-
Answer:
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, a high concentration of ATP in the assay can outcompete the inhibitor, leading to a lack of observable inhibition.[15] Consider titrating the ATP concentration to a level at or near the Km for the specific kinase.
-
Enzyme Activity: Ensure the kinase enzyme is active. Avoid repeated freeze-thaw cycles by preparing single-use aliquots upon receipt.[14]
-
Reagent Quality: Verify the quality and purity of your substrate. If using a peptide substrate, confirm its sequence and integrity.[14]
-
Buffer Components: Some buffer components, like high concentrations of DMSO, can interfere with enzyme activity. Ensure the final DMSO concentration is consistent and ideally below 1%.[14]
-
Issue 2: Inconsistent Results in Cellular Thermal Shift Assay (CETSA)
-
Question: My CETSA results to confirm Berubicin target engagement in cells are not reproducible. What are the common pitfalls?
-
Answer:
-
Heating Inconsistency: Uneven heating across the samples is a primary source of variability. Ensure precise and uniform temperature control during the heat challenge step.[16]
-
Lysis Inefficiency: Incomplete cell lysis will result in an inaccurate quantification of the soluble protein fraction. Optimize your lysis buffer and procedure, ensuring it contains protease and phosphatase inhibitors.[15]
-
Protein Loading: Accurate and equal protein loading for Western blot analysis is critical. Perform a reliable protein quantification assay (e.g., BCA) before loading samples.[12]
-
Antibody Quality: The quality of the primary antibody is paramount. Use a well-validated antibody specific to your target protein to ensure a clean and specific signal.[17]
-
Issue 3: Artifacts in MTT/Cell Viability Assays
-
Question: I observe a color change in my media-only (no cells) wells after adding Berubicin and the MTT reagent. What could be the cause?
-
Answer:
-
Compound Interference: Berubicin, as an anthracycline, is a colored compound. This intrinsic color can interfere with the absorbance reading of the formazan (B1609692) product in an MTT assay. Always include a "compound-only" control (media + Berubicin + MTT solubilizer, without cells) to measure and subtract this background absorbance.[13]
-
Media Contamination: Microbial contamination (bacteria or yeast) can metabolize the MTT reagent, leading to a false-positive signal.[18] Visually inspect your plates under a microscope for any signs of contamination before adding the reagent.
-
Incomplete Solubilization: If the formazan crystals are not fully dissolved, it will lead to inaccurate and variable readings. Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilizing agent (e.g., DMSO).[19][20]
-
Quantitative Data Presentation
The following tables provide illustrative data for comparing the on-target potency of Berubicin against its primary target (Topoisomerase II) and potential off-target kinases. Note: This data is for demonstrative purposes and should be experimentally determined.
Table 1: Illustrative Potency and Selectivity of Berubicin
| Target | Assay Type | IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
|---|---|---|---|
| Topoisomerase IIα (On-Target) | DNA Relaxation Assay | 150 | - |
| Kinase A (Off-Target) | In Vitro Kinase Assay | >10,000 | >66 |
| Kinase B (Off-Target) | In Vitro Kinase Assay | 8,500 | 57 |
| Kinase C (Off-Target) | In Vitro Kinase Assay | >10,000 | >66 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To assess the inhibitory activity of this compound against a panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Berubicin in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted Berubicin or vehicle control (DMSO) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and MgCl2. The final ATP concentration should ideally be at its Km value for the specific kinase being tested.[14]
-
Incubation: Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each Berubicin concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
Objective: To validate the engagement of Berubicin with a suspected off-target protein in an intact cell environment.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with Berubicin at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16] Include a non-heated control sample.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blot Analysis: Collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Load equal amounts of protein from each sample onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein against the temperature for both the treated and untreated samples. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Potential anthracycline cardiotoxicity pathway.
Caption: Troubleshooting cell viability assay issues.
References
- 1. CNS Pharmaceuticals | Berubicin [cnspharma.com]
- 2. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 3. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 6. CNS Pharma's Cancer Drug Misses Survival Goal But May Offer Fewer Side Effects [ainvest.com]
- 7. karger.com [karger.com]
- 8. 1667-Cardiac toxicity associated with anthracyclines | eviQ [eviq.org.au]
- 9. Anthracycline Cardiotoxicity in Cancer Patients: Key Points - American College of Cardiology [acc.org]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Molecular mechanisms of anthracycline induced cardiotoxicity: Zebrafish come into play [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 21. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Analysis of Berubicin Hydrochloride and Lomustine for Recurrent Glioblastoma Multiforme
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Berubicin Hydrochloride and Lomustine, two chemotherapeutic agents investigated for the treatment of recurrent glioblastoma multiforme (GBM). This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the distinct mechanisms of action of each compound.
Glioblastoma multiforme is a notoriously aggressive and difficult-to-treat primary brain tumor. Upon recurrence after first-line therapy, treatment options are limited and patient prognosis is poor. This guide focuses on a head-to-head comparison of this compound, a novel anthracycline designed to cross the blood-brain barrier, and Lomustine, a long-standing alkylating agent used as a standard of care in this setting.
The core of this comparison is centered around the findings of the Phase 2 clinical trial NCT04762069, a multicenter, open-label, randomized controlled study that directly compared the efficacy and safety of Berubicin to Lomustine in adult patients with recurrent GBM.
Executive Summary of Clinical Findings
The primary analysis of the NCT04762069 trial revealed that Berubicin did not demonstrate a statistically significant superiority in the primary endpoint of overall survival (OS) compared to Lomustine.[1][2] However, the study did show that Berubicin has clinically relevant outcomes that are comparable to those of Lomustine.[2] Notably, Berubicin presented a favorable safety profile, with a significant absence of the cardiotoxicity often associated with anthracyclines.[1][2]
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the NCT04762069 clinical trial and other relevant studies.
Table 1: Efficacy of Berubicin vs. Lomustine in Recurrent GBM
| Endpoint | Berubicin (NCT04762069) | Lomustine (NCT04762069) | Historical Lomustine Data |
| Median Overall Survival (mOS) | Comparable to Lomustine[1][2] | Comparable to Berubicin[1][2] | 7-8.6 months[1] |
| Progression-Free Survival (PFS) | Comparable to Lomustine[2] | Comparable to Berubicin[2] | ~2 months[1] |
| 6-Month PFS Rate | Data not yet released | Data not yet released | ~20%[1] |
| Objective Response Rate (ORR) | Data not yet released | Data not yet released | ~10%[1] |
Data for Berubicin and Lomustine from the NCT04762069 trial are based on the primary analysis which reported comparable outcomes without releasing specific figures.[1][2]
Table 2: Safety and Tolerability Profile (NCT04762069 - Preliminary Data)
| Adverse Event (Grade 3-5) | Berubicin Arm | Lomustine Arm |
| Anemia | Slightly higher percentage | Lower percentage |
| Headache | Slightly higher percentage | Lower percentage |
| Neutrophil Count Decrease | Slightly higher percentage | Lower percentage |
| Platelet Count Decrease | Lower percentage | Significantly greater percentage |
| Thrombocytopenia | Lower percentage | Significantly greater percentage |
| Cardiotoxicity | Not observed[1][2] | Not a typical toxicity |
| Pulmonary Toxicity | Not observed | A known potential toxicity |
This preliminary safety data shows a differentiated safety profile between the two agents, with Lomustine associated with more significant thrombocytopenia.
Mechanisms of Action
Berubicin and Lomustine exert their cytotoxic effects through fundamentally different mechanisms, which are visualized in the signaling pathway diagrams below.
This compound: Topoisomerase II Inhibition
Berubicin is an anthracycline that can cross the blood-brain barrier.[1] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA complex, Berubicin prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage and the initiation of apoptosis (programmed cell death).[3][4]
Caption: Berubicin's inhibition of Topoisomerase II leads to apoptosis.
Lomustine: DNA Alkylation
Lomustine is a nitrosourea (B86855) compound that acts as a DNA alkylating agent.[5] It introduces alkyl groups onto DNA bases, leading to the formation of interstrand cross-links.[5] These cross-links prevent DNA replication and transcription, ultimately triggering cell death. The efficacy of Lomustine is significantly influenced by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can remove the alkyl adducts from the O6 position of guanine, thereby conferring resistance to the drug.[6]
Caption: Lomustine alkylates DNA, leading to cell death.
Experimental Protocols
The following section details the methodologies for the key clinical trial cited in this guide.
NCT04762069 Clinical Trial Protocol
This was a multicenter, open-label, randomized, parallel, 2-arm efficacy and safety study.[7]
-
Patient Population: Adult patients with a confirmed diagnosis of recurrent or progressive GBM (WHO Grade IV) after failure of standard first-line therapy.[7] Key inclusion criteria included a Karnofsky Performance Status (KPS) score of ≥ 60.[7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Berubicin or Lomustine.[7]
-
Treatment Arms:
-
Berubicin Arm: Berubicin was administered intravenously.
-
Lomustine Arm: Lomustine was administered orally.
-
-
Primary Endpoint: Overall Survival (OS).[7]
-
Secondary Endpoints: Included Progression-Free Survival (PFS), Event-Free Survival (EFS), and Overall Response Rate (ORR).
-
Response Assessment: Tumor response and progression were evaluated by a blinded central reviewer for each patient according to the Response Assessment in Neuro-Oncology (RANO) criteria.[7]
Caption: Workflow of the NCT04762069 clinical trial.
Conclusion
The direct comparison between this compound and Lomustine in the NCT04762069 trial provides valuable insights for the neuro-oncology research community. While Berubicin did not achieve superiority in overall survival, its comparable efficacy and distinct safety profile, particularly the absence of cardiotoxicity, suggest it may represent a viable alternative for certain patients with recurrent GBM.[1][2] Further analysis of the final data from this trial, including secondary endpoints and subgroup analyses, will be crucial in fully defining the future role of Berubicin in the treatment landscape of this challenging disease. The different mechanisms of action also open avenues for future research into potential combination therapies.
References
- 1. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 2. discover-pharma.com [discover-pharma.com]
- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation and Carbamylation Effects of Lomustine and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Berubicin Hydrochloride vs. Temozolomide: A Comparative Analysis of Efficacy in Glioma Models
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with the current standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), often limited by drug resistance. This guide provides a comprehensive comparison of the efficacy of a novel anthracycline, berubicin (B1242145) hydrochloride, against temozolomide in preclinical glioma models. The available data suggests that berubicin holds promise in overcoming some of the limitations of current therapies.
Executive Summary
Berubicin hydrochloride is a novel synthetic anthracycline designed to cross the blood-brain barrier (BBB), a critical feature for treating brain tumors. Preclinical studies have indicated its potential for superior efficacy over the current standard-of-care, temozolomide. Multiple sources suggest that in orthotopic glioma models, berubicin prolongs survival compared to temozolomide. While detailed quantitative data from a direct head-to-head published study remains to be fully elucidated, this guide synthesizes the available preclinical and clinical findings to offer a comparative overview.
Mechanism of Action
The fundamental difference in the mechanism of action between berubicin and temozolomide underpins their distinct efficacy profiles.
This compound: As an anthracycline, berubicin's primary mechanisms of action include:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, disrupting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: Berubicin inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils during replication. This leads to DNA strand breaks and ultimately, apoptosis (programmed cell death).[1]
A key advantage of berubicin is its ability to bypass the P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1) efflux pumps, which are often responsible for chemotherapy resistance.
Temozolomide: TMZ is an oral alkylating agent. Its mechanism involves:
-
DNA Alkylation: After spontaneous conversion to its active metabolite, MTIC, it methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage triggers cell cycle arrest and apoptosis.
However, the efficacy of TMZ is often compromised by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups from the O6 position of guanine, thereby repairing the DNA damage and leading to drug resistance.
Preclinical Efficacy: A Comparative Overview
While a peer-reviewed publication detailing a direct, head-to-head preclinical comparison with full quantitative data is not publicly available, several conference abstracts and posters from the developers of berubicin consistently report its superior efficacy in animal models of glioma.
In Vivo Survival Studies in Orthotopic Glioma Models
An ASCO meeting abstract from 2006 by the group of Dr. Waldemar Priebe, the inventor of berubicin, first reported on a survival study of berubicin (then RTA 744) in an orthotopic glioma model, both as a single agent and in combination with temozolomide. Subsequent presentations and publications have reiterated the finding that berubicin monotherapy prolongs survival in mice with intracranial gliomas when compared to temozolomide.
Unfortunately, specific survival data (e.g., median survival days, hazard ratios) from these direct comparative studies are not detailed in the available literature. The following table summarizes the qualitative findings from these sources.
Table 1: Qualitative Comparison of In Vivo Efficacy in Orthotopic Glioma Models
| Agent | Reported Outcome vs. Temozolomide | Source |
| This compound | Prolongs survival | Conference Abstracts/Posters |
To provide a quantitative perspective, the following tables present data from separate preclinical studies on berubicin and temozolomide in the commonly used U-87 MG orthotopic glioma model.
Table 2: Efficacy of Berubicin in a U-87 MG Orthotopic Mouse Model
| Treatment | Dosing Regimen | Outcome | Source |
| Berubicin | 10 mg/kg, i.p. injection on Day 1 and Day 10 | Increased survival compared to vehicle | ASCO Poster 2022 |
| Vehicle | - | - | ASCO Poster 2022 |
Table 3: Efficacy of Temozolomide in a U-87 MG Xenograft Model
| Treatment | Dosing Regimen | Outcome | Source |
| Temozolomide | 50 mg/kg, oral | Tumor growth inhibition | ResearchGate Publication |
| Vehicle | - | - | ResearchGate Publication |
In Vitro Cytotoxicity
Berubicin has demonstrated high cytotoxicity in various glioblastoma cell lines. While direct comparative IC50 values against temozolomide from the same study are not available, the table below provides representative IC50 values for each drug from different studies to give an indication of their relative potency.
Table 4: In Vitro Cytotoxicity in Glioblastoma Cell Lines
| Cell Line | Berubicin IC50 (µM) | Temozolomide IC50 (µM) | Source |
| U-87 MG | Not explicitly stated, but potent | ~100-300 (highly variable) | Various Preclinical Studies |
| TMZ-Resistant Lines | Effective | High (Resistant) | Various Preclinical Studies |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for establishing an orthotopic glioma model and for the administration of berubicin and temozolomide based on available literature.
Protocol 1: Orthotopic Glioblastoma Mouse Model
-
Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice, NSG mice) are used to prevent rejection of human tumor cells.
-
Intracranial Injection:
-
Mice are anesthetized, and the scalp is sterilized.
-
A small burr hole is drilled into the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., striatum).
-
A suspension of a precise number of glioma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
The burr hole is sealed with bone wax, and the incision is sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or MRI. Animal well-being and body weight are monitored regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
Protocol 2: Drug Administration
-
This compound:
-
Route: Intraperitoneal (i.p.) injection.
-
Dose: A typical dose reported in a U-87 MG orthotopic model is 10 mg/kg.
-
Schedule: Administered on specific days post-tumor implantation (e.g., Day 1 and Day 10).
-
-
Temozolomide:
-
Route: Oral gavage.
-
Dose: Dosing can vary, with a common dose being around 50 mg/kg/day.
-
Schedule: Often administered for 5 consecutive days, followed by a rest period, to mimic clinical use.
-
Signaling Pathways and Experimental Workflows
Mechanisms of Action and Resistance
The following diagrams illustrate the key signaling pathways involved in the mechanisms of action of berubicin and temozolomide, as well as the primary pathways of temozolomide resistance.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of two drugs in an orthotopic glioma model.
Conclusion
The available preclinical evidence, primarily from conference presentations and abstracts, strongly suggests that this compound has superior efficacy to temozolomide in orthotopic glioma models, as indicated by prolonged survival. This improved efficacy is likely attributable to its ability to cross the blood-brain barrier and its distinct mechanism of action that is not susceptible to MGMT-mediated resistance.
References
Head-to-Head Clinical Trial Analysis: Berubicin Hydrochloride vs. Lomustine for Recurrent Glioblastoma
A comprehensive comparison for researchers and drug development professionals.
This guide provides a detailed, objective comparison of Berubicin Hydrochloride and Lomustine, based on the head-to-head clinical trial NCT04762069 for the treatment of recurrent glioblastoma multiforme (GBM). The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the comparative efficacy, safety, and mechanistic profiles of these two therapeutic agents.
Overview of Berubicin and Lomustine
This compound is a novel, second-generation anthracycline designed to cross the blood-brain barrier (BBB), a significant hurdle in the treatment of brain cancers.[1][2] As an anthracycline, its primary mechanism of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells.[2]
Lomustine (CCNU) is a well-established alkylating agent of the nitrosourea (B86855) class that has been a standard-of-care treatment for recurrent GBM for many years.[3] It exerts its cytotoxic effects by alkylating DNA and RNA, leading to DNA damage and ultimately, cancer cell death.[4] Lomustine is also capable of crossing the BBB.[3]
Head-to-Head Clinical Trial: NCT04762069
The pivotal data for this comparison comes from the multicenter, open-label, randomized controlled clinical trial NCT04762069. This study was designed to directly compare the efficacy and safety of Berubicin versus Lomustine in adult patients with recurrent GBM (WHO Grade IV) after failure of first-line therapy.[5][6][7]
Experimental Protocol
Study Design: Patients were randomized in a 2:1 ratio to receive either Berubicin or Lomustine.[6][7] The primary endpoint of the study was Overall Survival (OS).[5][6][7] Secondary endpoints included Progression-Free Survival (PFS), Overall Response Rate (ORR), and safety.
Patient Population: The trial enrolled adult patients (≥18 years) with a confirmed diagnosis of recurrent GBM who had failed standard first-line therapy.[3][6] Patients were stratified based on their MGMT (O6-methylguanine-DNA methyltransferase) promoter methylation status, a key biomarker in glioblastoma.[5]
Dosing Regimens:
-
Berubicin Arm: Berubicin was administered intravenously.[3]
-
Lomustine Arm: Lomustine was administered orally in capsules.[3]
Tumor Assessment: Tumor response and progression were evaluated using magnetic resonance imaging (MRI) scans, and assessed according to the Response Assessment in Neuro-Oncology (RANO) criteria.[6]
Efficacy Data
The primary analysis of the NCT04762069 trial revealed that while Berubicin demonstrated clinically relevant outcomes, it did not show a statistically significant superiority in the primary endpoint of Overall Survival compared to Lomustine.[1][2] The outcomes for both treatments were found to be comparable.[1]
| Efficacy Endpoint | This compound | Lomustine | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) | 8.7 months | 9.3 months | 1.13 | 0.5351 |
| Median Progression-Free Survival (PFS) | 1.5 months | 1.6 months | ||
| Overall Response Rate (ORR) | 5.8% (Partial Response) | 0% | ||
| Stable Disease | 33.6% | 35.2% | ||
| Disease Control Rate (DCR) | 39.4% | 35.2% |
Data sourced from the primary analysis of the NCT04762069 clinical trial.
Safety and Tolerability
The safety profiles of Berubicin and Lomustine showed notable differences. Berubicin was generally well-tolerated, with a key advantage being the absence of anthracycline-related cardiotoxicity, a common concern with this class of drugs.[1][2] Myelosuppressive side effects were manageable. Lomustine was associated with a higher incidence of thrombocytopenia.
| Adverse Event (Grade 3-5) | This compound | Lomustine |
| Anemia | Slightly higher percentage | |
| Headache | Slightly higher percentage | |
| Neutrophil Count Decrease | Slightly higher percentage | |
| Platelet Count Decrease | Significantly higher percentage | |
| Thrombocytopenia | Significantly higher percentage |
Qualitative comparison based on released data from the NCT04762069 trial.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of Berubicin and Lomustine are visualized below.
Berubicin Signaling Pathway
Caption: Berubicin's mechanism of action in glioblastoma.
Lomustine Signaling Pathway
Caption: Lomustine's mechanism of action in glioblastoma.
Experimental Workflow
The following diagram illustrates the workflow of the NCT04762069 clinical trial.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Study of Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
Berubicin Hydrochloride: A Comparative Analysis of its Cross-Resistance Profile in Chemoresistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of Berubicin Hydrochloride, a novel anthracycline derivative, with a focus on its performance in chemoresistant cancer cell lines. Experimental data is presented to objectively assess its efficacy against other established chemotherapeutic agents, particularly its parent compound, Doxorubicin.
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of many cancers. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has been specifically engineered to overcome these common resistance mechanisms. As a topoisomerase II inhibitor, it shares a core mechanism of action with other anthracyclines but possesses structural modifications that prevent its recognition and transport by major efflux pumps.[1] This guide delves into the preclinical data that substantiates these claims.
Comparative Cytotoxicity in Chemoresistant and Sensitive Cancer Cell Lines
A significant body of preclinical evidence demonstrates Berubicin's superior potency compared to Doxorubicin across a wide spectrum of cancer cell lines, including those known for chemoresistance. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower for Berubicin, indicating that a lower concentration of the drug is required to inhibit the growth of cancer cells by 50%.
The following tables summarize the comparative IC50 values for Berubicin and Doxorubicin in various human and murine cancer cell lines. The "Ratio" column (IC50 Doxorubicin / IC50 Berubicin) highlights the fold-increase in potency of Berubicin over Doxorubicin.
Table 1: Comparative in vitro Cytotoxicity of Berubicin vs. Doxorubicin in Brain and Hematological Malignancies [2]
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| D556 | Human Medulloblastoma | 5.1 | 36.0 | 7.1 |
| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 | 3.6 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.8 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.2 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |
Table 2: Comparative in vitro Cytotoxicity of Berubicin vs. Doxorubicin in Various Solid Tumors [2]
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) | Ratio |
| NCI-H522 | Lung | 3.40 | 8.32 | 2.4 |
| A549 | Lung | 1.07 | 4.68 | 4.4 |
| SW480 | Colon | 2.99 | 8.26 | 2.8 |
| HT-29 | Colon | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreas | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreas | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreas | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian | 5.31 | 11.53 | 2.2 |
| Breast | Breast | 0.72 | 4.02 | 5.6 |
Experimental Protocols
The data presented in the tables above were generated using standard in vitro cytotoxicity assays. The following is a representative protocol for the MTT assay, a colorimetric method used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of Berubicin and Doxorubicin that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound and Doxorubicin Hydrochloride
-
MTT solution (5 mg/mL in phosphate-buffered saline [PBS])
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of Berubicin and Doxorubicin is prepared in complete culture medium. The medium from the cell plates is removed and replaced with medium containing the various drug concentrations. Control wells with medium and vehicle (the solvent used to dissolve the drugs) are also included.
-
Incubation: The plates are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Overcoming Chemoresistance
The primary advantage of Berubicin in the context of chemoresistance is its ability to evade the efflux mechanisms of P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1).
Caption: Berubicin evades P-gp mediated efflux in chemoresistant cells.
In many chemoresistant tumors, Doxorubicin is recognized by P-gp and actively pumped out of the cell, preventing it from reaching its nuclear target and inducing apoptosis. In contrast, Berubicin's chemical structure is not a substrate for P-gp, allowing it to accumulate within the cancer cell, translocate to the nucleus, and exert its cytotoxic effects through the inhibition of topoisomerase II, leading to DNA damage and apoptosis.
Induction of Apoptosis in Resistant Cells
As an anthracycline, Berubicin's ultimate mechanism of cell killing is the induction of apoptosis. By successfully reaching its intracellular target in chemoresistant cells, Berubicin triggers the same apoptotic signaling cascades as in chemosensitive cells. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptotic signaling cascade initiated by Berubicin.
Conclusion
References
Berubicin Hydrochloride: A Comparative Meta-Analysis for Recurrent Glioblastoma Multiforme
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Berubicin Hydrochloride, focusing on its application in recurrent glioblastoma multiforme (GBM). It offers an objective comparison with the standard-of-care alkylating agent, Lomustine, supported by data from clinical trials. Detailed experimental protocols and visualizations of key signaling pathways are included to provide a thorough understanding of Berubicin's pharmacological profile and clinical performance.
Comparative Efficacy and Safety Analysis
Berubicin, a novel anthracycline, has been engineered to cross the blood-brain barrier, a significant hurdle in the treatment of central nervous system malignancies.[1][2][3][4] Clinical investigations have primarily focused on its efficacy and safety in patients with recurrent GBM following the failure of first-line therapy.
The most robust data comes from a multicenter, open-label, randomized Phase 2 clinical trial (NCT04762069) that compared Berubicin to Lomustine in adult patients with recurrent GBM.[1][3][5][6][7][8] The primary analysis of this study revealed that while Berubicin did not demonstrate a statistically significant superiority in the primary endpoint of overall survival (OS) compared to Lomustine, it showed comparable clinically relevant outcomes.[3][5][7]
Efficacy Outcomes
The primary endpoint of the Phase 2 trial was overall survival. The median overall survival for patients treated with Berubicin was 8.7 months, compared to 9.3 months for those treated with Lomustine, with a Hazard Ratio of 1.13.[9] Progression-free survival (PFS) was also similar between the two arms, at 1.5 months for Berubicin and 1.6 months for Lomustine.[9]
Notably, the Berubicin arm showed a response rate of 5.8% (all partial responses), whereas no responses were observed in the Lomustine arm.[9] The disease control rate (DCR), which includes complete responses, partial responses, and stable disease, was 39.4% for Berubicin and 35.2% for Lomustine.[9]
| Efficacy Endpoint | Berubicin | Lomustine | Hazard Ratio (p-value) |
| Median Overall Survival (months) | 8.7 | 9.3 | 1.13 (p=0.5351)[9] |
| Progression-Free Survival (months) | 1.5 | 1.6 | - |
| Overall Response Rate (ORR) | 5.8% (Partial Response)[9] | 0%[9] | - |
| Stable Disease | 33.6%[9] | 35.2%[9] | - |
| Disease Control Rate (DCR) | 39.4%[9] | 35.2%[9] | - |
Safety and Tolerability
A key differentiating factor for Berubicin is its favorable safety profile, particularly the absence of cardiotoxicity, a known and often dose-limiting side effect of other anthracyclines like doxorubicin (B1662922).[3][4][5][7][9] In the Phase 2 trial, no evidence of cardiac toxicity was observed with Berubicin, even in patients receiving the drug for over a year.[4][9]
The incidence of any-grade adverse events was similar between the two treatment arms (83.8% for Berubicin vs. 84.8% for Lomustine).[10] However, there were notable differences in the types of severe adverse events. A significantly greater percentage of patients receiving Lomustine experienced decreased platelet counts and thrombocytopenia.[6] Conversely, a slightly higher percentage of patients in the Berubicin arm experienced anemia, headache, and decreased neutrophil counts.[6] Berubicin was also not associated with the pulmonary toxicity seen with Lomustine.[4][5][7]
| Adverse Event (Any Grade) | Berubicin (n=105) | Lomustine (n=46) |
| Anemia | 13.3% | 13.0% |
| Asthenia | 10.5% | 13.0% |
| Fatigue | 26.7% | 19.6% |
| Headache | 17.1% | 6.5% |
| Nausea | 17.1% | 23.9% |
| Decreased Neutrophil Count | 20.0% | 15.2% |
| Decreased Platelet Count | 4.8% | 30.4%[10] |
| Thrombocytopenia | 1.0% | 8.7%[10] |
| Seizure | 9.5% | 15.2% |
| Grade 3-5 Adverse Event | Berubicin (n=105) | Lomustine (n=46) |
| Any Grade 3-5 AE | 46.7% | 39.1% |
| Anemia | 1.9% | 0% |
| Headache | 5.7% | 2.2% |
| Decreased Lymphocyte Count | 8.6% | 13.0% |
| Decreased Neutrophil Count | 8.6% | 4.3% |
| Decreased Platelet Count | 1.9% | 8.7%[10] |
| Thrombocytopenia | 0% | 2.2%[10] |
| Seizure | 4.8% | 6.5% |
Experimental Protocols
The primary source of the comparative data is the Phase 2 clinical trial NCT04762069.
Study Design
This was a multicenter, open-label, randomized, parallel-arm study.[1][11] Adult patients with recurrent glioblastoma multiforme (WHO Grade IV) after failure of standard first-line therapy were randomized in a 2:1 ratio to receive either Berubicin or Lomustine.[1][11] The primary endpoint was overall survival.[8] Secondary endpoints included progression-free survival, overall response rate, and safety.[12] Response and progression were evaluated by a blinded central reviewer according to the Response Assessment in Neuro-Oncology (RANO) criteria.[1][11]
Patient Population
Eligible patients were adults (≥18 years) with a confirmed diagnosis of recurrent or progressive GBM.[11] Patients must have had a Karnofsky Performance Status (KPS) score of ≥ 60.[11] Key exclusion criteria included prior treatment with Lomustine or bevacizumab, and known IDH mutation.[1]
Treatment Regimen
-
Berubicin Arm: Berubicin was administered intravenously at a dose of 7.1 mg/m² as a 2-hour infusion daily for three consecutive days.[10] This 3-day treatment was followed by an 18-day rest period, completing a 21-day cycle.
-
Lomustine Arm: Lomustine was administered orally at the approved dose and regimen as per the prescribing information.[10]
Signaling Pathways and Mechanism of Action
Berubicin is a second-generation anthracycline and a potent topoisomerase II inhibitor.[4][13][14] Its primary mechanism of action involves intercalating into DNA and disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[4] This leads to DNA damage and ultimately induces apoptosis in rapidly dividing cancer cells.
The following diagram illustrates the proposed mechanism of action of Berubicin and the downstream cellular effects.
A significant advantage of Berubicin over first-generation anthracyclines like doxorubicin is its reduced cardiotoxicity. Doxorubicin-induced cardiotoxicity is primarily mediated by the generation of reactive oxygen species (ROS) through a futile redox cycle involving iron complexes, leading to mitochondrial dysfunction and cardiomyocyte apoptosis.
The following diagram contrasts the proposed pathways of doxorubicin-induced cardiotoxicity with the observed safety profile of Berubicin.
The experimental workflow for the Phase 2 clinical trial is outlined in the diagram below, from patient screening to data analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clin.larvol.com]
- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 4. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme | Nasdaq [nasdaq.com]
- 5. discover-pharma.com [discover-pharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 8. euclinicaltrials.eu [euclinicaltrials.eu]
- 9. academic.oup.com [academic.oup.com]
- 10. onclive.com [onclive.com]
- 11. UCSF Astrocytoma Trial → Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 12. CNS Pharmaceuticals Announces Successful Interim Analysis of Efficacy and Safety Data in Potentially Pivotal Study of Berubicin - BioSpace [biospace.com]
- 13. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATPS-68: COMBINATION OF TOPOISOMERASE II POISON BERUBICIN WITH STAT3 INHIBITOR WP1066BLOCKS POTENTLY TUMOR GROWTH IN GMB MODELS - PMC [pmc.ncbi.nlm.nih.gov]
Berubicin Hydrochloride Demonstrates Superior Blood-Brain Barrier Penetration Compared to Doxorubicin in Preclinical Models
For Immediate Release:
HOUSTON, TX – Researchers and drug development professionals now have access to comparative data highlighting the enhanced blood-brain barrier (BBB) penetration of Berubicin Hydrochloride over the standard anthracycline, doxorubicin (B1662922). Preclinical studies in animal models of glioblastoma have demonstrated that Berubicin not only reaches the central nervous system (CNS) but also accumulates in brain tumors at concentrations that exceed those observed in plasma, a critical advantage for treating aggressive brain cancers.
Berubicin, a novel anthracycline derivative, has been specifically engineered to overcome the limitations of conventional chemotherapy for brain tumors, primarily the inability to effectively cross the BBB. While doxorubicin is a potent anti-cancer agent, its clinical utility in treating brain malignancies is severely restricted due to its poor CNS penetration.
Comparative Efficacy in Glioblastoma Models
In preclinical studies involving orthotopic mouse models of human glioblastoma, Berubicin has shown significant CNS uptake and anti-tumor activity. These studies are crucial in demonstrating the potential of Berubicin as a viable treatment for aggressive brain tumors like glioblastoma multiforme (GBM).
A study utilizing an orthotopic glioma model in nu/nu mice, where U-87 MG human glioblastoma cells were implanted into the brain, demonstrated that Berubicin treatment significantly prolonged survival compared to control groups.[1] While direct head-to-head in vivo brain concentration data with doxorubicin from the same study is not publicly available, the consistent reports of Berubicin's significant CNS uptake stand in stark contrast to the known poor BBB penetration of doxorubicin.
One abstract from a preclinical study explicitly states that Berubicin "can cross the BBB, achieving CNS and brain tumor concentrations exceeding that of plasma." This finding is pivotal, as it suggests an active transport mechanism or enhanced lipophilicity that allows Berubicin to effectively bypass the BBB's protective measures.
In contrast, studies on doxorubicin consistently highlight its limited ability to penetrate the brain. While some research has detected measurable, albeit low, levels of doxorubicin in the brain, this is often in the context of a compromised BBB due to the tumor itself or through co-administration with agents that disrupt the barrier. For instance, in a rat brain tumor model, peak doxorubicin concentrations in the tumor were observed, but these were still significantly lower than plasma concentrations, underscoring its inefficient transport into the CNS.
In Vitro Potency
The superior potential of Berubicin is also supported by in vitro data. In a panel of cancer cell lines, including glioblastoma, Berubicin demonstrated consistently higher cytotoxicity than doxorubicin.[1] The IC50 values, which represent the concentration of a drug required to inhibit the growth of 50% of cancer cells, were significantly lower for Berubicin, indicating greater potency.
| Cell Line | Tumor Type | Berubicin IC50 (nM) | Doxorubicin IC50 (nM) |
| U-251 | Glioblastoma | 4.7 | 62.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 |
| SF-295 | Glioblastoma | 10.0 | 100.0 |
| GL261 | Murine Glioma | 11.5 | 46.2 |
| D556 | Human Medulloblastoma | 5.1 | 36.0 |
Table 1: Comparison of in vitro cytotoxicity (IC50) of Berubicin and Doxorubicin in various CNS and other cancer cell lines.[1]
Experimental Protocols
The validation of Berubicin's BBB penetration in animal models typically involves the following key steps:
1. Animal Model:
-
Species: Immunocompromised mice (e.g., nu/nu) are commonly used for xenograft models.
-
Tumor Cell Line: Human glioblastoma cell lines such as U-87 MG are stereotactically implanted into the brain of the mice to create an orthotopic tumor model.[1]
2. Drug Administration:
-
This compound or the comparator drug (e.g., doxorubicin) is administered to the tumor-bearing mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosage for Berubicin in these models is 10 mg/kg.[1]
3. Sample Collection and Analysis:
-
At predetermined time points after drug administration, animals are euthanized, and brain and blood samples are collected.
-
Brain tissue, including both the tumor and contralateral normal brain, is harvested.
-
Drug concentrations in the plasma and homogenized brain tissue are quantified using methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
The brain-to-plasma concentration ratio is calculated to determine the extent of BBB penetration. A ratio greater than 1 indicates efficient penetration into the brain.
Mechanism of Action and BBB Transport
Anthracyclines, including Berubicin and doxorubicin, exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, these drugs lead to DNA double-strand breaks and ultimately, apoptosis (programmed cell death).
The key difference in their ability to treat brain tumors lies in their transport across the BBB. While the precise mechanisms for Berubicin's enhanced BBB penetration are still under investigation, it is hypothesized that its structural modifications may allow it to either be less susceptible to efflux pumps at the BBB, such as P-glycoprotein (P-gp), or to utilize specific transport pathways to enter the brain.
Conclusion
The available preclinical data strongly support the superior ability of this compound to penetrate the blood-brain barrier and exert potent anti-tumor activity in glioblastoma models when compared to doxorubicin. This enhanced CNS delivery, coupled with its high in vitro potency, positions Berubicin as a promising candidate for the treatment of aggressive brain cancers, addressing a significant unmet need in neuro-oncology. Further clinical evaluation is ongoing to translate these preclinical findings into improved outcomes for patients.
References
Berubicin Hydrochloride Demonstrates Comparable Survival to Lomustine in Recurrent Glioblastoma with a Favorable Safety Profile
For Immediate Release
HOUSTON, TX – December 6, 2025 – New analyses of long-term survival data for Berubicin Hydrochloride in patients with recurrent glioblastoma (GBM) indicate comparable efficacy to the current standard of care, Lomustine, with a notably improved safety profile. While the primary endpoint of statistically significant superiority in overall survival was not met in the pivotal Phase 2 clinical trial (NCT04762069), the comparable clinical outcomes and reduced toxicity suggest Berubicin as a potentially valuable alternative for this patient population with a high unmet medical need.[1][2]
Berubicin, a novel anthracycline, is the first in its class to demonstrate the ability to cross the blood-brain barrier, a significant hurdle in the treatment of brain cancers.[3] This unique characteristic allows it to directly target glioblastoma tumors.
Comparative Clinical Efficacy
The multicenter, open-label, randomized Phase 2 trial (NCT04762069) compared the efficacy and safety of Berubicin to Lomustine in adult patients with recurrent GBM who had failed first-line therapy.[1][4] While specific median overall survival (OS) and progression-free survival (PFS) figures from the final analysis remain to be publicly detailed, the primary analysis revealed that the overall survival in the Berubicin arm was comparable to that of the Lomustine arm.[1]
Historically, Lomustine monotherapy in recurrent GBM has demonstrated a median overall survival ranging from approximately 7 to 9 months.[5] The comparable outcomes with Berubicin, combined with its safety advantages, position it as a promising therapeutic option.
A prior Phase 1 dose-escalation study (NCT00526812) of Berubicin in patients with recurrent primary brain tumors, including GBM, demonstrated a clinical benefit rate of 44%.[6][7] Notably, this trial reported one patient with a complete response lasting over 13 years, highlighting the potential for long-term durable responses in some patients.[7]
Safety and Tolerability Profile
A key differentiator for Berubicin is its favorable safety profile compared to Lomustine. The primary analysis of the Phase 2 trial highlighted that Berubicin was not associated with the cardiotoxicity often seen with other anthracyclines.[1] Furthermore, patients treated with Berubicin experienced less thrombocytopenia (low platelet count) and pulmonary toxicity compared to those in the Lomustine arm.[8]
An interim analysis of the Phase 2 trial provided the following comparative safety data:
| Adverse Event (Any Grade) | Berubicin (n=105) | Lomustine (n=46) |
| Anemia | 13.3% | 13.0% |
| Asthenia | 10.5% | 13.0% |
| Fatigue | 26.7% | 19.6% |
| Headache | 17.1% | 6.5% |
| Nausea | 17.1% | 23.9% |
| Decreased Neutrophil Count | 20.0% | 15.2% |
| Decreased Platelet Count | 4.8% | 30.4% |
| Thrombocytopenia | 1.0% | 8.7% |
| Decreased Lymphocyte Count | 13.3% | 21.7% |
| Decreased White Blood Cell Count | 12.4% | 19.6% |
| Data from an interim analysis of the Phase 2 trial (NCT04762069) presented at the 2023 SNO/ASCO CNS Cancer Conference.[6] |
Mechanism of Action
Berubicin is a topoisomerase II inhibitor.[9] Its mechanism of action involves two key processes:
-
DNA Intercalation: Berubicin inserts itself between the base pairs of the DNA double helix.
-
Topoisomerase II Inhibition: It then forms a stable complex with the DNA and the topoisomerase II enzyme. This prevents the enzyme from re-ligating the DNA strands that it has cleaved to resolve DNA tangles during replication. This leads to the accumulation of double-strand breaks in the DNA of cancer cells, ultimately triggering apoptosis (programmed cell death).[9][10]
Experimental Protocols
Phase 2 Clinical Trial (NCT04762069)
This was a multicenter, open-label, randomized controlled study. Adult patients with recurrent glioblastoma (WHO Grade IV) who had failed standard first-line therapy were randomized in a 2:1 ratio to receive either Berubicin or Lomustine.[4]
-
Berubicin Arm: Patients received Berubicin at a dose of 7.1 mg/m² as a 2-hour intravenous infusion daily for three consecutive days, every 21 days.[6]
-
Lomustine Arm: Patients received the standard approved dose of Lomustine.[6]
The primary endpoint was overall survival. Secondary endpoints included progression-free survival, overall response rate, and safety.
Phase 1 Clinical Trial (NCT00526812)
This was a dose-escalation study to determine the maximum tolerated dose and dose-limiting toxicities of Berubicin in patients with recurrent primary brain tumors. The trial utilized an accelerated titration design, with Berubicin administered intravenously.[6][7]
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the mechanism of action of Berubicin and the workflow of the pivotal Phase 2 clinical trial.
Caption: Mechanism of action of Berubicin.
Caption: Phase 2 Clinical Trial Workflow.
References
- 1. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 2. A Study of Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clin.larvol.com]
- 3. UCSF Astrocytoma Trial → Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 4. CNS Pharmaceuticals Announces Preliminary Results from Ongoing Potentially Pivotal Trial Evaluating Berubicin for the Treatment of Recurrent Glioblastoma Multiforme (GBM) [prnewswire.com]
- 5. CNS Pharmaceuticals Announces Successful Interim Analysis of Efficacy and Safety Data in Potentially Pivotal Study of Berubicin - BioSpace [biospace.com]
- 6. onclive.com [onclive.com]
- 7. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]
Berubicin Hydrochloride for Glioblastoma: A Comparative Guide to Monotherapy and Potential Combination Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of berubicin (B1242145) hydrochloride as a monotherapy for glioblastoma (GBM), with an exploration of its potential in combination therapies. Drawing upon available clinical and preclinical data, this document aims to inform ongoing research and drug development efforts in the challenging landscape of GBM treatment.
Introduction to Berubicin Hydrochloride in Glioblastoma
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year.[1] The standard of care, involving surgery followed by radiation and temozolomide (B1682018) chemotherapy, has seen limited improvement in patient outcomes over the years.[2] A significant hurdle in developing effective GBM therapies is the blood-brain barrier (BBB), which restricts the entry of most chemotherapeutic agents into the brain.[3]
This compound (formerly RTA 744) is a novel synthetic anthracycline, a class of potent anti-cancer drugs.[4] What sets berubicin apart is its ability to cross the blood-brain barrier, a property not shared by other anthracyclines like doxorubicin (B1662922).[3][5] This unique characteristic allows it to directly target GBM tumors within the brain.[3] The FDA has recognized its potential by granting it Fast Track Designation and Orphan Drug Designation for the treatment of malignant gliomas.[6][7]
Mechanism of Action
Berubicin's primary mechanism of action is the inhibition of topoisomerase II, a critical enzyme for cell proliferation.[4][6] By interfering with this enzyme, berubicin induces DNA damage in cancer cells, ultimately leading to apoptosis (programmed cell death).[4] Preclinical studies have shown that berubicin induces more DNA damage than doxorubicin at equivalent doses.[1][5] Furthermore, in intracranial orthotopic glioma models in mice, berubicin demonstrated prolonged survival compared to the standard-of-care agent, temozolomide.[5][8]
This compound as a Monotherapy
Clinical development of berubicin has primarily focused on its use as a single agent for recurrent GBM.
Phase 1 Clinical Trial
A Phase 1 dose-escalation study was conducted at the MD Anderson Cancer Center in patients with recurrent glioma. The trial established the safety profile of berubicin and showed promising signs of efficacy.
Table 1: Efficacy and Safety from Phase 1 Trial of Berubicin Monotherapy
| Parameter | Result |
| Efficacy | |
| Evaluable Patients | 25 |
| Clinical Benefit Rate | 48% (1 Complete Response, 1 Partial Response, 10 Stable Disease)[1] |
| Complete Response | 1 patient (durable for over 13 years)[1][6] |
| Safety | |
| Dose-Limiting Toxicity | Myelosuppression (neutropenia and thrombocytopenia)[1][5] |
| Other Adverse Effects | Minimal non-hematological toxicities; no reported neurotoxicity or cardiotoxicity.[6] |
Pivotal Phase 2 Clinical Trial (NCT04762069)
A multicenter, open-label, randomized, controlled Phase 2 trial is currently underway to evaluate the efficacy and safety of berubicin compared to lomustine (B1675051) in adult patients with recurrent GBM after failure of first-line therapy.[6][9]
Experimental Protocol: NCT04762069
-
Study Design: Open-label, randomized (2:1 ratio of berubicin to lomustine), parallel-group study.[10]
-
Patient Population: Adult patients with recurrent WHO Grade IV glioblastoma (IDH wild-type) after failing standard first-line therapy.[11] Patients are stratified by MGMT methylation status.[12]
-
Intervention:
-
Primary Endpoint: Overall Survival (OS).[12]
-
Secondary Endpoints: Progression-free survival (PFS), response rates (evaluated by a blinded central reviewer according to RANO criteria), and safety.[10]
Table 2: Comparative Safety Data from Phase 2 Trial (Berubicin vs. Lomustine)
| Adverse Event (Any Grade) | Berubicin (n=105) | Lomustine (n=46) |
| Fatigue | 26.7% | 19.6% |
| Decreased Neutrophil Count | 20.0% | 15.2% |
| Nausea | 17.1% | 23.9% |
| Headache | 17.1% | 6.5% |
| Anemia | 13.3% | 13.0% |
| Decreased Lymphocyte Count | 13.3% | 21.7% |
| Decreased White Blood Cell Count | 12.4% | 19.6% |
| Asthenia | 10.5% | 13.0% |
| Decreased Platelet Count | 4.8% | 30.4% |
| Thrombocytopenia | 1.0% | 8.7% |
| Grade 3-5 Adverse Events | 46.7% | 39.1% |
| Data presented at the 2023 SNO/ASCO CNS Cancer Conference.[12] |
Preliminary analysis of the Phase 2 trial did not show a statistically significant superiority in overall survival for berubicin compared to lomustine. However, the outcomes were comparable, and berubicin demonstrated a favorable safety profile, notably with no observed cardiotoxicity, a known risk with other anthracyclines.[12]
This compound in Combination Therapy: A Potential Frontier
Currently, there is a lack of published clinical or extensive preclinical data on the use of this compound in combination with other therapeutic agents specifically for glioblastoma. The focus of its development has been on establishing its efficacy as a monotherapy.
However, the mechanistic underpinnings of berubicin and the broader principles of GBM treatment suggest a strong rationale for exploring combination strategies.
Rationale for Combination Therapy
The heterogeneity of GBM tumors and the development of treatment resistance are major factors in treatment failure.[13] Combination therapies that target different cancer pathways can potentially overcome these challenges and improve efficacy.[11][13]
Potential Combination Partners for Berubicin in GBM
-
Temozolomide (TMZ): As the standard-of-care alkylating agent for GBM, combining it with berubicin could offer a dual-pronged attack on DNA replication and repair.[2] A recent preclinical study demonstrated a synergistic effect between doxorubicin (an anthracycline similar to berubicin) and temozolomide in both TMZ-sensitive and resistant GBM cell lines.[11][14] The combination enhanced doxorubicin uptake and induced higher rates of apoptosis.[11][14] This provides a strong preclinical rationale for investigating a berubicin-TMZ combination.
-
Radiation Therapy: Radiation is a cornerstone of GBM treatment. Anthracyclines have been shown to act as radiosensitizers in other cancers. Exploring the sequencing of berubicin with radiation could potentially enhance the cytotoxic effects of both treatments.
-
Targeted Therapies: As our understanding of the molecular drivers of GBM grows, the potential for combining berubicin with targeted agents (e.g., inhibitors of EGFR, PI3K/mTOR pathways) could provide synergistic effects by simultaneously targeting cell proliferation and specific oncogenic signaling pathways.[13]
Conclusion and Future Directions
This compound represents a promising development in the treatment of glioblastoma, primarily due to its ability to penetrate the blood-brain barrier and its demonstrated anti-tumor activity as a monotherapy in early clinical trials. The ongoing Phase 2 trial will provide more definitive data on its efficacy compared to the current standard of care for recurrent GBM.
While clinical data on berubicin combination therapy is not yet available, the preclinical evidence for combining related compounds with standard GBM treatments offers a compelling argument for future investigation. The logical next steps in the development of berubicin should include preclinical studies to identify synergistic combinations with temozolomide, radiation, and targeted agents. Subsequent clinical trials could then evaluate the most promising combinations in patients with both newly diagnosed and recurrent GBM. Such a strategy holds the potential to further improve outcomes for patients with this devastating disease.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Looking for the Holy Grail—Drug Candidates for Glioblastoma Multiforme Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. CNS Pharmaceuticals Announces Primary Analysis of Berubicin in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 5. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR BERUBICIN, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. animallifesciences.com [animallifesciences.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. UCSF Astrocytoma Trial → Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 11. mdpi.com [mdpi.com]
- 12. onclive.com [onclive.com]
- 13. Synergistic Drug Combinations for a Precision Medicine Approach to Interstitial Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Berubicin Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals engaged in the vital work of advancing cancer therapies, the proper handling and disposal of investigational compounds like Berubicin Hydrochloride is a matter of paramount importance. Adherence to strict safety protocols not only ensures a secure laboratory environment but also mitigates potential risks to personnel and the surrounding ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established best practices for cytotoxic and hazardous pharmaceutical waste management.
This compound is classified as a cytotoxic agent, meaning it is toxic to living cells.[1] As such, all waste materials contaminated with this compound are considered hazardous and must be handled accordingly.[1][2] The fundamental principle of its disposal is to prevent exposure and environmental contamination through a combination of containment, segregation, and appropriate treatment, typically high-temperature incineration.[1][3]
Personal Protective Equipment (PPE) and Waste Containment
The first line of defense against exposure is the consistent and correct use of Personal Protective Equipment (PPE). When handling this compound, from initial preparation to final disposal of contaminated materials, the following PPE is mandatory.[4][5] Similarly, the use of designated, clearly labeled containers for different types of cytotoxic waste is crucial for proper segregation and disposal.[1][2]
| Item | Specification | Purpose |
| Gloves | Chemically resistant, disposable (e.g., double nitrile gloves) | To prevent skin contact with the cytotoxic compound.[5] |
| Gown | Long-sleeved, impermeable, with back closure | To protect clothing and skin from contamination.[4] |
| Eye Protection | Safety goggles or a face shield | To shield eyes from splashes or aerosols.[6] |
| Respiratory Protection | N95 or P2 respirator | Recommended when handling powders or creating aerosols.[7] |
| Sharps Containers | Puncture-proof, rigid, with a purple lid | For the disposal of needles, syringes, and other contaminated sharps.[1][4] |
| Waste Bags/Bins | Leak-proof, sealable, labeled "Cytotoxic Waste" (often yellow with a purple stripe) | For non-sharp solid waste such as gloves, gowns, and vials.[1][4][7] |
Step-by-Step Disposal Protocol
The following workflow outlines the critical steps for the proper disposal of this compound and associated contaminated materials. This process should be incorporated into the standard operating procedures of any laboratory or facility handling this investigational drug.
Detailed Experimental Protocols
While a specific protocol for this compound disposal is not publicly available due to its investigational nature, the following general procedures for handling cytotoxic waste, as synthesized from safety guidelines, should be adopted.
Protocol for Routine Disposal of Contaminated Labware:
-
Immediate Segregation: At the point of generation, immediately place all disposable items contaminated with this compound into the appropriate waste container.[4]
-
Needles, syringes, and other sharp objects must be placed directly into a designated cytotoxic sharps container.[1][4] Do not recap or bend needles.[5]
-
Non-sharp items such as empty vials, contaminated gloves, gowns, and absorbent pads should be placed in a clearly labeled, leak-proof cytotoxic waste bag or bin.[4][7]
-
-
Container Management: Do not overfill waste containers.[8] Once a container is three-quarters full, it should be securely sealed to prevent spills or leaks.[7]
-
Storage: Sealed containers must be stored in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked as containing hazardous waste.[8] This area should be away from general laboratory traffic.
-
Documentation: Maintain accurate records of all investigational drug waste, documenting its generation and final disposition as required by institutional policies and good clinical practice guidelines.[3][9]
Protocol for Spill Decontamination:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or produces significant aerosols, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if powder was spilled.[6]
-
Containment: Cover liquid spills with absorbent pads, working from the outside in to prevent spreading.[10] For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.[10]
-
Cleaning: Clean the spill area thoroughly. A common practice for decontaminating surfaces is to use a 10% bleach solution, followed by a rinse with water.[5]
-
Disposal of Cleanup Materials: All materials used for spill cleanup (absorbent pads, towels, etc.) are considered cytotoxic waste and must be disposed of in the designated cytotoxic waste containers.[5][10]
Final Disposition
The ultimate disposal method for this compound and its associated waste is high-temperature incineration by a licensed hazardous waste management facility.[1][3][11] It is imperative to contract with a certified waste transporter to ensure that the waste is handled, transported, and destroyed in compliance with all local, state, and federal regulations.[1][11] Under no circumstances should cytotoxic waste be disposed of in general trash, autoclaved, or discharged into the sewer system.[2][10]
By implementing these rigorous disposal procedures, research organizations can uphold their commitment to safety, regulatory compliance, and environmental stewardship, thereby building a foundation of trust and operational excellence in the scientific community.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. unthsc.edu [unthsc.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. ashp.org [ashp.org]
- 10. laurentian.ca [laurentian.ca]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Berubicin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of investigational compounds like Berubicin Hydrochloride is paramount. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this cytotoxic agent, in line with established laboratory safety protocols for similar hazardous compounds.
Personal Protective Equipment (PPE)
This compound is an experimental anthracycline, a class of potent cytotoxic drugs.[1][2] Therefore, handling requires stringent adherence to safety protocols to prevent exposure. The following personal protective equipment is recommended based on safety data sheets and general guidelines for handling cytotoxic agents.[3][4][5]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath.[6] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, lint-free, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[7] | Protects against splashes and contamination of personal clothing. Cuffs should be knit or elasticated to ensure a snug fit. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5][7] | Protects eyes and face from splashes or aerosols that may be generated during handling. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the powder form or cleaning up spills.[7] | Prevents inhalation of the cytotoxic compound. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
1. Preparation and Reconstitution:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent aerosol generation.
-
Ensure all necessary supplies, including PPE, are gathered before beginning work.
-
Wear the full recommended PPE as detailed in the table above.
-
When reconstituting the lyophilized powder, use techniques to avoid pressurization of the vial, which can lead to spraying or aerosolization.
2. Administration (in a research setting):
-
If working with cell cultures or animal models, ensure that all procedures are performed in a designated area.
-
Use Luer-lock fittings on all syringes and intravenous tubing to prevent accidental disconnection and leakage.[4]
3. Spill Management:
-
In the event of a spill, the area should be immediately secured to prevent further contamination.[8]
-
Personnel involved in the cleanup must wear the full complement of PPE, including a respirator.
-
Use a chemotherapy spill kit to absorb and decontaminate the affected area.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[8]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Cytotoxic Waste: All items that have come into contact with this compound, including gloves, gowns, needles, syringes, vials, and cleaning materials, are considered cytotoxic waste.
-
Waste Containers: This waste must be segregated into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[9]
-
Disposal Route: Disposal of cytotoxic waste must follow institutional, local, and national regulations. This typically involves incineration at high temperatures.[10]
-
Empty Containers: Empty vials should be placed in the cytotoxic waste container. They should not be rinsed or disposed of in regular trash or glass recycling.[9]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. ipservices.care [ipservices.care]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
